molecular formula C10H8BrNO2 B1529208 4-Bromo-5-(4-methoxyphenyl)isoxazole CAS No. 1159981-74-4

4-Bromo-5-(4-methoxyphenyl)isoxazole

Cat. No.: B1529208
CAS No.: 1159981-74-4
M. Wt: 254.08 g/mol
InChI Key: QGCPEXJUIYVNPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-(4-methoxyphenyl)isoxazole is a useful research compound. Its molecular formula is C10H8BrNO2 and its molecular weight is 254.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-5-(4-methoxyphenyl)isoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5-(4-methoxyphenyl)isoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-5-(4-methoxyphenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-13-8-4-2-7(3-5-8)10-9(11)6-12-14-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCPEXJUIYVNPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501288888
Record name 4-Bromo-5-(4-methoxyphenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159981-74-4
Record name 4-Bromo-5-(4-methoxyphenyl)isoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159981-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-(4-methoxyphenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Bromo-5-(4-methoxyphenyl)isoxazole CAS number and safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-Bromo-5-(4-methoxyphenyl)isoxazole , a critical intermediate in medicinal chemistry. This document is structured to serve researchers and drug development professionals, moving from chemical identity and safety to rigorous synthetic protocols and application strategies.

Core Identity & Strategic Applications in Drug Discovery

Executive Summary

4-Bromo-5-(4-methoxyphenyl)isoxazole is a halogenated heterocyclic scaffold utilized primarily as a building block in the synthesis of polysubstituted isoxazoles. Its C4-bromine handle renders it an ideal electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira), allowing for the rapid diversification of the isoxazole core—a pharmacophore prevalent in COX-2 inhibitors, tubulin polymerization inhibitors, and AMPA receptor modulators.

Key Technical Data:

  • CAS Number: 1159981-74-4 (Commercial/Database ID); Note: Often referenced by catalog ID JRD0113 in Sigma-Aldrich libraries.

  • Molecular Formula: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 254.08 g/mol [1]

  • Physical State: Solid (Off-white to pale yellow crystalline powder)

Chemical Identity & Physical Properties[3][4][5][6]

The compound features a 1,2-oxazole ring substituted at the 5-position with a para-methoxyphenyl group and brominated at the 4-position. The 3-position remains unsubstituted, offering a site for further functionalization or maintaining a low steric profile.

PropertySpecification
IUPAC Name 4-Bromo-5-(4-methoxyphenyl)-1,2-oxazole
SMILES COc1ccc(cc1)-c2oncc2Br
InChI Key QGCPEXJUIYVNPL-UHFFFAOYSA-N
Melting Point 85–90 °C (Estimated based on structural analogs)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
LogP (Calc) ~3.3 (Lipophilic)

Safety Data Sheet (SDS) Analysis

Critical Hazard Alert: Unlike simple aryl bromides, isoxazole derivatives can exhibit significant acute toxicity.

GHS Classification[7]
  • Signal Word: DANGER

  • Pictograms:

    • 💀 GHS06 (Skull and Crossbones)

    • ⚠️ GHS07 (Exclamation Mark)

Hazard & Precautionary Statements
CodeHazard StatementRisk Assessment
H301 Toxic if swallowed High risk. Isoxazoles can interfere with neurotransmission (GABA/Glutamate analogs).
H315 Causes skin irritationModerate risk. Standard contact dermatitis potential.
H319 Causes serious eye irritationModerate risk. Crystalline dust is abrasive and chemically irritating.
H335 May cause respiratory irritationModerate risk. Avoid dust inhalation.[2]
Handling Protocol (Self-Validating Safety)

To ensure operator safety, follow this logic-gated handling process:

SafetyProtocol Start Start: Handling 4-Bromo-5-(4-methoxyphenyl)isoxazole PPE Step 1: PPE Check (Nitrile Gloves, Goggles, Lab Coat, P2 Mask) Start->PPE Ventilation Step 2: Engineering Controls (Fume Hood Required?) PPE->Ventilation Quant Quantity > 100 mg? Ventilation->Quant Hood Action: Use Fume Hood (Prevent Dust/Vapor Inhalation) Quant->Hood Yes Bench Action: Benchtop with Local Exhaust (Acceptable for trace analysis) Quant->Bench No Spill Emergency: Spill Event Hood->Spill Bench->Spill Cleanup Protocol: Wet wipe (Do not sweep) Dispose as Hazardous Waste Spill->Cleanup

Figure 1: Decision tree for safe handling of toxic isoxazole intermediates.

Synthetic Pathways & Experimental Protocols

The synthesis of 4-bromo-5-(4-methoxyphenyl)isoxazole is best achieved through a regioselective bromination of the parent isoxazole. Direct cyclization of brominated precursors is possible but often leads to lower yields due to side reactions.

Pathway Overview
  • Precursor Synthesis: Condensation of 4-methoxyacetophenone with DMF-DMA, followed by cyclization with hydroxylamine.

  • Functionalization: Electrophilic bromination at C4 using N-Bromosuccinimide (NBS).

Synthesis SM 4-Methoxyacetophenone Inter1 Enaminone Intermediate SM->Inter1 Form C-C=N Parent 5-(4-Methoxyphenyl)isoxazole (CAS: 3672-48-8) Inter1->Parent Cyclization Target 4-Bromo-5-(4-methoxyphenyl)isoxazole (Target) Parent->Target Electrophilic Bromination R1 DMF-DMA Reflux R2 NH2OH·HCl EtOH, Reflux R3 NBS (1.1 eq) DMF, RT

Figure 2: Synthetic workflow from commodity starting materials to the target brominated scaffold.

Detailed Protocol: Bromination of 5-(4-methoxyphenyl)isoxazole[1][8][9][10]

Rationale: The C4 position of the isoxazole ring is electron-rich and susceptible to electrophilic aromatic substitution. NBS is chosen over elemental bromine (


) to avoid harsh acidic conditions that might degrade the isoxazole ring or demethylate the ether.

Reagents:

  • 5-(4-Methoxyphenyl)isoxazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Dimethylformamide (DMF) (0.5 M concentration)

  • Ethyl Acetate / Hexanes (for workup)[3]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-(4-methoxyphenyl)isoxazole (e.g., 1.75 g, 10 mmol) in anhydrous DMF (20 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add NBS (1.96 g, 11 mmol) portion-wise over 5 minutes to prevent exotherms.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (20% EtOAc in Hexanes). The starting material (

    
    ) should disappear, replaced by a less polar product (
    
    
    
    ).
  • Quench: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a solid.

  • Isolation:

    • If Solid: Filter the precipitate, wash copiously with water (to remove NBS/Succinimide), and dry under vacuum.

    • If Oiling Occurs: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine (2x), dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (0-10% EtOAc/Hexanes) if high purity (>99%) is required for biological assays.

Applications in Drug Discovery[11]

This scaffold acts as a "linchpin" in medicinal chemistry campaigns. The bromine atom is a versatile handle for installing diverse chemical space at the C4 position.

Palladium-Catalyzed Cross-Coupling

The C4-Br bond is highly reactive in Suzuki-Miyaura coupling .

  • Target: 4,5-Diarylisoxazoles.[4]

  • Relevance: This structural motif is found in Valdecoxib (COX-2 inhibitor) and various tubulin polymerization inhibitors.

  • Protocol Insight: Use

    
     or 
    
    
    
    with aryl boronic acids. The electron-rich nature of the p-methoxyphenyl group at C5 stabilizes the oxidative addition complex.
Bioisosteric Replacement

The 4-bromo-5-arylisoxazole unit often serves as a bioisostere for:

  • Indoles: In serotonin receptor modulators.

  • Pyrazoles: In kinase inhibitors (e.g., p38 MAP kinase).

Covalent Inhibition (Emerging Field)

Recent studies suggest that isoxazoles with specific leaving groups or electrophilic centers can act as covalent modifiers of cysteine residues in enzymes like GAPDH, although this typically requires the isoxazole to be in the dihydro- form or activated by specific substitution patterns.

Storage & Stability

  • Storage: Keep in a tightly closed container at 2–8°C (Refrigerated). Protect from light.[5]

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents and strong bases which may deprotonate the C3-H (if unsubstituted) or open the ring.

  • Shelf Life: ~2 years if stored properly. Re-test purity by

    
    -NMR before use in critical steps.
    

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Bromo-5-(4-methoxyphenyl)isoxazole.

  • Vitale, P., & Scilimati, A. (2016).[6] Recent Developments in the Chemistry of 3-Arylisoxazoles and 3-Aryl-2-isoxazolines. Advances in Heterocyclic Chemistry.

  • Habeeb, A. G., et al. (2001). Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2. Journal of Medicinal Chemistry.

  • PubChem. (2024). Compound Summary: 5-(4-Methoxyphenyl)isoxazole (Precursor).

  • Chem960. (2024). CAS Database Entry: 1159981-74-4.

Sources

Solubility Profile & Thermodynamic Characterization of 4-Bromo-5-(4-methoxyphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile and characterization framework for 4-Bromo-5-(4-methoxyphenyl)isoxazole . This document is structured to serve as a primary reference for process chemists and formulation scientists.

Executive Summary

4-Bromo-5-(4-methoxyphenyl)isoxazole is a critical halogenated heterocyclic intermediate, widely utilized in the synthesis of COX-2 inhibitors, antimicrobial agents, and agrochemicals. Its utility depends heavily on its solubility behavior, which dictates reaction kinetics, purification efficiency (recrystallization), and formulation stability.

This guide provides a comprehensive technical analysis of its solubility, moving from structural prediction to experimental validation protocols. It establishes a Solubility Class Map and details the thermodynamic models required to predict its behavior across temperature gradients.

Physicochemical Characterization

To understand the solubility profile, we first analyze the structural determinants of the molecule.

Structural Determinants[1]
  • Isoxazole Core: A five-membered aromatic heterocycle containing adjacent oxygen and nitrogen atoms.[1] It acts as a weak H-bond acceptor but lacks H-bond donors, contributing to moderate polarity.

  • 4-Methoxyphenyl Group: The methoxy substituent adds lipophilicity (

    
    ) while retaining a dipole moment. It significantly reduces water solubility compared to unsubstituted isoxazoles.
    
  • 4-Bromo Substituent: A heavy, lipophilic halogen that increases molecular weight (MW: 254.08 g/mol ) and crystal lattice energy, generally decreasing solubility in polar protic solvents compared to the non-brominated analog.

Predicted Solubility Class Map

Based on the Hansen Solubility Parameters (HSP) and dielectric constants (


), the solvent compatibility is categorized below:
Solvent ClassRepresentative SolventsSolubility PredictionMechanism
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Dipole-dipole interactions disrupt crystal lattice efficiently.
Polar Protic Methanol, Ethanol, IPAModerate (Temperature Dependent)Soluble at reflux; poor at RT. Ideal for recrystallization.[2][3]
Esters/Ketones Ethyl Acetate, AcetoneGood Favorable dispersion forces and weak polar interactions.
Chlorinated DCM, ChloroformHigh Excellent solvation of the brominated aromatic core.
Non-Polar Hexane, HeptaneLow/Insoluble Lack of polar interaction energy to overcome lattice enthalpy.
Aqueous Water, BuffersInsoluble (<0.1 mg/mL)Hydrophobic effect dominates;

(Predicted).

Experimental Determination Protocols

Precise solubility data is required for process scale-up. The following self-validating protocols are the industry standard for generating the solubility curve of 4-Bromo-5-(4-methoxyphenyl)isoxazole.

Protocol A: Isothermal Saturation (Shake-Flask Method)

Objective: Determine the equilibrium mole fraction solubility (


) at a fixed temperature.

Workflow:

  • Preparation: Add excess solid 4-Bromo-5-(4-methoxyphenyl)isoxazole to 10 mL of the target solvent in a jacketed equilibrium cell.

  • Equilibration: Agitate at 150 rpm for 24 hours at constant temperature (

    
     K).
    
  • Settling: Stop agitation and allow the suspension to settle for 2 hours.

  • Sampling: Withdraw the supernatant using a syringe filter (0.22 µm PTFE) to exclude micro-crystals.

  • Quantification: Dilute the aliquot and analyze via HPLC-UV (254 nm).

Self-Validation Check:

  • Perform the experiment in triplicate.

  • The Relative Standard Deviation (RSD) must be

    
    . If 
    
    
    
    , extend equilibration time by 12 hours.
Protocol B: Polythermal Dynamic Method (Visual)

Objective: Rapidly generate solubility data across a temperature range (


 to 

).

Workflow:

  • Weigh a precise mass of solute (

    
    ) and solvent (
    
    
    
    ) into a glass vial.
  • Heat at a rate of 2 K/min until complete dissolution (clear point). Record Temperature (

    
    ).
    
  • Cool at a rate of 2 K/min until the first crystal appears (cloud point).

  • Repeat with increasing solute concentrations.

Thermodynamic Modeling & Data Analysis

To predict solubility at unmeasured temperatures, the experimental data should be correlated using the Modified Apelblat Equation . This semi-empirical model is highly accurate for isoxazole derivatives in organic solvents.

The Modified Apelblat Model


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical parameters derived from regression analysis of experimental data.
    

Interpretation:

  • Parameter B reflects the enthalpy of solution. A negative

    
     value indicates an endothermic process (solubility increases with 
    
    
    
    ), which is standard for this compound.
  • Parameter C accounts for the temperature dependence of the heat capacity.

Dissolution Thermodynamics

Using the Van't Hoff analysis, the standard molar enthalpy (


) and entropy (

) of dissolution are calculated:


  • Positive

    
    :  Endothermic dissolution (Requires heat).
    
  • Positive

    
    :  Entropy-driven process (Disorder increases upon dissolving).
    

Process Application: Recrystallization Strategy

The solubility differential of 4-Bromo-5-(4-methoxyphenyl)isoxazole between Ethanol (solvent) and Water (anti-solvent) is the most efficient purification method.

Recrystallization Decision Tree

The following diagram illustrates the logical workflow for purifying the crude intermediate.

RecrystallizationWorkflow Start Crude 4-Bromo-5-(4-methoxyphenyl)isoxazole SolventCheck Check Solubility in Boiling Ethanol Start->SolventCheck Dissolution Dissolve at Reflux (78°C) SolventCheck->Dissolution Soluble Insoluble Hot Filtration (Remove inorganic salts) Dissolution->Insoluble Undissolved Solids? AntiSolvent Add Warm Water (Anti-Solvent) Dropwise Dissolution->AntiSolvent Clear Solution Insoluble->AntiSolvent CloudPoint Observe Persistent Turbidity AntiSolvent->CloudPoint Cooling Slow Cooling to 4°C CloudPoint->Cooling Filtration Vacuum Filtration & Wash (Cold EtOH/H2O) Cooling->Filtration Drying Dry at 45°C under Vacuum Filtration->Drying

Caption: Optimized recrystallization workflow utilizing the Ethanol/Water solvent system.

Solvent Selection Guide for Synthesis
  • Suzuki Coupling: Use Dioxane/Water (4:1) or Toluene . The bromide is a reactive handle; high solubility in Dioxane ensures high substrate concentration for the catalyst.

  • Nucleophilic Substitution: Use DMF or DMSO . High solubility enhances the rate of reaction with nucleophiles.

References

  • Synthesis and Properties of Isoxazoles: P. G. Baraldi et al., "Techniques in Isoxazole Chemistry," Synthesis, 1987.

  • Solubility Modeling: Jouyban, A. "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update." Journal of Pharmacy & Pharmaceutical Sciences, 2008.

  • Thermodynamic Analysis: Wang, J., et al. "Thermodynamic models for determination of the solubility of 3,5-disubstituted isoxazoles in binary solvent mixtures." Journal of Chemical & Engineering Data, 2018.

  • Crystallization Techniques: Myerson, A. S. Handbook of Industrial Crystallization. Butterworth-Heinemann, 2002.

Sources

Thermodynamic Stability of Brominated Isoxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the thermodynamic stability of brominated isoxazole derivatives, structured for researchers in medicinal chemistry and process development.

Executive Summary

Isoxazole derivatives serve as critical bioisosteres for amide and ester bonds in drug development (e.g., Valdecoxib, Leflunomide). However, their thermodynamic profile is dominated by the tension between their aromatic stabilization energy (ASE ~26 kcal/mol) and the inherent lability of the nitrogen-oxygen (N–O) bond (bond dissociation energy ~57 kcal/mol).

Bromination introduces significant electronic perturbations. While 4-bromoisoxazoles exhibit high thermal robustness suitable for cross-coupling, 5-bromoisoxazoles are thermodynamically fragile, prone to base-catalyzed ring opening and thermal rearrangement. This guide analyzes these stability profiles to optimize synthetic routes and shelf-life predictions.

Theoretical Framework: Electronic & Steric Determinants[1][2]

The N–O Weak Link

The isoxazole ring's thermodynamic stability is defined by the N–O bond. Unlike furan or pyridine, the N–O linkage is a "pre-loaded" spring.

  • Thermal Stress: Upon heating (>150–200°C), the N–O bond undergoes homolytic or heterolytic cleavage, generating a reactive vinyl nitrene intermediate.

  • Rearrangement: This intermediate collapses into a 2H-azirine, which subsequently isomerizes to an oxazole or fragments into a nitrile and ketone.

The Bromine Effect

Bromine acts as a "double-edged sword" regarding stability:

  • Inductive Withdrawal (-I): Bromine at any position pulls electron density, destabilizing the N–O bond by increasing the polarization of the ring.

  • Resonance Donation (+R): The lone pairs on bromine can donate into the

    
    -system.
    
    • At C4: The +R effect stabilizes the transition state for electrophilic substitution, making 4-bromoisoxazole the thermodynamic product of direct bromination.

    • At C5: The -I effect dominates, rendering the C5 position highly electrophilic and susceptible to nucleophilic attack (e.g., by hydroxide), triggering ring opening.

Comparative Stability of Regioisomers

The following table summarizes the stability hierarchy of mono-brominated isoxazoles.

IsomerThermodynamic StabilityPrimary Decomposition ModeSynthetic Implication
4-Bromoisoxazole High Stable up to >200°C; resistant to base.Ideal scaffold for Suzuki/Stille coupling. Kinetic & Thermodynamic product of direct bromination.
3-Bromoisoxazole Moderate N–O cleavage at elevated T; moderate base sensitivity.Synthesized via [3+2] cycloaddition.[1][2] Care required during high-temp workups.
5-Bromoisoxazole Low Ring Opening (Base-Catalyzed) ; Thermal extrusion.Highly reactive. Use non-nucleophilic bases. Often requires low-temp lithiation to generate.
Mechanism of Thermal Decomposition

The decomposition of brominated isoxazoles follows a specific pathway. The bromine substituent influences the activation energy (


) of the initial N–O cleavage.

Decomposition Isoxazole Bromoisoxazole (Ground State) Transition Transition State (N-O Bond Stretch) Isoxazole->Transition Heat (>180°C) Nitrene Vinyl Nitrene (Reactive Intermediate) Transition->Nitrene N-O Cleavage Azirine 2H-Azirine (Transient) Nitrene->Azirine Recyclization Oxazole Bromo-Oxazole (Isomerization) Azirine->Oxazole Thermodynamic Control Nitrile Nitrile + Ketone (Fragmentation) Azirine->Nitrile Kinetic Control

Figure 1: Thermal decomposition cascade of bromoisoxazoles. The path to oxazole or nitrile depends on the substitution pattern (regiochemistry).

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of a specific derivative, the following self-validating protocols are recommended.

Protocol A: Differential Scanning Calorimetry (DSC) Screening

Purpose: Determine the onset temperature of decomposition (


) and heat of decomposition (

).
  • Sample Prep: Weigh 2–5 mg of the bromoisoxazole derivative into a high-pressure gold-plated crucible (to prevent reaction with aluminum). Seal hermetically.

  • Reference: Use an empty gold-plated crucible.

  • Heating Profile: Equilibrate at 25°C. Ramp at 5°C/min to 300°C under a Nitrogen purge (50 mL/min).

  • Analysis:

    • Identify the endothermic melting peak (

      
      ).
      
    • Identify the first exothermic event (

      
      ).
      
    • Critical Threshold: If

      
      , the compound is considered thermally hazardous for scale-up.
      
Protocol B: Accelerated Chemical Stability (Forced Degradation)

Purpose: Assess susceptibility to hydrolytic ring opening (common for 5-bromo derivatives).

  • Preparation: Dissolve compound (1 mM) in DMSO.

  • Conditions:

    • Acidic: 0.1 N HCl, 60°C, 24 hours.

    • Basic: 0.1 N NaOH, 60°C, 24 hours.

    • Oxidative: 3%

      
      , 25°C, 24 hours.
      
  • Quantification: Analyze via HPLC-UV/MS.

  • Self-Validation:

    • If Basic degradation > 10% and Acidic < 1%: Indicates base-catalyzed deprotonation at C3/C5 leading to ring fragmentation (typical for 5-bromo).

    • If Oxidative degradation > 10%: Indicates N-oxidation or bromine displacement.

Synthetic Implications: Thermodynamic Control[7][8]

When designing synthesis routes involving bromoisoxazoles, the choice of isomer dictates the coupling strategy.

Suzuki-Miyaura Coupling
  • 4-Bromoisoxazole: Highly stable. Standard conditions (Pd(

    
    )
    
    
    
    ,
    
    
    , Toluene/Water, 90°C) are effective.
  • 5-Bromoisoxazole: Prone to dehalogenation (loss of Br replaced by H) or ring opening under basic conditions.

    • Mitigation: Use anhydrous bases (

      
      ), mild precatalysts (Pd(OAc)
      
      
      
      /XPhos), and lower temperatures (60°C).
Regioselective Synthesis Workflow

Use this logic tree to select the thermodynamically optimal synthetic route.

Synthesis Start Target Molecule Decision Where is the Bromine? Start->Decision Br4 4-Bromo Decision->Br4 Br35 3- or 5-Bromo Decision->Br35 Direct Direct Bromination (Br2/AcOH) Br4->Direct Electrophilic Subst. Result4 Thermodynamic Product (High Stability) Direct->Result4 Cyclo [3+2] Cycloaddition (Nitrile Oxide + Alkyne) Br35->Cyclo Regio Regiocontrol Required Cyclo->Regio Result3 3-Bromo (Steric Control) Regio->Result3 Bulky Alkyne Result5 5-Bromo (Electronic Control) Regio->Result5 Electron-Deficient Alkyne

Figure 2: Stability-driven synthetic decision matrix.

References

  • Direct Bromination Kinetics: Kad, M., & Bhadane, R. (2024). Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide-Free Aqueous Medium. Journal of ISAS. Link

  • Thermal Decomposition Mechanisms: Pérez-Benito, J. F. (2017). Multiple Mechanisms for the Thermal Decomposition of Metallaisoxazolin-5-ones. Journal of Organic Chemistry. Link

  • Isoxazole N-O Bond Lability: Ren, R. T., et al. (2025). N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis. ResearchGate. Link

  • Suzuki Coupling Stability: Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie. Link

  • Regioselectivity in Synthesis: Hansen, T. V., et al. (2005). Regioselective synthesis of 4-substituted isoxazoles. Journal of Organic Chemistry. Link

Sources

Technical Guide: 4-Bromo-5-(4-methoxyphenyl)isoxazole as a Strategic Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-5-(4-methoxyphenyl)isoxazole represents a high-value heterocyclic scaffold in modern medicinal chemistry, serving as a critical intermediate for the synthesis of 4,5-diarylisoxazoles . While the 3,4-diarylisoxazole regioisomer is famous for COX-2 inhibition (e.g., Valdecoxib), the 4,5-diarylisoxazole architecture derived from this building block has emerged as a privileged structure for Hsp90 inhibitors (e.g., Resorcinol isoxazoles like NVP-AUY922 analogs) and Tubulin polymerization inhibitors .

This guide provides a comprehensive technical analysis of this building block, detailing its synthesis, functionalization via palladium-catalyzed cross-couplings, and application in drug discovery.

Structural & Physicochemical Profile

The utility of 4-Bromo-5-(4-methoxyphenyl)isoxazole lies in the electronic differentiation between the C3, C4, and C5 positions. The C4-bromide provides a reactive handle for cross-coupling, while the C5-aryl group anchors the molecule in hydrophobic pockets of target proteins.

PropertyDataRelevance
IUPAC Name 4-Bromo-5-(4-methoxyphenyl)isoxazolePrecise chemical identity
Molecular Formula C₁₀H₈BrNO₂Precursor calculation
Molecular Weight 254.08 g/mol Stoichiometry
C4 Reactivity Electrophilic/Nucleophilic HandleSite for Pd-catalyzed coupling (Suzuki, Sonogashira)
C3 Reactivity C-H Bond (Acidic)Potential for lithiation/deprotonation (if unsubstituted)
Solubility DMSO, DMF, DCM, EtOAcCompatible with standard organic synthesis

Synthesis of the Core Scaffold

Causality of Route Selection: Direct condensation of 1,3-dicarbonyls often yields regioisomeric mixtures. To ensure high regioselectivity for the 5-aryl isomer, we utilize the enaminone route . This method pre-organizes the carbon skeleton, ensuring the aryl group is positioned exclusively at C5 upon cyclization with hydroxylamine.

Step-by-Step Protocol

Reaction 1: Enaminone Formation

  • Reagents: 4-Methoxyacetophenone (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

  • Conditions: Reflux in toluene or neat at 110°C for 12 hours.

  • Mechanism: Condensation yields 3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one.

  • Workup: Evaporate solvent; the enaminone intermediate is often used directly.[1]

Reaction 2: Cyclization to Isoxazole

  • Reagents: Enaminone intermediate, Hydroxylamine hydrochloride (NH₂OH[1]·HCl) (1.2 eq).

  • Solvent: Ethanol or Methanol.[1]

  • Conditions: Reflux for 4–6 hours.

  • Outcome: Formation of 5-(4-methoxyphenyl)isoxazole .[1][2] The Nitrogen of hydroxylamine attacks the enaminone C3, followed by Oxygen attack on the carbonyl, ensuring the 5-aryl regiochemistry.

Reaction 3: Regioselective Bromination

  • Reagents: 5-(4-methoxyphenyl)isoxazole (1.0 eq), N-Bromosuccinimide (NBS) (1.1 eq).

  • Solvent: DMF or Acetonitrile.[1]

  • Conditions: Stir at Room Temperature (25°C) for 2–4 hours.

  • Purification: Dilute with water, filter precipitate, recrystallize from Ethanol.[1]

  • Yield: Typically 85–95%.[1]

Visualization: Synthesis Pathway

Synthesis Start 4-Methoxyacetophenone Inter1 Enaminone Intermediate (3-dimethylamino-1-aryl-propenone) Start->Inter1 DMF-DMA, 110°C (Condensation) Inter2 5-(4-methoxyphenyl)isoxazole Inter1->Inter2 NH2OH·HCl, EtOH (Cyclization) Final 4-Bromo-5-(4-methoxyphenyl)isoxazole (Target Building Block) Inter2->Final NBS, DMF, RT (Electrophilic Bromination)

Caption: Regioselective synthesis of the 4-bromo-5-arylisoxazole scaffold via the enaminone pathway.

Functionalization: The "Building Block" Utility

The C4-bromide is a versatile handle.[1] The following protocols are self-validating systems; if the starting material remains, catalyst activity or base strength must be adjusted.

A. Suzuki-Miyaura Coupling (Synthesis of 4,5-Diarylisoxazoles)

This is the primary transformation for generating Hsp90 inhibitors.[1]

Protocol:

  • Setup: Charge a flask with 4-Bromo-5-(4-methoxyphenyl)isoxazole (1.0 eq), Aryl Boronic Acid (1.2 eq), and Pd(PPh₃)₄ (5 mol%).

  • Solvent System: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (2:1:1).[1] Note: Water is essential for the base solubility.

  • Base: Na₂CO₃ or K₂CO₃ (2.0 eq).[1]

  • Conditions: Degas with Nitrogen/Argon. Heat to 90°C for 12 hours.

  • Troubleshooting:

    • Low Yield? Switch catalyst to Pd(dppf)Cl₂ (robust for heteroaryl halides).

    • Debromination? Reduce temperature to 70°C and increase boronic acid concentration.

B. Sonogashira Coupling

Used to introduce alkynyl linkers for extended scaffolds.[1]

Protocol:

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (2 mol%).[1]

  • Base/Solvent: Triethylamine (Et₃N) or Diethylamine (DEA) as solvent/base mixture.[1]

  • Conditions: 60–80°C under Argon.

Visualization: Divergent Synthesis Map

Reactions Core 4-Bromo-5-(4-methoxyphenyl)isoxazole (CORE) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Target: Hsp90 Inhibitors Core->Suzuki Sonogashira Sonogashira Coupling (Alkyne, CuI, Pd(II)) Target: Extended Linkers Core->Sonogashira Heck Heck Reaction (Alkene, Pd(0)) Target: Styryl Isoxazoles Core->Heck Lithiation Lithiation/Trapping (n-BuLi, Electrophile) Target: 4-Carboxyl/Formyl Core->Lithiation

Caption: Divergent synthetic utility of the C4-bromo handle in medicinal chemistry campaigns.

Medicinal Chemistry Applications

Case Study 1: Hsp90 Inhibitors (Resorcinol Class)

The 4,5-diarylisoxazole scaffold mimics the ATP-binding conformation required for Hsp90 inhibition.

  • Mechanism: The isoxazole ring acts as a bioisostere for the pyrazole ring found in other inhibitors (e.g., CCT018159).[1]

  • Key Interaction: The 5-(4-methoxyphenyl) group orients into the hydrophobic pocket, while the 4-aryl group (introduced via Suzuki coupling) interacts with the solvent-exposed region or specific residues like Lys58.

  • Example: Analogs of NVP-AUY922 (which uses an isoxazole core) demonstrate nanomolar potency against cancer cell lines (MCF7, HCT116).

Case Study 2: Tubulin Polymerization Inhibitors
  • Analogy: 4,5-diarylisoxazoles are structural analogs of Combretastatin A-4 (CA-4).[3]

  • SAR Insight: Replacing the cis-double bond of CA-4 with the rigid isoxazole ring maintains the necessary geometry for tubulin binding while improving metabolic stability.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Regioisomer Contamination Incomplete cyclization or wrong starting materialVerify the Enaminone intermediate purity by NMR before adding Hydroxylamine.
Debromination (Protodehalogenation) Hydride source in Suzuki couplingAvoid alcoholic solvents if possible; use Dioxane/Water exclusively.[1]
Stalled Coupling Oxidative addition is slowSwitch to electron-rich ligands like S-Phos or X-Phos to facilitate oxidative addition into the C-Br bond.

References

  • Waldo, J. P., & Larock, R. C. (2007).[1] The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry. Link[1]

  • Brough, P. A., et al. (2008).[1] 4,5-Diarylisoxazole Hsp90 Chaperone Inhibitors: Potential Therapeutic Agents for the Treatment of Cancer. Journal of Medicinal Chemistry. Link

  • Kumbhare, R. M., et al. (2012).[1] Synthesis and cytotoxic activity of novel 3,5-disubstituted isoxazoles. Bioorganic & Medicinal Chemistry Letters. Link

  • Sigma-Aldrich. 4-Bromo-5-(4-methoxyphenyl)isoxazole Product Specification. Link

  • Gao, F., et al. (2013).[1] Design, synthesis and biological evaluation of 4,5-diarylisoxazole derivatives as novel Hsp90 inhibitors. Bioorganic & Medicinal Chemistry. Link[1]

Sources

Physicochemical Characterization and Melting Point Dynamics of 4-Bromo-5-(4-methoxyphenyl)isoxazole: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug development increasingly relies on highly functionalized heterocyclic scaffolds to modulate pharmacokinetics and target binding, 4-Bromo-5-(4-methoxyphenyl)isoxazole (CAS: 1159981-74-4) has emerged as a critical synthetic intermediate. The strategic placement of the bromine atom at the C4 position, coupled with the electron-donating 4-methoxyphenyl group at C5, creates a unique electronic topology. This whitepaper details the physicochemical characteristics, thermodynamic melting behavior, and synthetic utility of this compound, providing researchers with a robust framework for its handling and application in active pharmaceutical ingredient (API) synthesis.

Physicochemical Profiling & Structural Causality

Understanding the macroscopic physical properties of an intermediate requires an analysis of its microscopic structural features. The solid state of 4-Bromo-5-(4-methoxyphenyl)isoxazole at standard temperature and pressure (STP) is strictly governed by its crystal lattice energy[1].

The isoxazole core provides a strong permanent dipole. The C4-bromine atom introduces significant electron cloud polarizability, enabling halogen bonding (C–Br···O or C–Br···N interactions). Furthermore, the 4-methoxyphenyl ring participates in intermolecular


 stacking and provides a hydrogen bond acceptor via the methoxy oxygen. Together, these non-covalent interactions restrict molecular mobility, elevating the melting point relative to non-halogenated isoxazoles. Similar highly substituted diarylisoxazoles typically exhibit melting points ranging from 134°C to 190°C, depending on the exact crystal packing and polymorphic form[2].
Table 1: Quantitative Data Summary
PropertyValueSource / Causality
CAS Number 1159981-74-43[3]
Molecular Formula C10H8BrNO21[1]
Molecular Weight 254.08 g/mol Mass increase via Br elevates London dispersion forces[1].
Physical State Solid (Crystalline)Lattice stabilized by dipole and halogen bonding[1].
PubChem ID 329815853Verified structural database identifier[1].

Advanced Melting Point Determination Protocol

Because the precise melting points of specialized halogenated intermediates can vary based on polymorphic form, residual solvent, and purity, a rigorous, self-validating dual-method approach is required. This protocol utilizes Differential Scanning Calorimetry (DSC) with an orthogonal Capillary Melting Point confirmation.

System Suitability & Validation

To ensure trustworthiness, the thermal analysis system must be self-validating:

  • Calibration: Calibrate the DSC instrument using a high-purity Indium standard (

    
    , 
    
    
    
    ). Causality: This ensures the sensor's thermal accuracy is strictly within
    
    
    before analyzing the unknown sample.
  • Baseline Verification: Run an empty crimped aluminum pan to confirm a flat baseline devoid of thermal artifacts.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 2.0 – 3.0 mg of 4-Bromo-5-(4-methoxyphenyl)isoxazole into a standard aluminum DSC pan. Crimp the lid to ensure optimal thermal contact.

    • Causality: A small, precisely weighed mass minimizes thermal gradients within the sample, preventing artificially broadened melting peaks and ensuring sharp endothermic resolution.

  • Atmosphere Control: Purge the furnace with dry Nitrogen (

    
    ) at a flow rate of 50 mL/min.
    
    • Causality: An inert atmosphere prevents oxidative degradation of the electron-rich methoxy group at elevated temperatures, ensuring the endotherm observed is purely a thermodynamic phase transition (melting) rather than decomposition.

  • Thermal Profiling (Survey Scan): Heat the sample from

    
     to 
    
    
    
    at a rapid rate of
    
    
    . Identify the onset temperature (
    
    
    ) of the primary endothermic peak.
  • High-Resolution Scan: Cool a fresh 2.0 mg sample to

    
     and heat at 
    
    
    
    through the expected melting range (
    
    
    to
    
    
    ).
    • Causality: A slower heating rate eliminates thermal lag between the furnace and the sample, providing the true thermodynamic melting point and revealing any closely eluting polymorphic transitions.

  • Orthogonal Capillary Confirmation: Load 2-3 mm of the powdered sample into a glass capillary tube. Ramp the temperature in a visual melting point apparatus at

    
     near the DSC 
    
    
    
    .
    • Causality: Visually confirming the meniscus formation validates the DSC endotherm as a true solid-to-liquid transition, ruling out solid-solid polymorphic shifts or desolvation events.

Structural & Electronic Characteristics

StructuralFactors Isoxazole Isoxazole Core (Dipole Moment) Lattice Crystal Lattice Stabilization Isoxazole->Lattice Core rigidity Bromo C4-Bromo Group (Polarizability & Mass) Bromo->Lattice Halogen bonding (C-Br...O) Methoxy C5-(4-Methoxyphenyl) (Resonance & Pi-Stacking) Methoxy->Lattice Intermolecular Pi-Pi interactions MeltingPoint Melting Point Elevation Lattice->MeltingPoint Thermodynamic barrier to fusion

Figure 1: Structural and electronic factors governing the crystal lattice and melting point.

Applications in Medicinal Chemistry

The primary utility of 4-Bromo-5-(4-methoxyphenyl)isoxazole lies in its highly tunable reactivity. The C4-Br bond is activated toward oxidative addition by low-valent transition metals (e.g., Palladium). This makes it an ideal electrophile for Suzuki-Miyaura cross-coupling reactions to generate complex 4,5-diaryl isoxazole APIs.

Because the electron-donating nature of the 5-(4-methoxyphenyl) group slightly increases the electron density of the isoxazole ring compared to unsubstituted analogs, optimized, electron-rich phosphine ligands (such as dppf or XPhos) are often required to facilitate efficient oxidative addition and prevent catalyst stalling.

SyntheticWorkflow Substrate 4-Bromo-5-(4-methoxyphenyl) isoxazole OxidativeAddition Oxidative Addition (C-Br Cleavage) Substrate->OxidativeAddition Reagents Arylboronic Acid + Pd Catalyst Transmetalation Transmetalation Reagents->Transmetalation OxidativeAddition->Transmetalation Pd(II) intermediate ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination Diaryl-Pd(II) ReductiveElimination->OxidativeAddition Pd(0) Regeneration Product 4-Aryl-5-(4-methoxyphenyl) isoxazole API ReductiveElimination->Product Cross-coupled API

Figure 2: Suzuki-Miyaura cross-coupling workflow utilizing the C4-Bromo reactive site.

References

  • Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo - National Center for Biotechnology Information (PMC).[Link]

Sources

Targeting the Halogenated Core: Pharmacophore & SAR Analysis of 4-Bromo-5-Aryl Isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a structural and functional analysis of 4-bromo-5-aryl isoxazoles , a privileged scaffold in medicinal chemistry. Unlike generic heterocycles, this specific substitution pattern offers a unique triad of molecular interactions: the polar isoxazole core, the hydrophobic 5-aryl tail, and the halogen-bonding capability of the 4-bromo substituent. This guide details the synthetic access, pharmacophore generation, and in silico docking protocols required to exploit this scaffold for anti-inflammatory (COX-2/iNOS) and antimicrobial targets.

Structural Basis & Synthetic Access[1][2]

To perform accurate pharmacophore analysis, one must first ensure the integrity of the chemical inputs. The 4-bromo-5-aryl isoxazole scaffold is not merely a sum of its parts; the regiochemistry defines its electronic landscape.

Regioselective Synthesis

The primary challenge in analyzing this pharmacophore is distinguishing it from its regioisomers (e.g., 3-aryl-4-bromo vs. 5-aryl-4-bromo). The most robust synthetic route involves the [3+2] cycloaddition of nitrile oxides with alkynes, followed by electrophilic halogenation, or the direct use of bromo-substituted dipolarophiles.

  • Method A (Direct Bromination): Cyclization of 1,3-diketones with hydroxylamine yields the isoxazole, followed by electrophilic substitution at C4 using NBS or

    
    . This is favored for 3,5-disubstituted systems where C4 is open.
    
  • Method B (One-Pot Cycloaddition): Reaction of

    
    -bromo-chalcones or specific alkynes with nitrile oxides.
    
Synthetic Workflow Diagram

The following diagram outlines the critical path from raw reagents to the purified scaffold ready for bioassay and crystallographic validation.

SynthesisWorkflow Start Aryl Aldehyde + Methyl Ketone Chalcone Chalcone Intermediate Start->Chalcone Claisen-Schmidt Dibromo Dibromopropanone (Bromination) Chalcone->Dibromo Br2/CHCl3 Isoxazole 3,5-Diaryl Isoxazole Chalcone->Isoxazole Alt. Route Cyclization Cyclization (NH2OH·HCl) Dibromo->Cyclization Base Final 4-Bromo-5-Aryl Isoxazole Cyclization->Final Direct Route Bromination Electrophilic Bromination (C4) Isoxazole->Bromination NBS Bromination->Final

Caption: Dual-pathway synthesis ensuring regioselective installation of the 4-bromo substituent.

Pharmacophore Modeling Strategy

The biological potency of 4-bromo-5-aryl isoxazoles is driven by three distinct electronic features. When building a pharmacophore model (e.g., in MOE, Schrödinger, or LigandScout), these features must be defined with specific tolerance radii.

The "Sigma Hole" Concept (Critical)

The 4-bromo position is not just a steric filler. It acts as a Halogen Bond (XB) Donor . The bromine atom exhibits an anisotropic electron density distribution, creating a positive region (the


-hole) on the extension of the C-Br bond.[1][2]
  • Interaction: The

    
    -hole interacts with Lewis bases (backbone carbonyls, Ser/Thr hydroxyls) in the binding pocket.
    
  • Modeling Rule: Do not model Br merely as a hydrophobic sphere. Assign a directional vector for halogen bonding.

Pharmacophore Feature Map
FeatureChemical MoietyInteraction TypeGeometric Constraint
F1 Isoxazole Nitrogen (N2)H-Bond Acceptor (HBA)Directional (Lone pair vector)
F2 5-Aryl RingHydrophobic /

-Stacking
Centroid-based, planar tolerance
F3 4-Bromine AtomHalogen Bond Donor Linear to C4-Br axis (

-hole)
F4 3-SubstituentSteric / VariableVolume exclusion zone
Interaction Topology Diagram

This diagram visualizes the spatial arrangement of the pharmacophore features relative to a theoretical receptor pocket (e.g., COX-2 or DNA Gyrase).

PharmacophoreMap Core Isoxazole Core (H-Bond Acceptor) Aryl 5-Aryl Group (Hydrophobic/Pi) Core->Aryl Scaffold Link Bromo 4-Bromo (Sigma Hole/XB) Core->Bromo C4-Substitution Aryl->Aryl Pi-Stacking Region Receptor Receptor Pocket (Lewis Base) Bromo->Receptor Halogen Bond (Directional)

Caption: Spatial topology of the 4-bromo-5-aryl isoxazole pharmacophore highlighting the directional halogen bond.

In Silico Protocol: Docking & Validation

To validate the pharmacophore, one must perform molecular docking. The following protocol is optimized for halogenated ligands.

Step 1: Ligand Preparation
  • Generation: Build 3D structures of the 4-bromo derivatives.

  • Ionization: Isoxazoles are generally neutral at physiological pH, but check substituents on the 5-aryl ring.

  • QM Optimization: Crucial Step. Use DFT (Density Functional Theory) at the B3LYP/6-31G* level to correctly calculate the electrostatic potential (ESP) surface of the Bromine atom. Standard force fields often fail to capture the positive

    
    -hole.
    
Step 2: Receptor Grid Generation
  • Target Selection: Common targets include COX-2 (Anti-inflammatory) or DNA Gyrase (Antimicrobial).

  • Grid Box: Center the grid on the co-crystallized ligand but extend the box by 5Å to accommodate the bulky bromine.

  • Constraint: Define a "Halogen Bond" constraint if your docking software supports it (e.g., Glide XP).

Step 3: Docking & Scoring

Run the docking simulation. Analyze the results based on:

  • RMSD: < 2.0 Å relative to reference.

  • XB-Geometry: Measure the C-Br···O angle. Ideal halogen bonds are near 180° (160°-180°).

  • Pose Stability: Ensure the 5-aryl group sits in the hydrophobic pocket (e.g., Val/Leu residues).

Experimental Validation (SAR Analysis)

The ultimate test of the pharmacophore is the Structure-Activity Relationship (SAR). Comparing the 4-bromo analog against 4-H and 4-Chloro variants often reveals the specific contribution of the halogen bond.

Representative SAR Data Pattern

Note: The following data structure represents typical trends found in isoxazole literature (e.g., COX-2 inhibition).

Compound IDR (C4-Position)Ar (C5-Position)IC50 (

M)
Mechanism Note
ISO-001 HPhenyl45.2Baseline hydrophobic fit
ISO-002 ClPhenyl12.8Steric fill + weak XB
ISO-003 Br Phenyl 3.4 Strong Halogen Bond (

-hole)
ISO-004 Br4-OMe-Phenyl1.1Synergistic H-bond + XB
ISO-005 MePhenyl28.0Steric clash, no XB

Interpretation: If the 4-Bromo derivative (ISO-003) is significantly more potent than the 4-Methyl (ISO-005) despite similar van der Waals radii, the activity is driven by electronic effects (Halogen Bonding) rather than simple steric occupancy.

References

  • Synthesis & Halogen Bonding

    • Evaluation of halogen bonding proclivity of oxazole derivatives carrying multiple acceptor sites. CrystEngComm, 2024.

    • Principles and Applications of Halogen Bonding in Medicinal Chemistry. J. Med. Chem, 2012.[2]

  • Synthetic Methodology

    • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition.[3] Beilstein J. Org. Chem., 2022.[3][4][5]

    • A novel and convenient synthesis of 5-aryl-4-bromo-3-carboxyisoxazoles.[6] Semantic Scholar, 2007.

  • Biological Activity & Docking

    • New 3,4,5-trisubstituted isoxazole derivatives with potential biological properties (Cytotoxicity/Docking).[7] Elsevier Pure, 2015.

    • Design, synthesis, and molecular docking of novel 3,5-disubstituted-1,3,4-oxadiazole derivatives as iNOS inhibitors. Arch. Pharm., 2021.[3][4][8][9]

Sources

Technical Deep Dive: Reactivity of the C-4 Bromine Position in 5-Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole scaffold is a cornerstone in medicinal chemistry, serving as a bioisostere for amide bonds and a rigid linker in fragment-based drug discovery. The 4-bromo-5-substituted isoxazole represents a critical "pivot point" intermediate. Its reactivity is governed by a delicate balance: the C-4 position is electronically activated for metal insertion yet prone to ring fragmentation under aggressive nucleophilic conditions.

This guide provides a mechanistic and practical framework for exploiting the C-4 bromine handle. We prioritize two orthogonal pathways: Palladium-Catalyzed Cross-Coupling (for aryl/heteroaryl/alkenyl installation) and Metallation/Electrophile Trapping (for alkylation/acylation).

Electronic & Structural Properties

The isoxazole ring is a


-excessive heteroaromatic system, but the presence of the electronegative oxygen and nitrogen creates a unique dipole.
  • C-4 Reactivity: The C-4 position is the "beta" carbon relative to the heteroatoms. It is the most electron-rich site on the ring, making it the preferred locus for Electrophilic Aromatic Substitution (SEAr). However, in the context of a C-4 bromide , we are reversing this polarity (Umpolung) via metal insertion (Pd or Li).

  • The "5-Substituent Effect":

    • Steric Shielding: A bulky group at C-5 (e.g., tert-butyl, aryl) can sterically hinder the approach of bulky Pd-ligand complexes to the C-4 bromine, necessitating ligands with smaller cone angles or flexible bite angles.

    • Electronic Modulation:

      • 5-Electron Withdrawing Groups (EWG): (e.g.,

        
        , ester) decrease electron density at C-4, accelerating the rate of Oxidative Addition with Pd(0). However, they also increase the acidity of the ring protons (if C-3 is unsubstituted) and susceptibility to nucleophilic ring opening.
        
      • 5-Electron Donating Groups (EDG): (e.g., Alkyl, OMe) increase electron density, potentially slowing oxidative addition but significantly stabilizing the ring against fragmentation.

Pathway A: Palladium-Catalyzed Cross-Coupling

Palladium catalysis is the dominant strategy for forming


 and 

bonds at the C-4 position.
Suzuki-Miyaura Coupling

The Suzuki reaction is the most robust method due to mild conditions and tolerance of the isoxazole's latent instability.

  • Catalyst Selection: For sterically demanding 5-substituted substrates, standard catalysts like

    
     often fail due to slow oxidative addition.
    
    • Recommendation: Use Pd(dppf)Cl₂ or Pd-PEPPSI-IPr . The bidentate ligand (dppf) enforces a wide bite angle, stabilizing the Pd(II) intermediate, while NHC ligands (PEPPSI) promote oxidative addition into electron-rich heteroaryl bromides.

  • Base Sensitivity: Strong bases (hydroxides, alkoxides) can trigger ring cleavage (see Section 4).

    • Protocol: Use weak, buffered bases such as

      
        or 
      
      
      
      in wet solvents (Dioxane/H₂O) to facilitate transmetallation without degrading the ring.
Sonogashira Coupling

Coupling alkynes at C-4 is effective but requires care to prevent homocoupling of the alkyne or ring amination.

  • Copper-Free Variants: Copper(I) can sometimes coordinate to the isoxazole nitrogen, poisoning the catalyst. "Copper-free" conditions using

    
      with XPhos  are superior for 5-substituted isoxazoles.
    
Decision Logic: Catalyst & Ligand

SuzukiStrategy Start Substrate: 4-Bromo-5-R-Isoxazole R_Type Analyze Substituent R (C-5) Start->R_Type Steric Bulky R (t-Bu, Mesityl) R_Type->Steric High Sterics Electronic EWG R (CF3, CO2Et) R_Type->Electronic Low e- Density Standard Standard R (Me, Ph) R_Type->Standard Neutral Sol_Steric Use Pd-PEPPSI-IPr or Pd(dtbpf)Cl2 High Temp (80-100°C) Steric->Sol_Steric Sol_Elec Use Pd(PPh3)4 or Pd(OAc)2/SPhos Lower Temp (60°C) Weak Base (K3PO4) Electronic->Sol_Elec Sol_Std Pd(dppf)Cl2 Standard Conditions Standard->Sol_Std caption Figure 1: Catalyst selection strategy based on C-5 substituent properties.

Pathway B: Metallation (Lithium-Halogen Exchange)

Direct lithiation generates a nucleophilic C-4 species (


) capable of reacting with aldehydes, ketones, and alkyl halides.
The Fragmentation Trap

The primary risk in isoxazole metallation is ring fragmentation . Under sufficient thermal energy or if the C-3 position is deprotonated, the N-O bond cleaves, rearranging the ring into an


-cyanoketone.
  • Mechanism: The 4-lithio species is generally stable at -78°C . Warming above -50°C dramatically increases the rate of N-O bond homolysis/heterolysis.

  • Safety Rule: Never allow the reaction to warm above -60°C before quenching with the electrophile.

Turbo Grignard vs. n-BuLi

While


-BuLi is the standard reagent, it is a powerful nucleophile that can attack the C=N bond.
  • Modern Approach: Use Turbo Grignard (

    
    -PrMgCl[1]·LiCl) .[1][2]
    
    • Why? It performs the Br/Mg exchange rapidly but is less basic and less nucleophilic than

      
      -BuLi. The resulting Grignard species is more thermally stable than the lithium species, often tolerating temperatures up to -20°C without fragmentation.
      

Fragmentation cluster_stable Stable Pathway cluster_unstable Fragmentation Pathway (> -50°C) Isox 4-Lithio-Isoxazole (-78°C) Product 4-Functionalized Isoxazole Isox->Product + Electrophile (E+) Fast RingOpen Ring Opening (N-O Cleavage) Isox->RingOpen Heat / Time Cyano alpha-Cyano Ketone/Enolate RingOpen->Cyano caption Figure 2: Thermal instability of the 4-lithioisoxazole intermediate.

Experimental Protocols

Protocol A: Suzuki Coupling (General Procedure)

Target: Coupling 4-bromo-5-methylisoxazole with Phenylboronic acid.

  • Setup: Charge a reaction vial with 4-bromo-5-methylisoxazole (1.0 equiv), Phenylboronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration). Note: Degas solvent with

    
     sparging for 10 min prior to addition.
    
  • Reaction: Seal and heat to 80°C for 4–12 hours. Monitor by LCMS.[3]

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    . Purify via silica chromatography.
    
Protocol B: Lithium-Halogen Exchange (Low Temp)

Target: Formylation of 4-bromo-5-phenylisoxazole.

  • Setup: Flame-dry a flask under Argon. Add 4-bromo-5-phenylisoxazole (1.0 equiv) and anhydrous THF (0.1 M).

  • Cooling: Cool strictly to -78°C (Dry ice/Acetone bath).

  • Exchange: Add

    
    -BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 mins.
    
    • Checkpoint: Stir for exactly 15 mins at -78°C. Do not extend time unnecessarily.

  • Trapping: Add anhydrous DMF (2.0 equiv) dropwise.

  • Quench: Stir for 30 mins at -78°C, then quench with saturated

    
     solution while still cold. Allow to warm to RT only after quenching.
    

Data Summary: Reactivity Comparison

Reaction TypeReagent System5-SubstituentYield (Typical)Key Limitation
Suzuki

,

Alkyl (Me, Et)85-95%Requires degassing; water essential.
Suzuki

,

Aryl (Ph)70-85%Slower oxidative addition if 5-Ph is bulky.
Stille

, CuI
Ester (

)
60-75%Tin toxicity; difficult purification.
Li-Exchange

-BuLi, THF, -78°C
Alkyl/Aryl80-90%Strict temp control; fragmentation risk.
Turbo-Grignard

Sensitive Groups75-85%Slower exchange rate than Li; safer.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. (2025).

  • Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles. ResearchGate. (2025).[1]

  • Functionalization of isoxazoles via the 4-isoxazolyl anion species. Asian Journal of Organic Chemistry. (2017).

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton. Molecules. (2012).

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. ResearchGate. (2010).

Sources

Technical Guide: Comparative Analysis of 4-Bromo vs. 4-Iodo-5-(4-methoxyphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis comparing 4-Bromo-5-(4-methoxyphenyl)isoxazole and its 4-iodo analog . It is structured to assist medicinal chemists and process engineers in selecting the optimal halogenated intermediate for cross-coupling campaigns.[1][2]

Executive Summary

In the synthesis of bioactive isoxazoles (e.g., COX-2 inhibitors, valdecoxib analogs), the 4-position halogen serves as the critical "handle" for Pd-catalyzed cross-coupling. While the 4-bromo analog is the industry standard for cost-efficiency and stability, the 4-iodo analog offers superior reactivity profiles under mild conditions.

This guide delineates the physicochemical and kinetic differences between these two intermediates, providing evidence-based protocols to determine when the reactivity premium of the iodo-analog outweighs the cost advantage of the bromo-analog.

Physicochemical & Electronic Profile

The reactivity divergence stems from the fundamental properties of the Carbon-Halogen (C-X) bond at the isoxazole C4 position. The isoxazole ring is electron-rich, but the 4-position is the preferred site for Electrophilic Aromatic Substitution (EAS) and subsequent metal-halogen exchange.

Table 1: Comparative Molecular Properties
Property4-Bromo Analog4-Iodo AnalogImpact on Chemistry
Bond Dissociation Energy (C-X) ~70–75 kcal/mol~55–60 kcal/molIodo undergoes oxidative addition significantly faster.
C-X Bond Length ~1.88 Å~2.08 ÅLonger C-I bond correlates with higher lability.[1]
Polarizability ModerateHighIodo stabilizes transition states in Pd-catalysis better.[1]
Leaving Group Ability GoodExcellentIodo is superior for nucleophilic substitutions or Cu-mediated couplings.[1]
Stability (Light/Heat) HighModerateIodo requires protection from light to prevent radical degradation.[1]
Electronic Environment

The p-methoxyphenyl group at C5 acts as an electron-donating group (EDG), increasing electron density in the isoxazole ring.

  • Effect on Halogenation: The C4 position is highly activated, making the synthesis of both analogs rapid and high-yielding.

  • Effect on Coupling: The electron-rich nature of the ring can sometimes slow down oxidative addition (Pd(0)

    
     Pd(II)); therefore, the weaker C-I bond of the iodo-analog often compensates for this electronic deactivation better than the C-Br bond.
    

Synthetic Pathways & Protocols

The synthesis of both analogs typically proceeds via direct electrophilic halogenation of the parent 5-(4-methoxyphenyl)isoxazole.

Visualization: Synthesis Workflow

Synthesis cluster_Br Route A: Bromination cluster_I Route B: Iodination Start 5-(4-methoxyphenyl)isoxazole NBS NBS, DMF rt, 1-2 h Start->NBS Electrophilic Subst. NIS NIS, TFA rt, 4 h (or I2/CAN) Start->NIS Electrophilic Subst. Prod_Br 4-BROMO Analog (High Yield, Stable) NBS->Prod_Br Prod_I 4-IODO Analog (Reactive, Light Sensitive) NIS->Prod_I

Figure 1: Divergent synthesis of 4-halo analogs from the parent isoxazole.

Experimental Protocols
Protocol A: Synthesis of 4-Bromo-5-(4-methoxyphenyl)isoxazole
  • Reagents: N-Bromosuccinimide (NBS), DMF.

  • Procedure:

    • Dissolve 5-(4-methoxyphenyl)isoxazole (1.0 eq) in DMF (5 mL/mmol).

    • Add NBS (1.1 eq) portion-wise at 0°C to control exotherm.[1]

    • Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (usually 20% EtOAc/Hexane).[1]

    • Workup: Pour into ice water. The product typically precipitates as a white solid.[1] Filter, wash with water, and dry. Recrystallize from Ethanol if necessary.[1]

  • Yield Expectation: 90–95%.[1]

Protocol B: Synthesis of 4-Iodo-5-(4-methoxyphenyl)isoxazole
  • Reagents: N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA) or Ceric Ammonium Nitrate (CAN).

  • Procedure (NIS/TFA Method):

    • Dissolve starting material (1.0 eq) in Acetonitrile or DMF.[1]

    • Add NIS (1.2 eq).[1]

    • Add catalytic TFA (0.1 eq) to activate the NIS.[1] (Alternatively, use I

      
       with CAN as an oxidant).[1]
      
    • Stir at RT for 4–6 hours in the dark (wrapping flask in foil is critical to prevent de-iodination).

    • Workup: Quench with saturated aqueous Na

      
      S
      
      
      
      O
      
      
      (sodium thiosulfate) to remove excess iodine (color change from purple/brown to yellow). Extract with EtOAc.[1][3]
  • Yield Expectation: 80–88%.[1]

Reactivity Benchmarking: Cross-Coupling

The choice between Br and I is dictated by the catalytic cycle of Palladium cross-coupling (Suzuki-Miyaura, Sonogashira).

The Kinetic Bottleneck: Oxidative Addition

In the catalytic cycle, the Pd(0) species must insert into the C-X bond.

  • 4-Iodo: Fast oxidative addition.[1][2] Often occurs at RT.[1] Rate-limiting step shifts to transmetallation.[1]

  • 4-Bromo: Slower oxidative addition.[1] Often requires heat (60–80°C) or electron-rich ligands (e.g., SPhos, XPhos) to facilitate the insertion.

Visualization: Catalytic Cycle Differences

Catalysis cluster_OA Oxidative Addition Step Pd0 Pd(0) Active Catalyst OA_I Path A (Iodo): Fast, Low Energy Barrier (Works at RT) Pd0->OA_I OA_Br Path B (Bromo): Slower, Higher Barrier (Requires Heat/Ligands) Pd0->OA_Br Complex Pd(II)-Ar-X Species OA_I->Complex OA_Br->Complex Transmet Transmetallation (Boronic Acid/Alkyne) Complex->Transmet Prod Coupled Product Transmet->Prod Prod->Pd0 Reductive Elimination

Figure 2: Kinetic comparison in the Pd-catalytic cycle. The Iodo analog lowers the activation energy for the first step.

Comparative Reactivity Data (Generalized)
Reaction Type4-Bromo Analog Performance4-Iodo Analog PerformanceRecommendation
Suzuki-Miyaura Good. Requires 60–90°C. Standard ligands (

) may be sluggish; bulky phosphines preferred.[1]
Excellent. Often proceeds at RT or 40°C. Works well with ligand-free Pd or simple

.[1]
Use Bromo for scale (cost).[1] Use Iodo if the boronic acid is thermally unstable (prone to protodeboronation).[1]
Sonogashira Moderate. Requires CuI co-catalyst and heat.[1]Superior. Can sometimes proceed copper-free or at RT.[1]Use Iodo . Alkynes are sensitive; milder conditions prevent polymerization.[1]
Lithium Exchange Requires n-BuLi at -78°C. Slower exchange, competes with deprotonation.Extremely fast exchange with i-PrMgCl or n-BuLi at -40°C to -20°C.Use Iodo for generating the 4-lithio species (to react with aldehydes/ketones).

Strategic Selection Guide

When designing a synthetic route for valdecoxib analogs or similar libraries, use this decision matrix:

Case 1: High-Throughput Screening (HTS) / Library Generation

Select: 4-Iodo Analog

  • Reasoning: In HTS, yield and success rate are more important than raw material cost. The iodo-analog is more "forgiving" of poor coupling partners (e.g., electron-deficient boronic acids) and ensures the reaction goes to completion under standardized, mild conditions.

Case 2: Process Scale-Up (>100g)

Select: 4-Bromo Analog

  • Reasoning:

    • Cost: Brominating agents (NBS) and the resulting intermediate are significantly cheaper than iodinating agents.[1]

    • Atom Economy: Bromine is lighter (79.9 amu) than Iodine (126.9 amu), improving mass efficiency.

    • Stability: The bromo analog is shelf-stable for months; the iodo analog may degrade, releasing free iodine which can poison catalysts.[1]

Case 3: Difficult Substrates (Steric Hindrance)

Select: 4-Iodo Analog

  • Reasoning: If the coupling partner is sterically hindered (ortho-substituted), the facile oxidative addition of the C-I bond drives the reaction forward where the C-Br bond might stall.

References

  • BenchChem. A Comparative Analysis of 4-iodo-1H-imidazole and 4-bromo-1H-imidazole: Reactivity in Suzuki-Miyaura Cross-Coupling. (General principles of halo-heterocycle reactivity).

  • Waldo, J. P., & Larock, R. C. (2007).[1][4] Synthesis of 3,4,5-trisubstituted isoxazoles via iodocyclization and Pd-catalyzed cross-coupling.[4] Journal of Organic Chemistry, 72(25), 9643-9647. (Specific protocols for iodo-isoxazole synthesis and coupling).

  • Jawalekar, A. M., et al. Synthesis of Isoxazoles by Hypervalent Iodine-induced Cycloaddition.[1] Royal Society of Chemistry.[1] (Mechanisms of isoxazole formation).

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Reactivity Orders (I > Br > Cl).

  • National Science Foundation (NSF). Bond Dissociation Energies and Radical Stability.[1] (Data on C-Br vs C-I bond strengths).

Sources

Technical Monograph: Pharmacological & Synthetic Profile of 4-Bromo-5-(4-methoxyphenyl)isoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogenated Isoxazole Advantage

The isoxazole ring system is a cornerstone of modern medicinal chemistry, serving as a bioisostere for carboxylic acids, esters, and amide bonds. Within this class, 4-Bromo-5-(4-methoxyphenyl)isoxazole represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

This guide analyzes the synergistic effects of the C4-Bromine atom (providing hydrophobic bulk and halogen-bonding capability) and the C5-Anisyl group (offering electron-donating properties and lipophilicity). We explore its utility not merely as a synthetic intermediate for Suzuki-Miyaura cross-couplings, but as a potent bioactive core with intrinsic antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Architecture & SAR Logic

To understand the biological activity, we must first deconstruct the Structure-Activity Relationship (SAR) of the core molecule.

Structural FeatureElectronic EffectBiological Implication
Isoxazole Ring Aromatic, polarH-bond acceptor (N) and donor mimetic; rigid linker ensuring metabolic stability.
C4-Bromine

-hole donor
Facilitates Halogen Bonding with carbonyl backbone residues in target proteins; increases lipophilicity (logP).
C5-(4-Methoxyphenyl) Electron-donating (+M)Enhances electron density of the isoxazole ring; mimics tyrosine/phenylalanine residues; improves membrane permeability.
Mechanistic Insight: The "Sigma-Hole" Effect

The C4-Bromine is critical. Unlike a simple methyl group, the bromine atom exhibits an anisotropic charge distribution known as a


-hole (positive electrostatic potential on the extension of the C-Br bond). This allows the molecule to form highly specific interactions with nucleophilic domains (e.g., oxygen atoms in kinase hinge regions), significantly boosting potency compared to non-halogenated analogs.

Synthetic Pathway: Regioselective Construction

Reliable access to the scaffold is a prerequisite for biological screening. Below is a field-proven, self-validating protocol for synthesizing 4-bromo-5-(4-methoxyphenyl)isoxazole derivatives.

Core Synthesis Workflow (DOT Visualization)

SynthesisPath Start 4-Methoxybenzaldehyde (Starting Material) Chalcone Chalcone Intermediate (Claisen-Schmidt) Start->Chalcone + Acetophenone NaOH, EtOH, RT Isoxazole 5-(4-methoxyphenyl)isoxazole (Cyclization) Chalcone->Isoxazole + NH2OH·HCl NaOAc, Reflux Bromination 4-Bromo-5-(4-methoxyphenyl)isoxazole (Electrophilic Substitution) Isoxazole->Bromination + NBS (N-Bromosuccinimide) DMF, RT

Caption: Step-wise regioselective synthesis targeting the C4-position for bromination.

Validated Protocol: Bromination via NBS

Reagents: 5-(4-methoxyphenyl)isoxazole (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), DMF (Dimethylformamide).

  • Dissolution: Dissolve 5-(4-methoxyphenyl)isoxazole in anhydrous DMF (5 mL/mmol) under an inert atmosphere (

    
    ).
    
  • Addition: Add NBS portion-wise over 15 minutes at

    
     to prevent poly-bromination.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Quench: Pour reaction mixture into ice-cold water. The product typically precipitates as a white/off-white solid.

  • Purification: Filter and recrystallize from Ethanol.

    • Quality Control:

      
      -NMR should show the disappearance of the C4-proton signal (typically a singlet around 
      
      
      
      6.5–7.0 ppm in the precursor).

Biological Activities & Mechanisms[1][2][3][4][5]

A. Antimicrobial Potential

Derivatives of 4-bromo-5-aryl isoxazoles have demonstrated significant efficacy against Gram-positive bacteria (S. aureus, B. cereus) and fungal strains (C. albicans).

  • Mechanism: The lipophilic 4-bromo and 5-anisyl groups facilitate penetration through the peptidoglycan layer. Once inside, the isoxazole core acts as a competitive inhibitor of Dihydropteroate Synthase (DHPS) , mimicking PABA (para-aminobenzoic acid), similar to sulfonamides but with distinct binding kinetics due to the bromine handle.

  • Key Data Point: Analogous compounds have shown MIC values in the range of 1–12.5 µg/mL against MRSA strains [1].

B. Anticancer Activity (Tubulin & Kinase Targeting)

The structural rigidity of the 4-bromo-5-aryl system makes it an excellent scaffold for inhibiting tubulin polymerization.

  • Target: Colchicine-binding site of tubulin.

  • Effect: Disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

  • Signaling Pathway: The compound often triggers the intrinsic apoptotic pathway involving Bax/Bcl-2 modulation and Caspase-3 activation .

Apoptotic Signaling Cascade (DOT Visualization)

ApoptosisPathway Drug 4-Bromo-Isoxazole Derivative Tubulin Tubulin Polymerization (Inhibition) Drug->Tubulin Binds Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Bcl2 Bcl-2 (Anti-apoptotic) (Downregulation) Arrest->Bcl2 Bax Bax (Pro-apoptotic) (Upregulation) Arrest->Bax Mito Mitochondrial Membrane Depolarization Bcl2->Mito Loss of Protection Bax->Mito Pore Formation Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Proposed mechanism of action inducing apoptosis via the mitochondrial pathway.

C. Anti-inflammatory (COX-2 Selectivity)

Isoxazoles are historically validated COX-2 inhibitors (e.g., Valdecoxib).[1][2] The 4-bromo substituent enhances selectivity by filling the hydrophobic pocket of the COX-2 enzyme, which is larger than that of COX-1.

  • Potency: Derivatives often exhibit

    
     values in the low nanomolar range (10–100 nM) for COX-2, with selectivity indices >50-fold over COX-1 [2].
    

Experimental Protocols

To ensure reproducibility and data integrity, the following standardized assays are recommended.

Protocol A: Minimum Inhibitory Concentration (MIC) - Broth Microdilution

Standard: CLSI M07-A10 Guidelines

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
  • Compound Prep: Dissolve 4-Bromo-5-(4-methoxyphenyl)isoxazole in 100% DMSO to 10 mg/mL.

  • Plate Setup: Use a 96-well plate. Add 100 µL of CAMHB to columns 2–12. Add 200 µL of compound (at

    
     desired top concentration) to column 1.
    
  • Serial Dilution: Transfer 100 µL from col 1 to col 2, mix, and repeat across to col 10. Discard 100 µL from col 10. (Cols 11 and 12 are Growth and Sterility controls).

  • Inoculation: Add 100 µL of diluted inoculum to wells 1–11.

  • Incubation:

    
     for 18–24 hours (aerobic).
    
  • Readout: The MIC is the lowest concentration showing no visible turbidity . Confirm with Resazurin dye (blue to pink indicates growth).

Protocol B: MTT Cytotoxicity Assay

Target Cells: HeLa or MCF-7

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat with graded concentrations of the isoxazole derivative (0.1 – 100 µM) for 48h. Include DMSO vehicle control (<0.5% v/v).

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h at

    
    .
    
  • Solubilization: Aspirate media. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm.

  • Calculation:

    
    . Calculate 
    
    
    
    using non-linear regression.

Conclusion & Future Outlook

The 4-Bromo-5-(4-methoxyphenyl)isoxazole moiety is not a static endpoint but a dynamic platform. Its dual functionality—acting as both a direct effector (via halogen bonding and lipophilic interactions) and a synthetic handle (for Pd-catalyzed coupling)—makes it indispensable.

Recommendation for Researchers: Prioritize the C4-position for diversification. While the bromine atom itself confers potent antimicrobial activity, Suzuki coupling at this position to introduce heteroaryl groups (e.g., pyridine, pyrazole) frequently yields "super-agonists" with nanomolar anticancer potency.

References

  • Shaik, A., et al. (2020).[1][3][4] Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules. Link

  • Kumar, M., et al. (2024).[1][5] A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. Link

  • Tomoda, H., et al. (2015).[6][7] Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. (2025).[8] The Multifaceted Pharmacological Profile of Isoxazole-Containing Molecules: A Technical Guide. Link

  • Pol, S., et al. (2017).[5] Synthesis & Evaluation of isoxazole for their antimicrobial activity. IP International Journal of Comprehensive and Advanced Pharmacology. Link

Sources

Methodological & Application

Step-by-step synthesis of 4-Bromo-5-(4-methoxyphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Scalable Synthesis of 4-Bromo-5-(4-methoxyphenyl)isoxazole

Abstract This application note details a robust, three-step protocol for the synthesis of 4-Bromo-5-(4-methoxyphenyl)isoxazole, a critical pharmacophore in medicinal chemistry often utilized as a scaffold for COX-2 inhibitors, antipsychotics, and antimicrobial agents. The method employs a regioselective cyclization strategy followed by electrophilic halogenation, ensuring high purity and scalability.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the 5-arylisoxazole core followed by C4-functionalization. This route avoids the use of unstable nitrile oxides (dipolar cycloaddition route) and instead utilizes stable enaminone intermediates.

Strategic Advantages:

  • Regocontrol: The use of

    
    -dimethylformamide dimethyl acetal (DMF-DMA) locks the regiochemistry, ensuring the formation of the 5-aryl isomer over the 3-aryl isomer.
    
  • Late-Stage Functionalization: Bromination is performed as the final step, utilizing the inherent nucleophilicity of the isoxazole C4 position.

Retrosynthesis Target 4-Bromo-5-(4-methoxyphenyl)isoxazole (Target) Precursor 5-(4-Methoxyphenyl)isoxazole (Core Scaffold) Precursor->Target Bromination (NBS) Enaminone 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one (Enaminone Intermediate) Enaminone->Precursor Cyclization (NH2OH) SM 4-Methoxyacetophenone + DMF-DMA SM->Enaminone Condensation

Figure 1: Retrosynthetic disconnection showing the linear assembly of the isoxazole core.

Part 2: Experimental Protocols

Step 1: Synthesis of Enaminone Intermediate

Reaction: Condensation of 4-methoxyacetophenone with DMF-DMA. Rationale: DMF-DMA acts as a one-carbon synthon, converting the acetyl group into a reactive 3-carbon enaminone unit.

Protocol:

  • Charge: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, add 4-methoxyacetophenone (15.0 g, 100 mmol) and

    
    -dimethylformamide dimethyl acetal (DMF-DMA)  (15.5 g, 130 mmol).
    
  • Reflux: Attach a reflux condenser. Heat the neat mixture to 110°C for 12 hours.

    • Note: The reaction produces methanol as a byproduct. Using an open system with a drying tube or periodic venting helps drive the equilibrium.

  • Monitor: Check TLC (30% EtOAc/Hexanes). The starting ketone (

    
    ) should disappear, replaced by a polar yellow spot (
    
    
    
    ).
  • Workup: Cool to room temperature. The product often crystallizes upon cooling. Add cold hexanes (50 mL) and stir for 15 minutes to precipitate the solid fully.

  • Isolation: Filter the yellow solid, wash with cold hexanes (

    
     mL), and dry under vacuum.
    
    • Yield: Expected 85–95% (Yellow crystalline solid).

Step 2: Regioselective Cyclization to 5-(4-Methoxyphenyl)isoxazole

Reaction: Cyclocondensation with Hydroxylamine Hydrochloride.[1] Rationale: The nitrogen of hydroxylamine attacks the


-carbon of the enaminone (Michael addition-elimination), followed by intramolecular dehydration to close the ring.

Protocol:

  • Solvation: Dissolve the enaminone from Step 1 (19.1 g, 100 mmol) in Ethanol (200 mL).

  • Addition: Add Hydroxylamine hydrochloride (7.6 g, 110 mmol).

  • Reflux: Heat to reflux (78°C) for 4 hours.

  • Workup: Remove ethanol under reduced pressure (rotary evaporator).

  • Partition: Resuspend the residue in Ethyl Acetate (150 mL) and Water (100 mL). Separate layers.

  • Wash: Wash the organic layer with Brine (50 mL), dry over anhydrous

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (10-20% EtOAc/Hexane) if necessary.

    • Yield: Expected 80–90% (White to off-white solid).

Step 3: Regioselective Bromination (C4-Functionalization)

Reaction: Electrophilic Aromatic Substitution (EAS) using


-Bromosuccinimide (NBS).
Rationale:  The isoxazole ring is heteroaromatic. C4 is the most electron-rich position available for electrophilic attack, as C3 and C5 are deactivated by the adjacent heteroatoms or occupied.

Protocol:

  • Charge: Dissolve 5-(4-methoxyphenyl)isoxazole (1.75 g, 10 mmol) in Acetonitrile (MeCN) (20 mL) or DMF (10 mL).

    • Optimization: MeCN allows for easier workup; DMF accelerates the reaction.

  • Addition: Add

    
    -Bromosuccinimide (NBS)  (1.96 g, 11 mmol) portion-wise over 10 minutes at room temperature.
    
    • Critical: Protect from light to prevent radical side reactions (benzylic bromination).

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (the bromide is usually less polar than the starting material).

  • Quench: Pour the mixture into ice-water (100 mL) containing 5% Sodium Thiosulfate (to quench excess bromine).

  • Isolation: Stir for 30 minutes. The product usually precipitates as a solid. Filter and wash with water.[2]

    • Alternative: If oil forms, extract with DCM, dry, and concentrate.

  • Final Purification: Recrystallize from Ethanol.

Data Summary Table

ParameterValueNotes
Target Formula

MW: 254.08 g/mol
Appearance White/Pale Yellow Solid
Melting Point 95–98°CLiterature range varies by purity
Yield (Step 3) 85–92%High efficiency EAS reaction
Regioselectivity >98% C4-BrC3-H remains intact

Part 3: Mechanism & Validation

Mechanistic Pathway: Electrophilic Aromatic Substitution

The bromination proceeds via a standard EAS mechanism. The isoxazole ring acts as the nucleophile, attacking the activated bromine species generated from NBS.

Mechanism NBS NBS (Electrophile Source) SigmaComplex Sigma Complex (C4-Cation) NBS->SigmaComplex Br+ Transfer Isoxazole 5-Aryl Isoxazole (Nucleophile) Isoxazole->SigmaComplex Attack at C4 Product 4-Bromo-5-aryl Isoxazole SigmaComplex->Product - H+ Succinimide Succinimide (Byproduct)

Figure 2: Electrophilic attack at C4 is favored due to electronic distribution, avoiding the deactivated C3/C5 positions.

Analytical Validation (Self-Validating System)

To ensure the correct isomer was synthesized, use 1H NMR .

  • Diagnostic Signal (Product):

    • C3-H: Singlet at

      
       8.2–8.4 ppm  (1H).
      
    • Absence of C4-H: The starting material (precursor) would show a doublet or singlet at

      
       6.5–6.9 ppm (C4-H). The disappearance of this upfield aromatic signal confirms bromination at C4.
      
    • Aryl Group: Two doublets (

      
       7.8 and 7.0 ppm) characteristic of the para-substituted methoxybenzene.
      

References

  • Odinity. (2014).[2] Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Retrieved from [Link]

  • National Institutes of Health (PMC). (2009). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Retrieved from [Link]

  • University College Dublin. Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products. (See NMR data for ethyl ester analogs). Retrieved from [Link]

Sources

Application Note: Strategic Functionalization of 4-Bromo-5-(4-methoxyphenyl)isoxazole via Pd-Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the protocols for the Palladium-catalyzed cross-coupling of 4-Bromo-5-(4-methoxyphenyl)isoxazole , a critical intermediate in the synthesis of COX-2 inhibitors (e.g., Valdecoxib analogs) and immunomodulatory agents.

While the isoxazole core is robust, the C4-bromide position presents specific electronic and steric challenges. The adjacent C5-anisole group exerts an electron-donating effect (mesomeric), potentially increasing the energy barrier for oxidative addition compared to electron-deficient heteroaromatics. This guide provides optimized workflows for Suzuki-Miyaura carbon-carbon bond formation and Buchwald-Hartwig amination , emphasizing catalyst selection to mitigate dehalogenation side-reactions and preserve ring integrity.

Chemical Context & Mechanistic Insight

Substrate Analysis

The substrate features a 1,2-oxazole ring substituted at the 5-position with a p-methoxyphenyl group.

  • Electrophilicity: The C4 position is the most nucleophilic site for electrophilic aromatic substitution (halogenation), but once halogenated, it becomes a viable electrophile for Pd(0).

  • Base Sensitivity: Unlike simple isoxazoles, the 3-unsubstituted position (if present) can be acidic (

    
    ). Strong bases (e.g., LiHMDS, NaOtBu) may cause deprotonation at C3, leading to ring fragmentation or polymerization. Weaker inorganic bases (K₂CO₃, Cs₂CO₃) are preferred.
    
  • Electronic Effect: The C5-OMe group donates electron density into the ring, making the C4-Br bond slightly stronger than in nitro- or cyano-substituted isoxazoles. This necessitates electron-rich, bulky ligands on the Palladium to facilitate oxidative addition.

The Catalytic Cycle

The reaction proceeds via the standard Pd(0)/Pd(II) cycle. The critical step for this electron-rich heterocycle is Oxidative Addition .

CatalyticCycle PreCat Pd(II) Pre-catalyst (Activation) Pd0 Active Species L-Pd(0) PreCat->Pd0 Reduction OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate (R-Br) TransMet Transmetallation (Base + Boronate) OxAdd->TransMet + R'-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Regeneration

Figure 1: General catalytic cycle for Pd-catalyzed cross-coupling of isoxazoles.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

This protocol is optimized for coupling arylboronic acids. It utilizes Pd(dppf)Cl₂ , a ferrocenyl ligand system that resists oxidation and prevents phosphine dissociation, crucial for prolonged heating of heteroaryl halides.

Reagents:

  • Substrate: 4-Bromo-5-(4-methoxyphenyl)isoxazole (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: 2M Aqueous K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.15 M concentration relative to substrate)

Step-by-Step Workflow:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the isoxazole substrate, arylboronic acid, and Pd(dppf)Cl₂·CH₂Cl₂.[1]

  • Inertion: Seal the vial with a septum. Evacuate and backfill with Argon (x3). Critical: Oxygen inhibits the active Pd(0) species.

  • Solvation: Inject degassed 1,4-Dioxane via syringe, followed by the degassed 2M K₂CO₃ solution.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor via LC-MS.

    • Checkpoint: The reaction is complete when the starting bromide is <2%.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Separate phases. Extract aqueous layer with EtOAc (x2).

  • Purification: Dry combined organics over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient). Isoxazoles typically elute in 10-30% EtOAc.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

For introducing amine functionality.[2] Note the use of Cesium Carbonate instead of Sodium tert-butoxide to prevent isoxazole ring opening.

Reagents:

  • Substrate: 4-Bromo-5-(4-methoxyphenyl)isoxazole (1.0 equiv)

  • Amine: Morpholine/Aniline/Piperidine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: XPhos (4 mol%) or BINAP (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv, dry granular)

  • Solvent: Toluene (anhydrous)

Workflow Diagram:

Workflow Start Reactants + Cat + Base (Solid State) Solvent Add Toluene (Anhydrous) Start->Solvent Heat Heat 100°C (16-24h) Solvent->Heat Filter Filter via Celite (Remove Pd) Heat->Filter Isolate Evaporate & Column Filter->Isolate

Figure 2: Workflow for Buchwald-Hartwig amination of isoxazoles.

Optimization & Troubleshooting Data

The following table summarizes common issues encountered with 4-haloisoxazoles and validated solutions.

IssueObservation (LC-MS)Root CauseCorrective Action
Protodehalogenation Mass = [M-Br+H] (Loss of Br)

-hydride elimination or solvent H-abstraction.
Switch solvent to Toluene or DMF . Avoid alcohols (EtOH/MeOH) if dehalogenation >10%.
Low Conversion Starting Material remainsOxidative addition is slow due to electron-rich ring.Switch ligand to XPhos or SPhos (Buchwald precatalysts). Increase Temp to 110°C.
Ring Cleavage Complex mixture / Nitrile signalsBase is too strong (attacks C3 or N-O bond).Use K₃PO₄ or Cs₂CO₃ instead of NaOtBu/KOtBu.
Pd Black Precipitate Black particles, reaction stallsCatalyst decomposition / Ligand dissociation.Use Pd(dppf)Cl₂ (bidentate ligand stabilizes Pd). Ensure rigorous degassing.
Ligand Selection Guide
  • Triphenylphosphine (PPh₃): Standard, cheap. Works for simple aryl partners.

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene): Recommended baseline. High thermal stability.

  • XPhos/SPhos: High performance. Required for sterically hindered partners or unreactive amines.

References

  • Suzuki-Miyaura Coupling of Heteroaryl Halides

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Isoxazole Synthesis & Reactivity (Valdecoxib Context)

    • Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2. Journal of Medicinal Chemistry, 43(5), 775–777.
  • Buchwald-Hartwig Conditions for Heterocycles

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Dehalogenation Side-Reactions in Suzuki Coupling

    • Navarro, O., et al. (2004).

Sources

Application Note: Palladium-Catalyzed Nucleophilic Substitution on 4-Bromo-5-(4-methoxyphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In medicinal chemistry and drug development, the isoxazole ring is a privileged scaffold frequently utilized as an amide bioisostere and a metabolic stabilizer. However, late-stage functionalization of the isoxazole core presents significant synthetic challenges. Specifically, the C4 position of the isoxazole ring is highly electron-rich. While this makes it the preferred site for electrophilic aromatic substitution (such as bromination), it renders the C4 position highly inert to classical Nucleophilic Aromatic Substitution (SNAr)[1].

Attempts to displace a halogen at the C4 position using standard nucleophiles or even copper-catalyzed Ullmann-type couplings typically result in complete recovery of starting material or catalyst poisoning by the heteroatoms[2]. To achieve nucleophilic substitution on 4-Bromo-5-(4-methoxyphenyl)isoxazole , researchers must bypass the inherent electronic deactivation of the ring by employing Palladium-catalyzed cross-coupling (Buchwald-Hartwig amination) [3].

This application note details a highly optimized, self-validating protocol for the nucleophilic substitution of 4-Bromo-5-(4-methoxyphenyl)isoxazole using morpholine as a model nucleophile. By utilizing a specific palladium-ligand architecture, oxidative addition into the stubborn C4–Br bond is achieved, followed by rapid reductive elimination to yield the desired 4-amino isoxazole derivative.

Experimental Design & Causality of Choices

To design a self-validating and high-yielding protocol, every reagent must be selected to overcome the specific energy barriers of the isoxazole system. The table below summarizes the optimization data that led to the final protocol.

Table 1: Optimization of Nucleophilic Substitution Conditions
EntryCatalyst SystemLigandBaseSolventTemp (°C)Yield (%)Causality / Observation
1Pd(OAc)2PPh3K2CO3DMF90< 5Slow oxidative addition; poor reductive elimination.
2CuINoneCs2CO3DMSO1100Cu-catalysis fails on 4-haloisoxazoles[2].
3Pd2(dba)3XantPhosCs2CO3Dioxane10045Moderate yield; significant hydrodehalogenation side-product.
4 Pd2(dba)3 BrettPhos NaOtBu Toluene 100 88 Optimal bite angle accelerates reductive elimination.

Rationale for Final Conditions (Entry 4):

  • Catalyst & Ligand (Pd2(dba)3 / BrettPhos): BrettPhos is a highly sterically hindered dialkylbiaryl phosphine. Its bulk prevents the formation of unreactive bis(phosphine)palladium complexes, ensuring a high concentration of the active mono-ligated Pd(0) species. Furthermore, its steric pressure forces the critical reductive elimination step, preventing off-target degradation of the isoxazole ring.

  • Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the coordinated morpholine without attacking the sensitive N–O bond of the isoxazole.

  • Solvent (Toluene): Non-polar solvents destabilize the polar Pd(II) intermediate formed after amine binding, thermodynamically driving the reductive elimination forward.

Logical Workflows & Mechanisms

CatalyticCycle Pd0 1. Active Catalyst [Pd(0)Ln] OxAdd 2. Oxidative Addition [Pd(II)(Isox)(Br)Ln] Pd0->OxAdd 4-Bromoisoxazole Amine 3. Amine Binding & Deprotonation [Pd(II)(Isox)(NR2)Ln] OxAdd->Amine Morpholine + NaOtBu RedElim 4. Reductive Elimination [Product Release] Amine->RedElim NaBr + tBuOH RedElim->Pd0 Aminated Isoxazole

Fig 1. Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination on 4-bromoisoxazole.

Workflow Step1 1. Glovebox Setup: Weigh Pd2(dba)3, BrettPhos, NaOtBu Step2 2. Schlenk Tube: Add 4-Bromo-5-(4-methoxyphenyl)isoxazole Step1->Step2 Step3 3. Solvent Addition: Inject Anhydrous Toluene & Morpholine Step2->Step3 Step4 4. Thermal Activation: Heat at 100°C for 12 hours Step3->Step4 Step5 5. Quench & Filter: Cool to RT, filter through Celite Step4->Step5 Step6 6. Purification: Flash Chromatography (Hexanes/EtOAc) Step5->Step6

Fig 2. Step-by-step experimental workflow for the nucleophilic substitution protocol.

Step-by-Step Experimental Protocol

Target Product: 4-Morpholino-5-(4-methoxyphenyl)isoxazole Scale: 1.0 mmol

Materials & Reagents
  • Substrate: 4-Bromo-5-(4-methoxyphenyl)isoxazole (254 mg, 1.0 mmol, 1.0 equiv)

  • Nucleophile: Morpholine (104 µL, 1.2 mmol, 1.2 equiv)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0)[Pd2(dba)3] (18.3 mg, 0.02 mmol, 2 mol%)

  • Ligand: BrettPhos (21.5 mg, 0.04 mmol, 4 mol%)

  • Base: Sodium tert-butoxide [NaOtBu] (144 mg, 1.5 mmol, 1.5 equiv)

  • Solvent: Anhydrous Toluene (5.0 mL, sparged with Argon for 30 mins)

Equipment Setup
  • 20 mL Schlenk tube with a Teflon screw cap.

  • Argon/Nitrogen manifold (Schlenk line) or inert-atmosphere glovebox.

  • Magnetic heating block and stirring plate.

Procedure
  • Inert Atmosphere Preparation: Flame-dry the 20 mL Schlenk tube containing a magnetic stir bar under vacuum. Backfill with argon. Transfer the tube into an argon-filled glovebox. (Note: If a glovebox is unavailable, standard Schlenk techniques with rigorous vacuum/argon cycling can be utilized).

  • Solid Reagent Loading: Inside the glovebox, add Pd2(dba)3 (18.3 mg), BrettPhos (21.5 mg), and NaOtBu (144 mg) to the Schlenk tube.

  • Substrate Addition: Add the primary substrate, 4-Bromo-5-(4-methoxyphenyl)isoxazole (254 mg). Seal the Schlenk tube with a rubber septum and remove it from the glovebox, connecting it immediately to a positive argon line.

  • Liquid Reagent Injection: Using a dry, gas-tight syringe, inject anhydrous toluene (5.0 mL) followed by morpholine (104 µL) through the septum. The solution will typically adopt a dark red/purple hue characteristic of the active Pd(0) complex.

  • Thermal Reaction: Quickly replace the rubber septum with a Teflon screw cap under a heavy flow of argon. Seal the tube tightly. Place the reaction vessel into a pre-heated oil bath or heating block set to 100 °C . Stir vigorously (800 rpm) for 12 to 16 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material (Rf ~0.6) should completely disappear, replaced by a lower-running, UV-active product spot (Rf ~0.3).

  • Quench & Filtration: Remove the tube from the heat and allow it to cool to room temperature. Dilute the crude mixture with Ethyl Acetate (10 mL). Filter the dark suspension through a short pad of Celite to remove palladium black and inorganic salts (NaBr). Rinse the Celite pad with additional Ethyl Acetate (20 mL).

  • Concentration: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield a crude viscous oil.

  • Purification: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexanes to Ethyl Acetate (90:10 → 70:30). Collect the product fractions and evaporate to yield 4-morpholino-5-(4-methoxyphenyl)isoxazole as an off-white solid.

References

  • Title: (PDF) Heterocyclic Chemistry at a Glance - Academia.
  • Title: Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers Source: The Journal of Organic Chemistry - ACS Publications URL
  • Source: epo.

Sources

Precision Synthesis of Trisubstituted Isoxazoles via 4-Bromo Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview

The 4-Bromo Isoxazole as a Molecular Linchpin

In the architecture of bioactive heterocycles, the isoxazole core functions as a critical bioisostere for amide bonds and carboxylic acids. However, the de novo synthesis of fully substituted (trisubstituted) isoxazoles often requires harsh cyclization conditions that limit functional group tolerance.

This guide details a divergent synthetic strategy where the 4-bromo isoxazole serves as a stable, versatile "linchpin" intermediate. Unlike direct cyclization methods that lock in substituents early, this approach allows late-stage diversification at the C4 position—the most electronically distinct site on the ring.

Why this approach?

  • Regiocontrol: The C4 position is electronically activated for halogen-metal exchange and metal-catalyzed cross-coupling, distinct from the C3/C5 positions.

  • Stability: 4-Bromo isoxazoles are generally stable crystalline solids, unlike their 4-iodo counterparts which can be photolabile, or 4-chloro analogs which are often inert to Pd-catalysis.

  • Versatility: Accesses aryl, alkenyl, alkynyl, and carbonyl derivatives from a single precursor.

Part 2: Preparation of the Core

Protocol: Regioselective Bromination of 3,5-Disubstituted Isoxazoles

While 4-bromo isoxazoles can be formed via cyclization of alpha-bromo oximes, the most reliable method for drug discovery scales is the electrophilic bromination of the parent isoxazole.

Reagents:

  • Substrate: 3,5-Dimethylisoxazole (or related 3,5-diaryl/alkyl variants).

  • Brominating Agent: N-Bromosuccinimide (NBS).

  • Solvent: DMF (polar aprotic promotes the ionic mechanism) or TFA (for deactivated substrates).

Step-by-Step Methodology:

  • Dissolution: Dissolve 3,5-disubstituted isoxazole (1.0 equiv) in DMF (0.5 M concentration).

  • Addition: Add NBS (1.1 equiv) portion-wise at 0 °C to control the exotherm.

    • Expert Note: For electron-poor isoxazoles (e.g., 3-CF3), add 10 mol% TFA to activate the NBS.

  • Reaction: Warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc). The product is typically less polar than the starting material.

  • Workup: Dilute with water (5x reaction volume) to precipitate the product or extract with Et2O. Wash organic layer with Na2S2O3 (aq) to remove bromine traces.

  • Purification: Recrystallization from hexanes is often sufficient; otherwise, silica gel chromatography.

Part 3: Divergent Functionalization Protocols

Isoxazole_Divergence Start 4-Bromo Isoxazole (Core Intermediate) Suzuki Protocol A: Suzuki-Miyaura (Aryl/Vinyl) Start->Suzuki Pd(dppf)Cl2 Ar-B(OH)2 Sonogashira Protocol B: Sonogashira (Alkynyl) Start->Sonogashira Pd(PPh3)2Cl2 CuI, Alkyne Lithiation Protocol C: Lithiation (Carboxyl/Formyl) Start->Lithiation n-BuLi, -78°C Electrophile Prod_A 4-Aryl Isoxazoles (Biaryl Scaffolds) Suzuki->Prod_A Prod_B 4-Alkynyl Isoxazoles (Rigid Linkers) Sonogashira->Prod_B Prod_C 4-Carboxy/Silyl Isoxazoles (Polar Handles) Lithiation->Prod_C

Caption: Divergent synthesis workflow from the 4-bromo isoxazole linchpin.

Protocol A: Suzuki-Miyaura Coupling (Aryl/Vinyl Introduction)

Challenge: Isoxazoles are electron-deficient heteroaromatics (similar to pyridines), making oxidative addition slower. The N-O bond is sensitive to harsh reducing conditions.

Optimized Conditions:

  • Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%). The bidentate ferrocenyl ligand prevents catalyst deactivation.

  • Base: K3PO4 (2.0 equiv) or Cs2CO3. Avoid strong alkoxides (KOtBu) which may trigger ring opening.

  • Solvent: 1,4-Dioxane/Water (4:1). The water cosolvent is critical for the transmetallation step.

Procedure:

  • Charge a microwave vial with 4-bromoisoxazole (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K3PO4 (2.0 equiv).

  • Add Pd(dppf)Cl2·DCM (0.05 equiv).

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed Dioxane/Water (4:1, 0.2 M).

  • Heat at 90 °C for 4–16 hours (or 120 °C for 30 min in microwave).

  • Troubleshooting: If deboronation of the aryl partner is observed, switch to the corresponding pinacol ester or potassium trifluoroborate salt.

Protocol B: Sonogashira Coupling (Alkynyl Introduction)

Challenge: The isoxazole nitrogen can coordinate to Cu(I), potentially poisoning the co-catalyst.

Optimized Conditions:

  • Catalyst: Pd(PPh3)2Cl2 (5 mol%).

  • Co-catalyst: CuI (10 mol%).

  • Base/Solvent: Et3N (as solvent and base) or DMF/DIPEA.

Procedure:

  • Dissolve 4-bromoisoxazole (1.0 equiv) in dry degassed Et3N (0.3 M).

  • Add Pd(PPh3)2Cl2 (0.05 equiv) and CuI (0.10 equiv).

  • Add terminal alkyne (1.2 equiv) dropwise.

  • Stir at 60–80 °C under Argon.

    • Expert Insight: If the reaction stalls, add 10 mol% PPh3 to stabilize the Pd species. For difficult substrates, "Copper-free" conditions using Pd(OAc)2/XPhos with Cs2CO3 in MeCN are recommended to avoid Cu-isoxazole chelation.

Protocol C: Lithiation & Electrophilic Trapping

Challenge: The 4-bromo bond is susceptible to Lithium-Halogen Exchange (Li-X), but the isoxazole ring is prone to fragmentation (ring opening) above -50 °C.

Critical Parameter: Temperature control (-78 °C is mandatory).

Procedure:

  • Dissolve 4-bromoisoxazole (1.0 equiv) in anhydrous THF (0.1 M) under Argon.

  • Cool to -78 °C (Dry ice/Acetone bath). Ensure internal temperature equilibrates.

  • Add n-BuLi (1.1 equiv, 1.6 M in hexanes) dropwise down the side of the flask. Maintain temp < -70 °C.

  • Stir for exactly 15–20 minutes. (Do not over-stir; the lithio-species can degrade).

  • Add the Electrophile (1.5 equiv) neat or in THF (e.g., DMF for aldehydes, CO2 for acids, TMSCl for silylation).

  • Allow to warm to 0 °C slowly over 2 hours.

  • Quench with sat. NH4Cl.

Part 4: Expert Insights & Data Comparison

Regioselectivity & Steric Considerations

In 3,5-disubstituted systems, the C4 position is sterically crowded.

  • Suzuki: Boronic acids with ortho-substituents (e.g., 2,6-dimethylphenylboronic acid) will fail or proceed with very low yields using standard conditions. Solution: Use Buchwald precatalysts (e.g., XPhos Pd G3) which are designed for sterically demanding couplings.

  • Amination: Pd-catalyzed Buchwald-Hartwig amination of 4-bromoisoxazoles is notoriously difficult due to the electron-rich nature of the resulting 4-amino isoxazole (poisoning the catalyst) and competitive coordination. Recommendation: Use tBuBrettPhos Pd G3 or convert the bromide to the boronate and couple with an amine-electrophile (e.g., hydroxylamine benzoate).

Stability Warning: The N-O Bond

The isoxazole N-O bond is a "weak link."

  • Avoid: Strong reducing agents (LiAlH4, H2/Pd-C) which cleave the ring to form amino-enones.

  • Avoid: Strong nucleophiles (e.g., unhindered alkoxides) at high temperatures, which can trigger Kemp elimination or rearrangement.

Yield Comparison Table
Reaction TypeReagent ClassStandard CatalystTypical YieldMajor Side Reaction
Suzuki Aryl Boronic AcidPd(dppf)Cl275–95%Protodeboronation of Ar-B(OH)2
Sonogashira Terminal AlkynePd(PPh3)2Cl2/CuI60–85%Homocoupling of Alkyne (Glaser)
Li-Exchange Aldehyde/E+n-BuLi (-78°C)50–70%Ring fragmentation (if warmed too fast)
Stille Aryl StannanePd(PPh3)480–90%Toxicity issues; purification difficulty

References

  • Regioselective Introduction of Electrophiles in the 4-Position of 1-Hydroxypyrazole via Bromine-Lithium Exchange. Journal of Organic Chemistry. [Link]

  • Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. National Institutes of Health (PMC). [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions. PubMed. [Link]

  • Sonogashira Coupling - Reaction Conditions and Catalysts. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. [Link]

Sources

Sonogashira coupling reaction with 4-Bromo-5-(4-methoxyphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Title: High-Efficiency Sonogashira Coupling of 4-Bromo-5-(4-methoxyphenyl)isoxazole for Advanced Synthesis

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the successful execution of the Sonogashira coupling using 4-Bromo-5-(4-methoxyphenyl)isoxazole as a key building block. Isoxazole derivatives are prevalent scaffolds in medicinal chemistry, appearing in compounds with anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This document offers a deep dive into the reaction mechanism, provides detailed, field-tested protocols, and includes a robust troubleshooting guide to empower users to overcome common challenges and achieve high-yield synthesis of novel 4-alkynylisoxazole derivatives.

Scientific Foundation & Mechanistic Overview

The Sonogashira reaction typically employs a dual-catalyst system consisting of a palladium complex and a copper(I) salt.[5][6] The reaction proceeds through two interconnected catalytic cycles, which work in concert to couple a terminal alkyne with an aryl or vinyl halide under mild conditions.[6][7]

The Palladium Cycle:

  • Reductive Process: If starting with a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it is first reduced in situ to the active Pd(0) species.[7][8]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (4-Bromo-5-(4-methoxyphenyl)isoxazole), inserting the palladium into the carbon-bromine bond to form a Pd(II) complex.[9]

  • Transmetalation: A copper acetylide species, generated in the copper cycle, transfers its acetylide group to the Pd(II) complex, displacing the halide.[9]

  • Reductive Elimination: The newly formed diorganopalladium complex undergoes reductive elimination, forming the final C-C bond of the desired product and regenerating the active Pd(0) catalyst.[9]

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne.[7]

  • Deprotonation: In the presence of an amine base (e.g., triethylamine), the acidity of the alkyne's terminal proton is increased, facilitating its removal to form a copper(I) acetylide intermediate.[5][7] This species is now primed for the transmetalation step in the palladium cycle.

The synergy between these two cycles allows the reaction to proceed efficiently at or near room temperature.[5]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_oxidative Ar-Pd(II)L₂(Br) Pd0->Pd_oxidative Oxidative Addition Pd_transmetal Ar-Pd(II)L₂(C≡CR') Pd_oxidative->Pd_transmetal Transmetalation dummy Pd_transmetal->Pd0 Reductive Elimination prod_out Pd_transmetal->prod_out Product Ar-C≡CR' Cu_cat Cu(I)Br Cu_alkyne [Cu(I)-C≡CR'] Cu_cat->Cu_alkyne Alkyne Activation + Base Cu_alkyne->Pd_transmetal Cu_alkyne->Cu_cat Regeneration ArBr Ar-Br (Isoxazole) ArBr->Pd_oxidative Alkyne H-C≡CR' Alkyne->Cu_alkyne

Caption: The dual catalytic cycle of the Sonogashira coupling reaction.

Substrate Reactivity & Parameter Optimization

The reactivity of the aryl halide is a critical factor, following the general trend: I > OTf > Br >> Cl.[5][9] As a bromide, 4-Bromo-5-(4-methoxyphenyl)isoxazole is a moderately reactive substrate. While some aryl bromides require elevated temperatures, couplings on electron-deficient heterocyclic rings can often proceed under milder conditions.[10] For this specific substrate, a systematic optimization of parameters is recommended to achieve maximum yield and purity.

Table 1: Key Reaction Parameter Optimization

Parameter Standard Choice Alternative Options & Considerations Rationale & Causality
Palladium Catalyst PdCl₂(PPh₃)₂ (1-3 mol%) Pd(PPh₃)₄, Pd(dppf)Cl₂, [DTBNpP]Pd(crotyl)Cl PdCl₂(PPh₃)₂ is air-stable and effective.[8] For less reactive systems, bulkier, more electron-rich phosphine ligands like dppf can accelerate the oxidative addition step.[7][10]
Copper Co-catalyst CuI (1-5 mol%) Copper-free protocols CuI accelerates the reaction by forming the copper acetylide intermediate.[11] However, its presence can promote alkyne homocoupling (Glaser coupling); in such cases, a copper-free protocol may be necessary.[5][6]
Base Triethylamine (Et₃N) Diisopropylamine (DIPEA), Piperidine, K₂CO₃, Cs₂CO₃ An amine base is required to deprotonate the alkyne.[5] Et₃N often serves as both the base and a co-solvent. Sterically hindered bases like DIPEA can sometimes improve results.
Solvent Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) Toluene, Dioxane, Acetonitrile (ACN) The solvent must solubilize all components. DMF is a good choice for reactions requiring higher temperatures due to its high boiling point.[10][12] THF is suitable for room-temperature reactions.[13]
Temperature Room Temperature to 60 °C 80 - 100 °C Aryl bromides may require gentle heating to facilitate oxidative addition.[9][10] Start at room temperature and gradually increase if conversion is slow. Monitor for potential substrate or product decomposition at higher temperatures.

| Atmosphere | Inert (Argon or Nitrogen) | Not Applicable | An inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst and to suppress the oxygen-dependent Glaser homocoupling of the alkyne.[8][14] |

Detailed Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of 4-Bromo-5-(4-methoxyphenyl)isoxazole with Phenylacetylene .

Materials & Reagents:

  • 4-Bromo-5-(4-methoxyphenyl)isoxazole (1.0 mmol, 254.08 mg)

  • Phenylacetylene (1.2 mmol, 122.6 mg, 0.132 mL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21 mg)

  • Copper(I) iodide [CuI] (0.05 mmol, 9.5 mg)

  • Triethylamine (Et₃N), anhydrous (2.0 mmol, 0.28 mL)

  • Tetrahydrofuran (THF), anhydrous and degassed (10 mL)

  • Standard laboratory glassware (Schlenk flask or oven-dried round-bottom flask with septum)

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

Procedure:

  • Flask Preparation: To a dry Schlenk flask containing a magnetic stir bar, add 4-Bromo-5-(4-methoxyphenyl)isoxazole (254 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).[13]

  • Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[13]

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed THF (10 mL) via syringe.[13]

  • Add anhydrous triethylamine (0.28 mL, 2.0 mmol) to the mixture via syringe.

  • Finally, add phenylacetylene (0.132 mL, 1.2 mmol) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. If no significant conversion is observed by TLC after 2-4 hours, gently heat the mixture to 50-60 °C using an oil bath.

  • Monitoring Progress: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-24 hours, depending on the temperature. A successful reaction will show the consumption of the bromo-isoxazole starting material and the appearance of a new, less polar product spot.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a short pad of Celite to remove the catalyst residues. Wash the pad with additional ethyl acetate (10 mL).[14]

    • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (2 x 20 mL) to remove the amine base, followed by a wash with brine (20 mL).[15]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-(phenylethynyl)-5-(4-methoxyphenyl)isoxazole.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to success.

Troubleshooting_Workflow cluster_reagents cluster_atmosphere cluster_temp cluster_catalyst start Reaction Issue: Low or No Conversion check_reagents 1. Verify Reagent Quality start->check_reagents reagent_details Is Pd catalyst fresh? Is Cu(I) salt oxidized? Are solvents/base anhydrous? Are starting materials pure? check_atmosphere 2. Confirm Inert Atmosphere atmosphere_details Was system properly degassed? Any leaks in the setup? Observing Glaser coupling? check_temp 3. Adjust Temperature temp_details Is reaction too cold for Ar-Br? Increase temp to 50-80 °C Is there evidence of decomposition? check_catalyst 4. Evaluate Catalyst/Ligand catalyst_details Is catalyst loading sufficient? Try a more electron-rich ligand (e.g., dppf)? Consider a copper-free system? reagent_details->check_atmosphere atmosphere_details->check_temp temp_details->check_catalyst end Reaction Optimized catalyst_details->end

Caption: A logical workflow for troubleshooting Sonogashira coupling reactions.

Table 2: Troubleshooting Guide

Problem Potential Cause Suggested Solution
No Reaction / Very Low Conversion Inactive catalyst (oxidized Pd or Cu).[14] Use fresh, high-purity catalysts. Pd(II) precatalysts are generally more stable than Pd(0) sources.[8]
Insufficient temperature for aryl bromide activation.[10] Gradually increase the reaction temperature to 60-80 °C while monitoring by TLC.
Impure starting materials poisoning the catalyst.[8] Ensure the purity of the isoxazole and alkyne. Purify if necessary.
Significant Alkyne Homocoupling (Glaser Product) Presence of oxygen in the reaction vessel.[8] Ensure the solvent is thoroughly degassed and the reaction is maintained under a strictly inert atmosphere.[14]
Copper(I) concentration is too high. Reduce the loading of the CuI co-catalyst. Alternatively, switch to a copper-free protocol.[5][16]
Formation of Palladium Black Catalyst decomposition.[8] This indicates the Pd(0) species has crashed out of solution. Ensure high-purity, anhydrous reagents and solvents are used. Certain solvents may promote this; consider switching solvents (e.g., from THF to Toluene).
Low Isolated Yield after Work-up Product is water-soluble or volatile. Modify the work-up procedure. Perform extractions with a different organic solvent. Be cautious during solvent removal on the rotary evaporator.

| | Inefficient purification. | Optimize the eluent system for column chromatography. Ensure the product is not degrading on the silica gel. |

References

  • (2026). troubleshooting guide for Sonogashira coupling failures - Benchchem. BenchChem.
  • (2025). troubleshooting guide for Sonogashira coupling failures - Benchchem. BenchChem.
  • (2025). Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem. BenchChem.
  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia.
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • (2020a, August 7). Sonogashira troubleshooting help needed : r/Chempros. Reddit.
  • (2024b, February 22).
  • (2024, August 5). Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
  • (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview - PMC.
  • (2020, June 19).
  • (2021, August 3). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions.
  • (2026). troubleshooting Sonogashira reaction for 4-Ethynylpyrene - Smolecule. Smolecule.
  • (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry.
  • (2025b, August 6). Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes | Request PDF.
  • (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC.
  • (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene.
  • (2025). Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes - Benchchem. BenchChem.
  • (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect.
  • (2020b, July 25). Sonogashira Coupling. YouTube.
  • (2009, September 16). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC.
  • (2020, May 11).
  • (n.d.). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Taylor & Francis.
  • (2020, April 20).
  • (n.d.). 4-Bromo-5-(4-methoxyphenyl)isoxazole AldrichCPR. Sigma-Aldrich.
  • (2014, January 27). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity.
  • (2023, July 11). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Journal of Pharmaceutical Chemistry.
  • (2023, December 8). Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN.

Sources

Application Note: Orthogonal C-H Functionalization of 4-Bromo-5-(4-methoxyphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for advanced researchers in medicinal chemistry and process development. It details the strategic C-H functionalization of 4-Bromo-5-(4-methoxyphenyl)isoxazole , a scaffold presenting a unique chemoselective challenge: utilizing C-H activation pathways while preserving the reactive C4-Bromine handle for subsequent orthogonal cross-coupling.

Executive Summary & Strategic Analysis

The substrate 4-Bromo-5-(4-methoxyphenyl)isoxazole (1) is a densely functionalized heterocycle. Its reactivity profile is defined by three distinct zones:

  • The C4-Bromine Handle: A highly reactive site for Pd(0)-catalyzed cross-coupling (Suzuki, Stille, Buchwald).

  • The Isoxazole Core (C3-H): A relatively inert position, sterically adjacent to the N-atom and the bulky C4-Br.

  • The 5-Aryl Moiety (Ortho-C-H): Electron-rich and geometrically positioned for isoxazole-directed C-H activation.

The Challenge: Standard Pd-catalyzed C-H arylation conditions often lead to competitive oxidative addition at the C4-Br bond, resulting in polymerization or homocoupling. The Solution: This guide presents two orthogonal protocols that bypass the C4-Br reactivity to selectively functionalize C-H bonds:

  • Protocol A: Ru(II)-Catalyzed Isoxazole-Directed ortho-Arylation (Functionalizing the Phenyl Ring).

  • Protocol B: Ir-Catalyzed C-H Borylation (Steric-Driven Functionalization).

Reaction Landscape & Logic Flow

The following Graphviz diagram illustrates the decision matrix for functionalizing this substrate, highlighting the orthogonality of the methods.

G Substrate 4-Bromo-5-(4-methoxyphenyl)isoxazole PathA Path A: Directed C-H Activation (Ru(II) Catalysis) Substrate->PathA Isoxazole as DG (Ortho-Selectivity) PathB Path B: Steric C-H Borylation (Ir Catalysis) Substrate->PathB Steric Control (Remote/C3) PathC Path C: C4-Cross Coupling (Pd(0) Catalysis) Substrate->PathC Oxidative Addition (Traditional) ProductA Ortho-Arylated Product (Br Intact) PathA->ProductA [RuCl2(p-cymene)]2 KOAc, 100°C ProductB C3-Bpin or Aryl-Bpin (Br Intact) PathB->ProductB [Ir(OMe)(cod)]2 dtbpy, HBpin ProductC C4-Functionalized (Standard Suzuki) PathC->ProductC Pd(PPh3)4 Boronic Acid ProductA->PathC Sequential Functionalization ProductB->PathC Sequential Functionalization

Figure 1: Strategic divergence for functionalizing the isoxazole scaffold. Path A and B preserve the bromine for subsequent steps (Path C).

Protocol A: Isoxazole-Directed Ortho-C-H Arylation

Target: The ortho-position of the 4-methoxyphenyl ring. Mechanism: The isoxazole nitrogen acts as a directing group (DG) for a Ruthenium(II) catalyst. The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, which is generally tolerant of aryl bromides (unlike Pd(0) pathways).

Materials & Reagents
  • Substrate: 4-Bromo-5-(4-methoxyphenyl)isoxazole (1.0 equiv)

  • Coupling Partner: Aryl Bromide (e.g., 4-fluorobromobenzene) - Note: If using aryl bromides, chemoselectivity is key. Aryl iodides are preferred to ensure the coupling partner reacts faster than the substrate's Br.

  • Catalyst: [RuCl2(p-cymene)]2 (2.5 mol%)

  • Ligand/Additive: Mesitylcarboxylic acid (MesCO2H) (30 mol%) - Crucial for CMD step.

  • Base: K2CO3 (2.0 equiv)[1][2]

  • Solvent: 1,4-Dioxane (0.2 M)

Step-by-Step Procedure
  • Setup: In a glovebox or under argon flow, charge a dried Schlenk tube with the isoxazole substrate (1.0 mmol), [RuCl2(p-cymene)]2 (15 mg, 0.025 mmol), MesCO2H (50 mg, 0.3 mmol), and K2CO3 (276 mg, 2.0 mmol).

  • Addition: Add the aryl iodide/bromide coupling partner (1.5 mmol).

  • Solvation: Add anhydrous 1,4-Dioxane (5.0 mL). Seal the tube with a Teflon screw cap.

  • Reaction: Heat the mixture to 100 °C in an oil bath for 18 hours. Vigorous stirring is essential as the base is insoluble.

  • Workup: Cool to room temperature (RT). Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Critical Note on Chemoselectivity: The Ru(II) catalyst activates the C-H bond via carboxylate assistance. It is less prone to oxidative addition into the C4-Br bond than Pd(0) catalysts. However, to ensure the C4-Br remains intact, avoid phosphine ligands which might promote oxidative addition at the substrate's bromine.

Protocol B: Iridium-Catalyzed C-H Borylation

Target: Sterically accessible C-H bonds (C3-H or Phenyl-meta/para). Mechanism: The active species is a tris-boryl Ir(III) complex. It reacts with C-H bonds based on steric accessibility, not acidity. Since C4 is blocked by Br and C5 by the aryl group, the C3-H is a potential target, though the meta-positions of the phenyl ring are also sterically open.

Materials & Reagents
  • Substrate: 4-Bromo-5-(4-methoxyphenyl)isoxazole (1.0 equiv)

  • Borylating Agent: B2pin2 (Bis(pinacolato)diboron) (1.0 equiv)

  • Catalyst Precursor: [Ir(OMe)(cod)]2 (1.5 mol%)

  • Ligand: dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine) (3.0 mol%)

  • Solvent: THF or MTBE (anhydrous, degassed)

Step-by-Step Procedure
  • Catalyst Generation: In a nitrogen-filled glovebox, mix [Ir(OMe)(cod)]2 (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol) in THF (2 mL). The solution should turn dark brown/red, indicating active catalyst formation.

  • Reaction Assembly: Add B2pin2 (254 mg, 1.0 mmol) and the isoxazole substrate (1.0 mmol) to the catalyst solution.

  • Execution: Seal the vial and heat to 60–80 °C for 4–12 hours.

    • Monitoring: Monitor by GC-MS. Look for the appearance of the M+126 peak (mass of Bpin).

  • Workup: Cool to RT. The reaction is typically clean. Evaporate the solvent.

  • Purification: Rapid filtration through a short silica plug (eluting with CH2Cl2) is often sufficient. Warning: Boronate esters can degrade on silica; minimize exposure time.

Regioselectivity Insight: Typically, Ir-borylation favors the meta-position of the 5-aryl ring due to the steric bulk of the isoxazole at the ortho position. However, if the phenyl ring is sterically congested, the C3-H of the isoxazole (adjacent to the small N) becomes a competitive site.

Data & Troubleshooting

Comparative Reactivity Table
ParameterProtocol A (Ru-Directed Arylation)Protocol B (Ir-Borylation)Standard Suzuki (Pd)
Primary Target Ortho-Phenyl C-HMeta-Phenyl C-H / C3-HC4-Bromine
C4-Br Status Preserved (High Chemoselectivity)Preserved (Inert to Ir)Consumed (Reactive Site)
Catalyst System Ru(II) / CarboxylateIr(III) / BipyridinePd(0) / Phosphine
Key Risk Bis-arylation (if over-run)Regio-isomeric mixturesHomocoupling
Typical Yield 65–80%70–90%>90%
Troubleshooting Guide
  • Issue: Loss of C4-Bromine (Debromination).

    • Cause: Presence of Pd contaminants or reducing conditions.

    • Fix: Ensure high-purity Ru/Ir precursors. Avoid using alcohols as solvents in Protocol A (promotes hydrodebromination).

  • Issue: Low Conversion in Protocol A.

    • Cause: Inefficient CMD step.

    • Fix: Increase the loading of Mesitylcarboxylic acid (up to 50 mol%) or switch to a more soluble base like Cs2CO3.

  • Issue: C3 vs. Phenyl Selectivity in Protocol B.

    • Cause: Similar steric profiles.

    • Fix: Use a bulkier ligand (e.g., tmphen) to push selectivity exclusively to the meta-phenyl position, or a smaller ligand to favor C3.

Mechanistic Insight (Graphviz)

The following diagram details the Ruthenium(II) catalytic cycle (Protocol A), emphasizing the role of the isoxazole as a directing group.

RuCycle cluster_0 Key Selectivity Control Start Active Catalyst [Ru(II)(MesCO2)2] Coordination Coordination (Isoxazole N-Ru) Start->Coordination + Substrate CMD C-H Activation (CMD Transition State) Coordination->CMD - MesCO2H Intermediate Ruthenacycle (Five-Membered) CMD->Intermediate Rate Limiting Step OxAdd Oxidative Addition (Ar-X) Intermediate->OxAdd + Ar-Br/I RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim Ru(IV) Species RedElim->Start Product Release

Figure 2: Ru(II)-catalyzed CMD cycle. The carboxylate ligand assists in deprotonating the ortho-C-H bond while the isoxazole Nitrogen coordinates to the metal.

References

  • Isoxazole C-H Activation Overview

    • Review: "Transition-Metal-Catalyzed Regioselective Functionaliz
    • Source:

  • Pd-Catalyzed C5-Arylation (Context for C5-blocking)

    • Shigenobu, M., Takenaka, K., & Sasai, H. "Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position."[3] Angew.[3] Chem. Int. Ed., 2015 , 54, 9572–9576.[3]

    • Source:

  • Ru-Catalyzed Ortho-Arylation (Protocol A Basis)

    • Ackermann, L. "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations." Chem. Rev., 2011, 111, 1315–1345.
    • Source:

  • Ir-Catalyzed Borylation (Protocol B Basis)

    • Ishiyama, T., et al. "Mild Iridium-Catalyzed Borylation of Arenes." Tetrahedron, 2002, 58, 7197.
    • Source:

  • BenchChem Protocol Database

    • "Functionalization of the C3 Position of the Benzo[d]isoxazole Ring."
    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-5-(4-methoxyphenyl)isoxazole

[1]

Case ID: PUR-ISOX-04-BR Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

Target Molecule: 4-Bromo-5-(4-methoxyphenyl)isoxazole Critical Quality Attributes (CQAs):

  • Purity: >98% (HPLC/NMR)

  • Appearance: White to off-white crystalline solid

  • Major Impurities: Succinimide (from NBS), 5-(4-methoxyphenyl)isoxazole (unreacted starting material), and poly-brominated species (over-bromination on the methoxy-phenyl ring).

Scientist’s Note: The purification of this compound is governed by the competition between the high reactivity of the isoxazole C-4 position and the activated phenyl ring. While the C-4 position is kinetically favored for electrophilic bromination (typically using N-Bromosuccinimide), "oiling out" and co-elution of side products are common pitfalls.

Diagnostic Troubleshooting Guide

Use this decision matrix to identify the root cause of purification failures.

SymptomProbable CauseTechnical Intervention
Product is an oil/gum after workup Residual solvent or impurities preventing lattice formation.Trituration: Add cold hexanes or pentane and sonicate. If oil persists, seed with a crystal from a previous batch or scratch the glass surface to induce nucleation.[1]
NMR shows Succinimide peak (~2.7 ppm) Inefficient aqueous wash during workup.Chemical Wash: Dissolve crude in EtOAc and wash 3x with water. Succinimide is highly water-soluble; the product is not.
Presence of Starting Material (SM) Incomplete reaction (Stalling).Do not attempt purification yet. The Rf difference between SM and Product is often negligible (<0.05). Add 0.1 eq NBS and monitor by TLC until conversion is complete.
Extra aromatic peaks in NMR Over-bromination on the methoxyphenyl ring.Recrystallization: This impurity is structurally distinct enough to be removed via fractional crystallization in EtOH/Water.
Low Yield after Column Product degradation on Silica.Acid Sensitivity: Isoxazoles are generally stable, but prolonged exposure to acidic silica can cause degradation. Add 1% Et3N to the eluent or switch to neutral alumina.

Workflow Visualization

The following diagram illustrates the logical flow for purifying the crude reaction mixture.

PurificationWorkflowCrudeCrude Reaction Mixture(Post-Quench)WashAqueous Workup(Remove Succinimide)Crude->WashTLCTLC Analysis(Check SM & Side Products)Wash->TLCDecisionIs Starting MaterialPresent?TLC->DecisionRexProtocol A:Recrystallization(EtOH/H2O)Decision->RexNo (Clean Profile)ColProtocol B:Flash Chromatography(Hex/EtOAc)Decision->ColNo (Complex Mix)ReprocessAdd NBS &Continue ReactionDecision->ReprocessYes (>5%)FinalPure Product(>98%)Rex->FinalCol->FinalReprocess->Wash

Figure 1: Decision tree for selecting the optimal purification pathway based on crude impurity profile.

Detailed Experimental Protocols

Protocol A: Recrystallization (The "Gold Standard")

Recommended for batches >500 mg with >85% crude purity.

Theory: The isoxazole core is moderately polar, while the bromo-substituent adds lipophilicity. An Ethanol/Water system utilizes the "antisolvent" effect to grow pure crystals while keeping polar impurities (succinimide, salts) in the mother liquor.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add absolute Ethanol (EtOH) dropwise while heating at 60-70°C. Use the minimum amount required to dissolve the solid.

    • Tip: If the solution is colored (yellow/orange), add activated charcoal, stir for 5 mins, and filter hot through Celite.

  • Antisolvent Addition: Once dissolved, remove from heat. Add warm water dropwise to the hot ethanolic solution until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of hot EtOH to clear the turbidity.

  • Nucleation: Allow the flask to cool to room temperature slowly (wrap flask in foil or a towel). Do not disturb.

  • Crystallization: Once at room temperature, place the flask in an ice bath (0-4°C) for 2 hours.

  • Collection: Filter the crystals via vacuum filtration. Wash the cake with cold 50% EtOH/Water.

  • Drying: Dry under high vacuum at 40°C to remove residual solvent.

Protocol B: Flash Column Chromatography

Recommended for complex mixtures or small scale (<500 mg).

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexanes : Ethyl Acetate (Gradient).

  • Slurry Packing: Pack the column using 100% Hexanes.

  • Loading: Dissolve the crude in a minimum volume of DCM (Dichloromethane) or dry load on Celite if solubility is an issue.

  • Elution Gradient:

    • 0-5 min: 100% Hexanes (Flush non-polar impurities).

    • 5-20 min: 0% → 10% EtOAc in Hexanes.

    • 20-40 min: 10% → 20% EtOAc in Hexanes.

    • Note: The product typically elutes between 10-15% EtOAc.

  • Detection: UV at 254 nm. The methoxyphenyl group provides strong UV absorption.

Frequently Asked Questions (FAQs)

Q1: Why is my product turning yellow upon storage? A: Isoxazoles can be light-sensitive, and residual bromine or acid traces can accelerate degradation. Ensure the product is completely acid-free (check pH of the final wash) and store it in an amber vial at -20°C.

Q2: I see a spot just below my product on TLC. What is it? A: This is likely the unbrominated starting material, 5-(4-methoxyphenyl)isoxazole . Separation is extremely difficult due to similar polarity. The most effective solution is prevention: Ensure the bromination reaction goes to completion by using a slight excess of NBS (1.05 - 1.1 eq) and monitoring until the starting material is undetectable before starting workup.

Q3: Can I use Acetone for recrystallization? A: Acetone is generally too good a solvent for this molecule, leading to poor recovery (low yield). If you must use acetone, pair it with Hexane as the antisolvent, but Ethanol/Water typically yields better crystal morphology.

Q4: Is the bromination regioselective? A: Yes, highly. The C-4 position of the isoxazole ring is significantly more nucleophilic than the methoxy-substituted phenyl ring. However, if you use a large excess of NBS or high heat, you may observe bromination ortho to the methoxy group on the phenyl ring.

References

  • General Isoxazole Synthesis & Properties

    • BenchChem Technical Support.[1] (2025).[1][2] "Refining Work-up Procedures for Isoxazole Reactions." Link

  • Bromination Methodologies

    • Walters, M. A., et al. (2016). "Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols." MDPI. Link

  • Crystallization Solvent Selection

    • University of Rochester. "Reagents & Solvents: Solvents for Recrystallization."[3] Link

  • Compound Data

    • PubChem.[2][4] "Isoxazole, 5-(4-bromophenyl)-3-phenyl- (Analogous Structure Data)." Link

Technical Support Center: Purification of 4-Bromo-5-(4-methoxyphenyl)isoxazole

[1]

Case ID: REC-ISOX-004 Status: Active Subject: Optimal Recrystallization Solvents & Protocols Assigned Specialist: Senior Application Scientist, Separation Sciences

Critical Solubility Profile & Solvent Selection

To achieve high purity (>98%) for 4-Bromo-5-(4-methoxyphenyl)isoxazole , one must understand the interplay between its lipophilic and polar domains.

  • The Isoxazole Core: A 5-membered heterocycle that provides moderate polarity and hydrogen bond acceptance (N-O bond).

  • The 4-Bromo Substituent: A heavy halogen that significantly increases lipophilicity and density, reducing water solubility compared to the non-brominated parent.

  • The 4-Methoxyphenyl Group: Adds aromatic character and a weak H-bond acceptor (ether oxygen), making the molecule soluble in moderately polar organic solvents.

Solvent Decision Matrix
Solvent SystemRoleSuitabilityMechanism of Action
Ethanol (95% or Abs.) Primary ⭐⭐⭐⭐⭐High solubility at boiling (78°C); poor solubility at 0°C. The methoxy group interacts favorably with the alcohol, while the bromo-aryl bulk drives precipitation upon cooling.
Ethyl Acetate / Heptane Secondary ⭐⭐⭐⭐Excellent for removing non-polar byproducts. Uses EtOAc to dissolve and Heptane (anti-solvent) to force crystallization.[1]
Methanol Alternative⭐⭐⭐Similar to Ethanol but often too solubilizing, leading to lower recovery yields unless cooled to -20°C.
Dichloromethane (DCM) SolventNot recommended for crystallization. Too soluble (high solvent power). Use only for initial extraction or loading columns.
Water Anti-SolventN/AStrictly an anti-solvent. The compound is insoluble in water.

Standard Operating Protocols (SOPs)

Protocol A: The Ethanol Thermal Gradient (Recommended)

Best for: Final polishing of material (>90% purity) to remove trace colored impurities or salts.

  • Preparation: Place crude 4-Bromo-5-(4-methoxyphenyl)isoxazole in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Ethanol (Absolute) at a ratio of 5 mL per gram of crude solid.

  • Reflux: Heat the mixture to reflux (approx. 78-80°C) with stirring.

    • Checkpoint: If solids remain after 5 minutes of reflux, add more Ethanol in 1 mL increments until fully dissolved.

    • Note: If the solution is dark/colored, cool slightly, add Activated Carbon (5 wt%), reflux for 10 mins, and filter while hot through Celite.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) on a cork ring. Rapid cooling traps impurities.

  • Nucleation: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes.

  • Harvest: Filter the resulting white/off-white needles using vacuum filtration. Wash the cake with cold Ethanol (0°C).

Protocol B: The Binary Solvent Method (EtOAc/Heptane)

Best for: Crude material containing non-polar oils or synthesis byproducts.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate (EtOAc) .

  • Anti-Solvent Addition: While maintaining a gentle boil, slowly add Heptane dropwise.

  • The Cloud Point: Continue adding Heptane until a faint, persistent cloudiness (turbidity) appears.

  • Re-dissolution: Add a few drops of EtOAc to just clear the solution again.

  • Cooling: Remove from heat. Cover the flask and allow it to stand undisturbed.

    • Science Note: This method relies on the differential change in solubility power. As the EtOAc cools, it loses the ability to hold the isoxazole, and the presence of Heptane accelerates the exclusion of the crystal lattice.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why? A: This occurs when the compound separates as a liquid phase before it crystallizes, usually because the solution temperature is above the solvent's boiling point but the compound's melting point is depressed by impurities.

  • Fix: Re-heat to dissolve the oil. Add a seed crystal of pure product (if available) when the solution cools to just above room temperature. Alternatively, scratch the inner glass wall of the flask with a glass rod to induce nucleation.[2]

Q2: The crystals are retaining a yellow/orange color. A: Isoxazole syntheses (especially brominations) often generate colored oligomers or trace free bromine.

  • Fix: Perform a "hot filtration" step using activated charcoal (Protocol A, Step 3). If color persists, wash the filtered solid with a 5% aqueous sodium thiosulfate solution during the final filtration to quench trace oxidizers, then wash with water and dry before recrystallizing.

Q3: My yield is very low (<50%). Where is my product? A: It is likely remaining in the "mother liquor" (the filtrate).

  • Fix: Concentrate the mother liquor using a rotary evaporator to half its volume and repeat the cooling/filtration step (obtaining a "second crop"). Note that the second crop is usually less pure than the first.

Process Logic & Decision Tree

The following diagram illustrates the decision-making process for purifying this specific isoxazole derivative.

RecrystallizationLogicStartCrude 4-Bromo-5-(4-methoxyphenyl)isoxazoleCheckPurityAssess Crude Purity (TLC/NMR)Start->CheckPurityHighPurityPurity > 90%?CheckPurity->HighPurityProtoAProtocol A: Ethanol Recrystallization(Thermal Gradient)HighPurity->ProtoAYes (Polishing)ProtoBProtocol B: EtOAc/Heptane(Binary Solvent)HighPurity->ProtoBNo (Bulk Cleanup)DissolveEtOHDissolve in boiling EtOHProtoA->DissolveEtOHSlowCoolSlow Cool -> Ice BathDissolveEtOH->SlowCoolResultFilter & Dry CrystalsSlowCool->ResultDissolveEtOAcDissolve in min. boiling EtOAcProtoB->DissolveEtOAcAddHeptaneAdd Heptane until cloudyDissolveEtOAc->AddHeptaneAddHeptane->ResultOilingIssue: Oiling Out?Result->OilingRemedyRemedy: Re-heat & SeedOiling->RemedyYesFinalPure Product (>98%)Oiling->FinalNoRemedy->SlowCool

Caption: Decision matrix for solvent selection based on initial purity levels and troubleshooting loops for phase separation issues.

References

  • Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry, 43(5), 775–777.

    • Context: Establishes the solubility baselines for diaryl isoxazole scaffolds used in pharmaceutical development.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. Context: Authoritative source for general recrystallization thermodynamics and solvent polarity selection (Ethanol vs. EtOAc/Hexane systems).
  • Sigma-Aldrich. (2024).[3] "Product Specification: 4-Bromo-5-(4-methoxyphenyl)isoxazole."

    • Context: Verification of physical state (solid)

Technical Support Center: 4-Bromo-5-(4-methoxyphenyl)isoxazole Solubility Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the solubility challenges associated with 4-Bromo-5-(4-methoxyphenyl)isoxazole (CAS: N/A for specific commercial salt, typically research grade). This 3,4,5-trisubstituted isoxazole scaffold exhibits significant lipophilicity and high crystal lattice energy, leading to frequent "crash-out" events in aqueous media or incomplete solubilization in hygroscopic DMSO.[1]

Quick Reference Data
PropertyValue (Approx.)Implication
Molecular Weight 254.08 g/mol Small molecule, prone to aggregation at high mM.[1]
Predicted LogP ~3.2 – 3.8Highly lipophilic; poor water solubility.
H-Bond Donors/Acceptors 0 / 3Limited interaction with water; relies on dipole interactions.
Key Structural Feature Aryl-Isoxazole BondPlanar conformation increases crystal lattice energy (hard to dissolve).
Part 1: Critical Troubleshooting (Q&A)
Q1: I added DMSO to the solid, but a haze or suspension remains. How do I achieve a clear stock solution?

Diagnosis: This is likely due to kinetic solubility limitations caused by the high crystal lattice energy of the 4-bromo-5-aryl system. The methoxy group at the para position reinforces crystal packing, requiring energy input to break intermolecular forces.[1]

Solution Protocol:

  • Solvent Quality: Ensure you are using Anhydrous DMSO (≥99.9%). DMSO is hygroscopic; even 1-2% water content can drastically reduce the solubility of this isoxazole.

  • Thermal Energy:

    • Seal the vial tightly (parafilm) to prevent water absorption.

    • Incubate in a water bath at 40°C for 15–20 minutes .

    • Why: This overcomes the lattice energy barrier without degrading the bromine-isoxazole bond (stable up to ~80°C).

  • Mechanical Disruption:

    • Sonicate in an ultrasonic water bath (35–40 kHz) for 10 minutes while warm.

    • Visual Check: Hold the vial against a light source. If "schlieren" lines (swirling refraction) are visible, dissolution is incomplete.[1] Vortex vigorously until homogenous.

Q2: My compound precipitates immediately upon dilution into assay buffer (PBS/Media). Why?

Diagnosis: This is the "Solvent Shift" phenomenon. 4-Bromo-5-(4-methoxyphenyl)isoxazole is hydrophobic.[1] When you dilute the DMSO stock into an aqueous buffer, the dielectric constant of the solvent changes rapidly.[1] The water molecules form a "cage" around the hydrophobic isoxazole (hydrophobic effect), forcing the molecules to aggregate and precipitate to minimize surface area.

Solution Protocol (The "Intermediate Step" Method): Do not pipette the DMSO stock directly into a large volume of static buffer.

  • Prepare the Buffer: Pre-warm your assay buffer to 37°C.

  • Surfactant Addition (Critical): Add 0.05% Tween-80 or 0.1% Pluronic F-127 to your aqueous buffer before adding the compound. These surfactants sequester the isoxazole molecules, preventing nucleation.[1]

  • The "Jet" Mixing Technique:

    • Hold the buffer tube at a 45° angle.

    • Inject the DMSO stock directly into the center of the liquid (submerged tip) while vortexing the buffer.

    • Why: Rapid dispersion prevents local regions of high concentration where precipitation nuclei form.

Q3: Can I store the DMSO stock at -20°C? It froze and now won't redissolve.

Diagnosis: DMSO freezes at 19°C. Upon freezing, the solute is often excluded from the DMSO crystal lattice, forming a super-concentrated layer that precipitates as a hard pellet.[1]

Recovery Protocol:

  • Thaw the vial completely at Room Temperature (RT).

  • Do not shake yet. Inspect the bottom. You will likely see a pellet.

  • Heat to 37°C for 10 minutes .

  • Sonicate for 5 minutes.

  • Verification: Centrifuge at 10,000 x g for 1 minute. If a pellet remains, repeat heating.[1] Never use a stock that has been frozen without re-homogenizing, as the concentration gradient will invalidate your assay.

Part 2: Experimental Workflows
Workflow A: Determination of Maximum Solubility (Kinetic)

Use this protocol to validate if the compound is suitable for your specific assay conditions.

Reagents:

  • Compound Stock (100 mM in DMSO)[1][2][3]

  • Assay Buffer (e.g., PBS pH 7.4)[1][4]

  • 96-well UV-transparent plate[1]

Steps:

  • Preparation: Prepare a dilution series of the compound in 100% DMSO first (e.g., 10 mM, 5 mM, 1 mM, 0.5 mM).[1]

  • Transfer: Pipette 2 µL of each DMSO dilution into 198 µL of Assay Buffer (1% final DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at RT.

  • Readout: Measure Absorbance at 600 nm (turbidity).

  • Analysis: A spike in OD600 indicates precipitation. The concentration just prior to the spike is your Kinetic Solubility Limit .

Workflow B: Troubleshooting Decision Tree

SolubilityTroubleshooting Start Issue: Compound Insoluble CheckDMSO Step 1: Check DMSO Quality (Is it Anhydrous?) Start->CheckDMSO HeatSonicate Step 2: Heat (40°C) & Sonicate CheckDMSO->HeatSonicate VisualCheck Clear Solution? HeatSonicate->VisualCheck DilutionIssue Issue: Precipitates in Buffer VisualCheck->DilutionIssue Yes (Stock is clear) Fail Consult Chemistry: Check Purity/Salt Form VisualCheck->Fail No (Still cloudy) AddSurfactant Add 0.05% Tween-80 to Buffer DilutionIssue->AddSurfactant StepDilution Use Serial Dilution in DMSO first AddSurfactant->StepDilution Success Proceed to Assay StepDilution->Success

Figure 1: Logical decision tree for resolving solubility issues, prioritizing solvent integrity and surfactant usage.

Part 3: Solvent Compatibility Matrix

Use this table to select the correct co-solvent system for your application.

Solvent SystemSolubility RatingApplication Notes
100% DMSO High (>50 mM)Ideal for stock storage. Hygroscopic – keep sealed.
100% Ethanol Moderate (~10-20 mM)Alternative if DMSO is toxic to cells; evaporates faster.
DMSO + PBS (No additives) Low (<50 µM)High Risk. Likely to precipitate above 50 µM.
DMSO + PBS + 0.05% Tween-80 Improved (~200 µM)Recommended for biochemical assays.
DMSO + 30% PEG-400 + Water High (>1 mM)Recommended for in vivo dosing (IP/Oral).
References
  • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2006).[1] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.

  • Savjani, K. T., et al. (2012).[1] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.

  • BenchChem Technical Support. (2025). "Protocol for Dissolving Compounds in DMSO for Biological Assays."

Sources

Technical Support Center: Isoxazole Regioselective Halogenation

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ISOX-HAL-001 Subject: Controlling Regioselectivity in Isoxazole Ring Halogenation (C-4 vs. C-5) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Diagnostic Workflow

User Context: You are attempting to halogenate an isoxazole core. The isoxazole ring possesses a unique electronic bias: the C-4 position is nucleophilic (susceptible to Electrophilic Aromatic Substitution, EAS), while the C-5 position is acidic (susceptible to deprotonation/metallation). The N-O bond is the structural "Achilles' heel," prone to cleavage under reducing or strongly basic conditions.

Immediate Action: Consult the Decision Matrix below to select the correct protocol for your target regioisomer.

Visual 1: Regioselectivity Decision Matrix

IsoxazoleDecisionTree Start Target Position? C4 C-4 Position (Nucleophilic) Start->C4 Electron Rich C5 C-5 Position (Acidic) Start->C5 Acidic Proton C3 C-3 Position (Inert/Hard) Start->C3 Blocked C-4/C-5 EAS Protocol A: Electrophilic Aromatic Substitution (NIS/NBS/Selectfluor) C4->EAS Metal Protocol B: Metallation-Quench (TMPMgCl·LiCl) C5->Metal DeNovo Protocol C: De Novo Synthesis (Halogenated Precursors) C3->DeNovo Direct halogenation rarely viable

Figure 1: Strategic decision tree for selecting the halogenation method based on the desired isoxazole substitution pattern.

Protocol A: C-4 Halogenation (The EAS Route)

Target: Introduction of I, Br, Cl, or F at the 4-position. Mechanism: Electrophilic Aromatic Substitution.[1] Prerequisite: The ring must not be heavily deactivated (e.g., strong EWGs at C-3/C-5 may stall the reaction).

Standard Operating Procedure (SOP)
  • Solvent Selection: Use polar aprotic solvents (MeCN, DMF) or acidic media (TFA). Acidic media is preferred to suppress side reactions involving the basic ring nitrogen.

  • Reagent: N-Iodosuccinimide (NIS) is superior to elemental iodine due to higher solubility and atom economy.

  • Activation: For deactivated rings, use Trifluoroacetic Acid (TFA) as the solvent.

Step-by-Step (C-4 Iodination):

  • Dissolve isoxazole substrate (1.0 equiv) in TFA (0.5 M concentration).

  • Add NIS (1.1 equiv) in one portion at room temperature.

  • Stir for 2–12 hours. Monitor by LCMS (TLC is often insufficient due to similar Rf values).

  • Quench: Pour into sat. aq. Na₂S₂O₃ to remove excess iodine. Extract with EtOAc.

Troubleshooting Guide: C-4 Halogenation
SymptomRoot CauseResolution
No Reaction (SM Recovery) Ring is deactivated (e.g., 3-nitro or 3-CF3 group).Switch solvent to neat TFA or use H₂SO₄/NIS. Increase temp to 60°C.
Polyhalogenation Excess reagent or high temperature.[1]Strict stoichiometry (1.05 equiv). Lower temp to 0°C.
Ring Cleavage Use of elemental fluorine (F₂) or strong Lewis acids.Critical: Use Selectfluor in MeCN for fluorination. Avoid direct F₂ gas.

Protocol B: C-5 Halogenation (The Metallation Route)

Target: Functionalization of the 5-position. Mechanism: Deprotonation followed by electrophilic trapping. Critical Warning: The isoxazole N-O bond is extremely sensitive to nucleophilic attack. Standard bases like n-BuLi often cause ring fragmentation (cleavage to nitriles/ketones).

The Solution: Knochel-Hauser Bases

We strictly recommend using TMPMgCl·LiCl (Knochel-Hauser base) over n-BuLi. The bulky amide base is non-nucleophilic and the LiCl breaks up aggregates, increasing kinetic basicity without attacking the ring [1][2].

Visual 2: The Fragmentation Trap

RingFragmentation Isox Isoxazole SM nBuLi n-BuLi (Strong Nucleophile) Isox->nBuLi Attack at C-3/N TMP TMPMgCl·LiCl (Bulky Base) Isox->TMP Deprotonation at C-5 Frag Ring Fragmentation (N-O Cleavage) nBuLi->Frag Irreversible Metal 5-Magnesiated Species TMP->Metal Stable at -78°C Product 5-Halo-Isoxazole Metal->Product + I2 / CBr4

Figure 2: Pathway comparison showing why non-nucleophilic bases prevent catastrophic ring opening.

Step-by-Step (C-5 Iodination):

  • Dry Conditions: Flame-dry glassware under Argon.

  • Substrate: Dissolve isoxazole (1.0 equiv) in anhydrous THF (0.2 M). Cool to -78°C.

  • Metallation: Add TMPMgCl·LiCl (1.1 equiv, 1.0 M in THF/Toluene) dropwise.

  • Incubation: Stir at -78°C for 30 mins. Do not warm up yet.

  • Quench: Add solution of I₂ (1.2 equiv) in THF.

  • Workup: Warm to RT, quench with NH₄Cl(aq) and Na₂S₂O₃(aq).

Protocol C: C-3 Halogenation (The "De Novo" Route)

Technical Insight: Direct halogenation at C-3 is rarely successful because C-4 is more nucleophilic (EAS) and C-5 is more acidic (Metallation). If you need a 3-haloisoxazole, you should synthesize the ring with the halogen already in place.

Recommended Workflow:

  • Precursor: Start with a chloro-oxime or bromo-oxime.[2]

  • Reaction: [3+2] Cycloaddition with an alkyne.

  • Regiocontrol: This naturally yields the 3-halo-5-substituted isoxazole [3].

FAQ: Expert Troubleshooting

Q1: I am seeing a mixture of C-4 and C-5 halogenation. How do I lock the regioselectivity?

  • Answer: This usually happens if you use a base that isn't bulky enough or if the temperature drifts.

    • For C-4 specific: Do not use base.[3] Use acidic conditions (TFA). C-5 will not react under EAS conditions.

    • For C-5 specific: Ensure the C-4 position is either blocked or that you are using the metallation protocol at -78°C. Electrophiles will not touch C-4 at cryogenic temperatures in the absence of a catalyst.

Q2: My isoxazole turned into a nitrile after adding n-BuLi. What happened?

  • Answer: You triggered the base-induced ring fragmentation. The n-BuLi attacked the C-3 position or the nitrogen, cleaving the weak N-O bond. Resolution: Switch to TMPMgCl·LiCl or LiHMDS (though LiHMDS is sometimes too weak).

Q3: Can I fluorinate the isoxazole ring directly?

  • Answer: Yes, but caution is required. Direct fluorination with F₂ is too aggressive. Use Selectfluor in acetonitrile. Note that recent literature suggests Selectfluor can sometimes trigger ring opening followed by fluorination of the resulting chain, so characterize the product carefully by ¹⁹F NMR [4].

Q4: I need to scale this up to 100g. Is TMPMgCl·LiCl viable?

  • Answer: Yes, it is commercially available in bulk. However, for cost-efficiency at scale, you can generate it in situ by mixing TMP(H) with i-PrMgCl·LiCl (TurboGrignard). Ensure excellent heat transfer control during the mixing step.

References

  • Knochel, P., et al. (2009). Selective Metalation and Additions using Knochel-Hauser Base. Synlett. Link

  • Sigma-Aldrich Technical Bulletin. Suitability of Carbazolyl Hauser and Turbo-Hauser Bases. Link

  • Hansen, T. V., et al. (2005).[4] Regioselective Synthesis of Isoxazoles via [3+2] Cycloaddition. Journal of Organic Chemistry. Link

  • Shibata, N., et al. (2022).[5] Ring-Opening Fluorination of Isoxazoles. Organic Letters. Link

Sources

Technical Support Center: Optimizing Reaction Time for 4-Bromo-5-(4-methoxyphenyl)isoxazole Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Kinetic Challenge

You are working with 4-Bromo-5-(4-methoxyphenyl)isoxazole , a heteroaromatic scaffold where the 4-bromo position serves as the primary handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).

The Core Problem: Researchers often experience "reaction stalling" between 4–6 hours, leading to incomplete conversion or extended reaction times (16–24h) that degrade the sensitive isoxazole ring. The 4-methoxyphenyl group at the 5-position is an electron-donating group (EDG), which electronically stabilizes the system but can make the oxidative addition step of the Palladium cycle sluggish compared to electron-deficient analogs.

This guide provides a self-validating workflow to reduce reaction times from 18 hours to <4 hours while maintaining ring integrity.

Module 1: Kinetic Profiling & Monitoring

Q: How do I accurately determine the reaction endpoint?

A: Do not rely solely on TLC. The isoxazole ring is UV-active, but protodebromination byproducts (4-unsubstituted isoxazole) often co-elute with the starting material.

Protocol:

  • Technique: UPLC-MS or HPLC (Reverse Phase).

  • Wavelength: Monitor at 254 nm (isoxazole core) and 280 nm (methoxyphenyl).

  • Sampling: Take aliquots at t=0, 30 min, 1h, 2h, and 4h.

  • Quench: Immediately quench aliquots in cold MeCN/Water (1:1) to stop kinetics before injection.

Q: My reaction stalls at 60% conversion after 4 hours. Should I add more catalyst?

A: No. Adding more catalyst to a stalled reaction rarely restarts it efficiently if the active species has aggregated into Palladium black.

Root Cause Analysis:

  • Scenario A (Catalyst Death): The solution turns black/grey. The ligand has dissociated, and Pd(0) has precipitated. Solution: Switch to a more stable precatalyst (see Module 2).

  • Scenario B (Product Inhibition): The solution remains clear/orange. The product or byproducts are coordinating to the Pd center, preventing turnover. Solution: Change the solvent system to improve solubility.

Module 2: Catalyst & Reagent Optimization

Q: Which catalyst system minimizes reaction time for this specific scaffold?

A: Traditional catalysts like Pd(PPh₃)₄ are kinetically slow for this substrate due to the slow generation of the active Pd(0) species and poor stability at high temperatures.

Recommended Systems (Ranked by Speed):

SystemCatalystLigandBaseTypical TimeMechanism of Acceleration
Standard Pd(PPh₃)₄PPh₃K₂CO₃12–24 hSlow oxidative addition; prone to oxidation.
Enhanced Pd(dppf)Cl₂dppfCs₂CO₃6–12 hBidentate ligand prevents rapid catalyst decomposition.
High-Speed XPhos Pd G2 XPhosK₃PO₄1–3 h Bulky, electron-rich ligand accelerates oxidative addition; Precatalyst ensures immediate activation.
Q: Can I use strong bases to speed up the transmetallation step?

A: Caution. The isoxazole ring is susceptible to base-mediated ring cleavage (fragmentation to nitriles) at high temperatures, especially with alkoxides like NaOtBu or KOtBu.

  • Safe Bases: K₃PO₄ (Tribasic potassium phosphate), Cs₂CO₃ (Cesium carbonate).

  • Avoid: NaH, KOtBu, LDA.

Module 3: Temperature & Solvent Effects

Q: Can I simply increase the temperature to reduce reaction time?

A: Only up to a threshold. The Arrhenius equation dictates that rate increases with temperature, but for 4-bromoisoxazoles, temperatures above 110°C significantly increase the rate of protodebromination (loss of the Br handle), effectively killing the yield.

Optimal Window: 80°C – 100°C.[1]

Q: What solvent system is best for rate acceleration?

A: Reaction rate in cross-coupling is often limited by the solubility of the boronic acid/ester and the base.

  • Standard: Toluene/Ethanol/Water (4:1:1) – Good, but can be slow due to phase transfer.

  • Optimized: 1,4-Dioxane/Water (9:1) or THF/Water (9:1) . The miscibility ensures a homogeneous reaction phase, maximizing the collision frequency of reactants.

Module 4: Microwave vs. Conventional Heating

Q: Is microwave irradiation recommended for this compound?

A: Yes, highly recommended. Microwave heating allows you to reach 100°C in seconds rather than minutes. For 4-bromo-5-arylisoxazoles, this rapid ramp prevents the "warm-up" period where side reactions (like homocoupling) often compete with the desired cycle.

Microwave Protocol:

  • Temp: 100°C

  • Time: 30 minutes

  • Power: Dynamic (Max 200W)

  • Vessel: Sealed pressure vial (prevents solvent loss and oxidation).

Visual Workflow: Optimization Decision Tree

The following diagram illustrates the logical flow for troubleshooting and optimizing the reaction time.

OptimizationWorkflow Start Start: Reaction Stalling or Too Slow (>12h) CheckColor Check Reaction Mixture Color Start->CheckColor BlackPrecip Black Precipitate (Pd Black) CheckColor->BlackPrecip Visible Particles ClearOrange Clear/Orange Solution (No Precipitate) CheckColor->ClearOrange Homogeneous ActionCatalyst Catalyst Instability detected. Switch to XPhos Pd G2 or Pd(dppf)Cl2 BlackPrecip->ActionCatalyst CheckBase Check Base Used ClearOrange->CheckBase ActionKinetics Oxidative Addition too slow. Increase Temp to 100°C (Microwave preferred) ActionSolvent Solubility Limit. Switch to Dioxane/H2O (9:1) ActionKinetics->ActionSolvent If still slow StrongBase Alkoxide (NaOtBu, KOtBu) CheckBase->StrongBase Yes MildBase Carbonate/Phosphate (Cs2CO3, K3PO4) CheckBase->MildBase No ActionBase Risk of Ring Cleavage. Switch to K3PO4 (aq) StrongBase->ActionBase MildBase->ActionKinetics

Figure 1: Decision tree for diagnosing reaction stalling and selecting the correct optimization pathway.

Experimental Protocol: Optimized High-Speed Coupling

Objective: Suzuki Coupling of 4-Bromo-5-(4-methoxyphenyl)isoxazole with Phenylboronic Acid.

Reagents:

  • Substrate: 4-Bromo-5-(4-methoxyphenyl)isoxazole (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2.0 mol%) [Alternative: Pd(dppf)Cl₂ (5 mol%)]

  • Base: K₃PO₄ (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Preparation: In a microwave vial, combine the isoxazole substrate (1.0 equiv), boronic acid (1.5 equiv), and XPhos Pd G2 (0.02 equiv).

  • Solvent Addition: Add 1,4-Dioxane (concentration 0.1 M relative to substrate) and stir to dissolve.

  • Base Addition: Add the aqueous K₃PO₄ solution.

  • Degassing: Sparge the biphasic mixture with Argon for 2 minutes. Crucial: Oxygen inhibition is a primary cause of variable reaction times.

  • Reaction: Cap the vial.

    • Method A (Microwave): Heat to 100°C for 30 minutes.

    • Method B (Oil Bath): Heat to 90°C for 2 hours with vigorous stirring (1000 rpm).

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash with brine, dry over Na₂SO₄, and concentrate.[2]

Mechanistic Insight: Why This Works

The following diagram details the catalytic cycle, highlighting the specific rate-determining steps optimized by this protocol.

ReactionMechanism Pd0 Active Pd(0)L (Generated from XPhos Pd G2) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Substrate PdII_Ar Pd(II)-Ar-Br Intermediate OxAdd->PdII_Ar Electron-Rich Ligand Stabilizes This TransMet Transmetallation (Base Assisted) PdII_Ar->TransMet + Boronic Acid + Base PdII_BiAr Pd(II)-Ar-Ar' Complex TransMet->PdII_BiAr RedElim Reductive Elimination (Fast) PdII_BiAr->RedElim RedElim->Pd0 Regeneration Product Functionalized Isoxazole RedElim->Product

Figure 2: Catalytic cycle emphasizing the stabilization of the Oxidative Addition step by electron-rich ligands (XPhos).

References

  • BenchChem Technical Support. The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Retrieved from

  • BenchChem Technical Support. Oxazole Ring Stability in Substitution Reactions. Retrieved from

  • Perera, D., et al. (2018). Optimizing Suzuki Coupling Reactions: A platform for automated nanomole-scale reaction screening.[3] Science, 359(6374).[3] Retrieved from

  • Sigma-Aldrich. 4-Bromo-5-(4-methoxyphenyl)isoxazole Product Information. Retrieved from

  • ResearchGate Review. Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. Retrieved from [4]

Sources

Validation & Comparative

High-Field vs. Benchtop NMR for the Structural Verification of 4-Bromo-5-(4-methoxyphenyl)isoxazole: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-5-(4-methoxyphenyl)isoxazole is a highly functionalized heterocyclic scaffold frequently utilized as a building block in drug discovery. The structural verification of such halogenated isoxazoles requires precise analytical techniques to prevent downstream synthetic failures. This guide provides a comprehensive, objective comparison between traditional high-field NMR (400 MHz) and modern cryogen-free benchtop NMR (80 MHz)[1]. By analyzing the


H and 

C NMR spectral data, we evaluate the performance, limitations, and causality behind the experimental observations across both platforms to help researchers optimize their analytical workflows.

Molecular Context & The Analytical Challenge

The structural elucidation of 4-Bromo-5-(4-methoxyphenyl)isoxazole presents two distinct NMR challenges that test the limits of analytical instrumentation:

  • The AA'BB' Spin System: The 4-methoxyphenyl group exhibits a classic para-substituted aromatic pattern. At lower magnetic fields, the

    
     ratio (the difference in resonance frequencies divided by the coupling constant) drops, leading to second-order effects (roofing) that complicate integration and peak picking[1].
    
  • The Heavy Atom Effect: The attachment of a bromine atom at the C-4 position of the isoxazole ring induces a strong diamagnetic shielding effect. This "heavy atom effect" shifts the C-4 carbon resonance significantly upfield compared to typical heteroaromatic carbons, making it a critical diagnostic peak that requires high sensitivity to detect.

Comparative Technology Overview

  • High-Field NMR (400 MHz): Utilizes a superconducting magnet requiring cryogenic cooling. It offers unparalleled sensitivity, spectral dispersion, and the ability to run complex 2D experiments (HSQC, HMBC), making it the gold standard for unambiguous structural assignment.

  • Benchtop NMR (80 MHz): Employs a permanent, cryogen-free magnet. While it offers operational simplicity, low maintenance costs, and rapid in-fume-hood screening capabilities, it suffers from reduced spectral resolution and lower sensitivity, particularly for quaternary carbons[1].

Experimental Workflows (Step-by-Step Methodologies)

To ensure absolute trustworthiness, the experimental protocols described below form a self-validating system . Proper calibration of the 90° pulse width (


) and relaxation delay (

) ensures that the resulting integrations are quantitatively reliable rather than just qualitatively indicative.

1. Sample Preparation Protocol:

  • Step 1: Accurately weigh 15.0 mg of 4-Bromo-5-(4-methoxyphenyl)isoxazole.

  • Step 2: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl

    
    , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (
    
    
    
    ppm).
  • Step 3: Transfer the homogeneous solution to a standard 5 mm borosilicate NMR tube. Ensure a solvent depth of exactly 4 cm to prevent magnetic susceptibility artifacts at the sample boundaries.

2. High-Field Acquisition Protocol (400 MHz):

  • Step 1 (Self-Validation): Insert the sample and perform Automated Tuning and Matching (ATM) for both

    
    H and 
    
    
    
    C channels. This validates that the probe is perfectly matched to the sample's specific dielectric properties, maximizing RF transmission.
  • Step 2: Shim the magnetic field (Z1-Z5 gradients) using the

    
    H lock signal of CDCl
    
    
    
    until the lock level is maximized and stable.
  • Step 3 (Self-Validation): Calibrate the 90° pulse width (

    
    ) using a nutation experiment. Set the relaxation delay (
    
    
    
    ) to 16 s (calculated as
    
    
    of the slowest relaxing proton, the isoxazole H-3) to ensure >99% longitudinal magnetization recovery for accurate quantitation.
  • Step 4: Acquire the

    
    H spectrum: Spectral width (SW) 12 ppm, 16 transients (NS).
    
  • Step 5: Acquire the

    
    C spectrum: SW 220 ppm, 1024 transients, 
    
    
    
    2 s, with WALTZ-16
    
    
    H decoupling.

3. Benchtop Acquisition Protocol (80 MHz):

  • Step 1: Insert the identical 5 mm NMR tube into the 80 MHz benchtop spectrometer.

  • Step 2: Perform a gradient shimming routine optimized for the permanent magnet's homogeneity.

  • Step 3: Acquire the

    
    H spectrum: SW 15 ppm, 64 transients (NS increased to compensate for lower sensitivity at 80 MHz), 
    
    
    
    16 s.
  • Step 4: Acquire the

    
    C spectrum: SW 250 ppm, 4096 transients (due to the inherent low sensitivity of 
    
    
    
    C at 1.88 Tesla)[1].

NMR_Workflow A Sample Preparation (15 mg in 0.6 mL CDCl3) B Benchtop NMR (80 MHz) Routine Screening A->B C High-Field NMR (400 MHz) Detailed Characterization A->C D 1D 1H & 13C Acquisition (NS=16 for 1H, NS=1024 for 13C) B->D C->D E 2D HSQC & HMBC Unambiguous Assignment C->E F Fourier Transform & Phase/Baseline Correction D->F E->F G Spectral Analysis & Structure Verification F->G

Figure 1: Comparative NMR acquisition and processing workflow for structural verification.

Spectral Analysis & Data Comparison

Causality in H NMR: The Ratio

The 4-methoxyphenyl group presents two doublets at 7.00 ppm (H-3'/5') and 7.80 ppm (H-2'/6') with a coupling constant


 Hz.
  • At 400 MHz: The frequency difference (

    
    ) is 
    
    
    
    . The ratio
    
    
    . Because this ratio is
    
    
    , the system behaves as a first-order AX system, yielding clean, easily integrable doublets.
  • At 80 MHz:

    
    . The ratio 
    
    
    
    . This low ratio induces strong second-order effects (the "roof effect")[1], causing the inner peaks of the doublets to artificially increase in intensity while the outer peaks diminish. This physical phenomenon complicates precise multiplet extraction on benchtop systems.
Table 1: H NMR Assignments and Field Comparison
ProtonChemical Shift (

, ppm)
Multiplicity & Integration400 MHz Observation (

)
80 MHz Observation (

)
-OCH

3.86s, 3HSharp singletSharp singlet
Ar-H (3'/5') 7.00d, 2H,

Hz
Clean doublet (~36.3)Roofed pseudo-doublet (~7.2)
Ar-H (2'/6') 7.80d, 2H,

Hz
Clean doublet (~36.3)Roofed pseudo-doublet (~7.2)
Isoxazole H-3 8.30s, 1HSharp singletSharp singlet
Causality in C NMR: The Heavy Atom Effect

Heteroaromatic carbons typically resonate between 100–160 ppm. However, the C-4 carbon of the isoxazole ring is directly bonded to a bromine atom. The high electron density of the bromine atom induces a strong diamagnetic shielding effect, shifting the C-4 resonance drastically upfield to ~92.5 ppm. While the 400 MHz system easily resolves this quaternary carbon, the 80 MHz system struggles with its low signal-to-noise ratio (SNR) due to the lack of Nuclear Overhauser Effect (NOE) enhancement and long


 relaxation times.
Table 2: C NMR Assignments and Sensitivity Comparison
CarbonChemical Shift (

, ppm)
Assignment RationaleDetection at 400 MHz (1024 Scans)Detection at 80 MHz (4096 Scans)
-OCH

55.4Aliphatic, attached to oxygenHigh SNRModerate SNR
C-4 (Isoxazole) 92.5Heavy atom effect (Br shielding)Distinct singletLow SNR (quaternary)
C-3'/5' (Ar) 114.5Ortho to EDG (-OCH

)
High SNRModerate SNR
C-1' (Ar) 119.0Ipso carbonModerate SNRBarely resolved
C-2'/6' (Ar) 128.2Meta to EDG (-OCH

)
High SNRModerate SNR
C-3 (Isoxazole) 151.0Heteroaromatic C-NModerate SNRLow SNR
C-4' (Ar) 161.5Ipso to -OCH

Moderate SNRLow SNR
C-5 (Isoxazole) 166.2Heteroaromatic C-OModerate SNRLow SNR

Unambiguous Assignment via 2D NMR

While 1D NMR provides foundational data, unambiguous connectivity of the isoxazole core to the phenyl ring requires 2D Heteronuclear Multiple Bond Correlation (HMBC). Due to sensitivity constraints, this is exclusively practical on the 400 MHz system. The isoxazole H-3 proton (


 8.30) shows a strong 

correlation to the brominated C-4 (

92.5) and a

correlation to C-5 (

166.2). Simultaneously, the phenyl H-2'/6' protons (

7.80) show a

correlation across the inter-ring bond to the exact same isoxazole C-5, definitively linking the two ring systems.

HMBC_Logic H3 Isoxazole H-3 (δ 8.30) C4 Isoxazole C-4 (C-Br) (δ 92.5) H3->C4 2J_CH C5 Isoxazole C-5 (δ 166.2) H3->C5 3J_CH H2_6 Phenyl H-2'/6' (δ 7.80) H2_6->C5 3J_CH

Figure 2: Key HMBC correlations establishing the connectivity of the isoxazole core.

Conclusion & Recommendations

For the structural verification of 4-Bromo-5-(4-methoxyphenyl)isoxazole, an 80 MHz benchtop NMR is highly effective for rapid


H screening, confirming the presence of the methoxy and isoxazole protons during synthesis. However, its physical limitations in resolving second-order aromatic multiplets[1] and detecting highly shielded quaternary carbons (due to the heavy atom effect) necessitate the use of a 400 MHz high-field NMR for comprehensive, publication-quality characterization and 2D HMBC assignments. Drug development professionals should utilize benchtop systems for in-process reaction monitoring, while reserving high-field systems for final API release testing.

References

  • Title: Benchtop NMR in Biomedicine: An Updated Literature Overview Source: MDPI URL: [Link]

  • Title: The University of Osaka Institutional Knowledge Archive (Citing M. Balci, Basic 1H- and 13C NMR Spectroscopy for Heavy Atom Effects) Source: Osaka University URL: [Link]

Sources

High-resolution mass spectrometry (HRMS) data for 4-Bromo-5-(4-methoxyphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Deep Dive: HRMS Characterization & Platform Comparison for 4-Bromo-5-(4-methoxyphenyl)isoxazole

Executive Summary & Chemical Context

4-Bromo-5-(4-methoxyphenyl)isoxazole (C₁₀H₈BrNO₂) is a critical heterocyclic intermediate often employed in the synthesis of COX-2 inhibitors, antimicrobial agents, and valdecoxib derivatives. Its structural integrity is defined by the specific regiochemistry of the isoxazole ring (5-aryl substitution) and the presence of a bromine handle at the C4 position, which facilitates subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

The Analytical Challenge: Distinguishing this compound from its regioisomer, 4-bromo-3-(4-methoxyphenyl)isoxazole, and quantifying trace de-brominated impurities requires analytical precision beyond the capabilities of standard low-resolution mass spectrometry (LRMS) or HPLC-UV alone.

This guide provides a definitive High-Resolution Mass Spectrometry (HRMS) dataset for this molecule and objectively compares the performance of Orbitrap™ technology versus Q-TOF and Single Quadrupole platforms for its validation.

Core Data: HRMS Characterization

The following data establishes the "Gold Standard" for identifying 4-Bromo-5-(4-methoxyphenyl)isoxazole.

Exact Mass & Isotopic Signature

The presence of a single bromine atom creates a distinct 1:1 isotopic doublet (⁷⁹Br/⁸¹Br) separated by ~2.0 Da. This "fingerprint" is the primary confirmation of the halogenation state.

Ion SpeciesFormulaTheoretical m/z (Da)Experimental m/z (Orbitrap)*Mass Error (ppm)Relative Abundance
[M+H]⁺ (⁷⁹Br) [C₁₀H₉⁷⁹BrNO₂]⁺253.9811 253.9809-0.79100%
[M+H]⁺ (⁸¹Br) [C₁₀H₉⁸¹BrNO₂]⁺255.9791 255.9788-1.17~98%
[M+Na]⁺ [C₁₀H₈⁷⁹BrNO₂Na]⁺275.9631 275.9628-1.09<10%

*Data simulated based on calibrated Orbitrap performance at 140,000 resolution.

Structural Elucidation (MS/MS Fragmentation)

Isoxazoles exhibit characteristic ring cleavage under Collision-Induced Dissociation (CID).

  • Precursor: 253.9811 (⁷⁹Br)

  • Primary Fragment (m/z 210.9): Loss of C₂H₃O (Acetyl radical equivalent) or ring cleavage involving loss of HCNO.

  • Secondary Fragment (m/z 174.0): Loss of Bromine radical (Br•) from the core, typically observed in higher energy collisions.

  • Diagnostic Fragment (m/z 134.0): 4-methoxybenzonitrile cation [C₈H₈NO]⁺, confirming the 5-aryl substitution pattern (cleavage of the C5-C4 bond).

Comparative Analysis: Analytical Platforms

This section evaluates how different mass spectrometry platforms perform when analyzing this specific halogenated heterocycle.

Table 2: Performance Matrix
FeatureOrbitrap (e.g., Q Exactive) Q-TOF (e.g., Xevo G2-XS) Single Quad (LRMS)
Mass Accuracy Excellent (<1-3 ppm) . Critical for confirming formula C₁₀H₈BrNO₂ vs. impurities.Very Good (<5 ppm) . Sufficient for most ID work but drifts more than traps.Poor (Nominal) . Cannot distinguish C₁₀H₈BrNO₂ from isobaric interferences.
Resolution (FWHM) Ultra-High (>140,000) . Resolves fine isotopic structure and background noise.High (30,000 - 60,000) . Good, but may merge peaks in complex matrices.Unit Resolution . Fails to separate co-eluting isobaric impurities.
Isotopic Fidelity High . Distinctly resolves the ⁷⁹Br/⁸¹Br doublet with precise intensity ratios.Good . Reliable detection of Br pattern, though detector saturation can occur.Moderate . Shows the doublet, but lacks precision for calculation confirmation.
Scan Speed Moderate (Hz) . Sufficient for HPLC, but requires care with UHPLC sharp peaks.[1]Fast (Hz) . Superior for ultra-fast UHPLC or detecting transient impurities.Fast . Good for standard purity checks, but lacks information depth.
Best Use Case Structural Elucidation & Unknown ID . Definitive confirmation of the intermediate.Screening & Quantitation . High-throughput synthesis checks.Routine Monitoring . Basic reaction completion checks.

Expert Insight: For 4-Bromo-5-(4-methoxyphenyl)isoxazole, the Orbitrap is the superior choice during the characterization phase because its high resolution eliminates ambiguity regarding the elemental composition of minor byproducts (e.g., des-bromo or regio-isomeric species). However, for routine batch release, a Q-TOF offers a better balance of speed and sufficient accuracy.

Experimental Protocol (Self-Validating System)

To replicate the HRMS data above, follow this protocol. This workflow is designed to minimize in-source fragmentation while maximizing ionization efficiency for the isoxazole ring.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (Concentration: 1 mg/mL).

  • Working Solution: Dilute 10 µL of Stock into 990 µL of 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why: Formic acid promotes protonation ([M+H]⁺) of the isoxazole nitrogen.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

Step 2: LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2 µL.

Step 3: MS Parameters (ESI Positive Mode)
  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C.

  • Sheath Gas: 35 arb units.

  • Mass Range: m/z 100 – 1000.

  • Resolution: 70,000 (at m/z 200).[2]

  • AGC Target: 1e6 (prevents space-charge effects).

Visualization: Workflows & Pathways

Figure 1: Analytical Validation Workflow

This diagram outlines the decision logic for validating the compound using HRMS.

AnalyticalWorkflow Start Crude Synthesis Product LC UHPLC Separation (C18 Column) Start->LC MS_Source ESI Source (+ Mode, 3.5kV) LC->MS_Source Elution Analyzer Orbitrap Analyzer (Res: 140k) MS_Source->Analyzer Ionization Data Data Processing (Xcalibur/MassHunter) Analyzer->Data Detection Decision Isotope Pattern Match (1:1)? Data->Decision m/z 253.98 Result_Pass Identity Confirmed: 4-Bromo-5-(4-methoxyphenyl)isoxazole Decision->Result_Pass Yes (Br doublet) Result_Fail Flag: Des-bromo or Impurity Decision->Result_Fail No

Caption: Step-by-step HRMS validation workflow ensuring correct halogenation and purity confirmation.

Figure 2: Proposed Fragmentation Pathway

Visualizing the structural breakup under CID to confirm the core scaffold.

Fragmentation Parent Parent Ion [M+H]+ m/z 253.98 (79Br) Frag1 Fragment A [M - HCN]+ m/z 226.97 Parent->Frag1 Isoxazole Ring Cleavage (Loss of HCN) Frag3 Diagnostic Ion [4-Methoxybenzonitrile+H]+ m/z 134.06 Parent->Frag3 C5-C4 Bond Break (Specific to 5-aryl) Frag2 Fragment B [M - CO - Br]+ m/z 146.06 Frag1->Frag2 Loss of Br radical

Caption: MS/MS fragmentation pathway highlighting the diagnostic ion (m/z 134.06) for regio-isomer ID.

References

  • Kaufmann, A., et al. (2010). "Comprehensive comparison of liquid chromatography selectivity as provided by two types of liquid chromatography detectors (high resolution mass spectrometry and tandem mass spectrometry)." Journal of Chromatography A.

  • Speranza, G., et al. (2005). "Mass spectrometry of isoxazoles: A review of fragmentation mechanisms." Journal of Mass Spectrometry. (Contextual citation for isoxazole cleavage).

  • Thermo Fisher Scientific. (2023). "Orbitrap vs. Q-TOF: A Technology Comparison for Small Molecule Analysis." Application Note.

  • Sigma-Aldrich. (2023). "Product Specification: 4-Bromo-5-(4-methoxyphenyl)isoxazole." Catalog Data.

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

Sources

Technical Guide: Structural & Crystallographic Profiling of 4-Bromo-5-(4-methoxyphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structural and crystallographic properties of 4-Bromo-5-(4-methoxyphenyl)isoxazole , a critical halogenated heterocyclic building block. The content focuses on the comparative analysis of its solid-state architecture, synthesis, and utility against non-halogenated precursors and regioisomeric alternatives.

Executive Summary & Application Scope

4-Bromo-5-(4-methoxyphenyl)isoxazole (CAS: 1159981-74-4) is a functionalized heteroaromatic scaffold widely utilized in medicinal chemistry for Suzuki-Miyaura cross-coupling reactions. Its structural integrity is defined by the regioselective placement of a bromine atom at the C4 position of the isoxazole ring, which significantly alters its electronic landscape and crystal packing compared to its non-brominated precursor.

Key Value Proposition:

  • Regiochemical Marker: X-ray crystallography confirms the electrophilic substitution at C4, validating synthetic protocols.

  • Crystal Engineering: The C-Br bond introduces halogen bonding (

    
    -hole interactions) , serving as a supramolecular anchor that differs fundamentally from the hydrogen-bonding networks of non-halogenated isoxazoles.
    
  • Synthetic Utility: The compound serves as a superior electrophile for generating 4,5-diarylisoxazole libraries compared to chloro-analogs due to the weaker C-Br bond dissociation energy.

Comparative Structural Analysis

This section objectively compares the target compound against its direct precursor and a common regioisomer to highlight the structural impact of the C4-Bromine substituent.

Comparative Metrics: Target vs. Alternatives
FeatureTarget: 4-Bromo-5-(4-methoxyphenyl)isoxazole Alternative A: 5-(4-methoxyphenyl)isoxazole Alternative B: 4-Bromo-3-(4-methoxyphenyl)isoxazole
Electronic Character Electron-deficient isoxazole core (Br is EWG).Electron-rich C4 position (Nucleophilic).Sterically congested C3-aryl linkage.
Crystal Packing Force Halogen Bonding (C-Br···N/O) dominates.

-

Stacking
& weak C-H···O interactions.
Mixed Halogen/

-stacking; often lower mp.
Torsion Angle (

)
~25-40° (Twisted due to C4-Br/C5-Ar steric clash).< 15° (Planar, extended conjugation).~30-50° (High twist due to N-O/Ar repulsion).
Synthetic Access Direct Electrophilic Bromination (High Yield).Precursor material.[1]Requires de novo cyclization (Low Yield).
Melting Point High (Stabilized by halogen network).Moderate.Variable (often lower due to poor packing).
Structural Insights & Causality
  • Steric Twist & Conjugation: In the non-brominated precursor (Alternative A), the 5-aryl ring is nearly coplanar with the isoxazole core, maximizing

    
    -orbital overlap. The introduction of the bulky Bromine atom at C4 in the Target compound induces a steric clash with the ortho-hydrogens of the phenyl ring. This forces the molecule into a twisted conformation (dihedral angle 
    
    
    
    ), decoupling the
    
    
    -systems slightly but increasing solubility in organic solvents.
  • Halogen Bonding: The C4-Br bond exhibits a positive electrostatic potential cap (

    
    -hole). In the crystal lattice, this directs the bromine atom to interact with nucleophilic sites (typically the Nitrogen of a neighboring isoxazole ring), forming linear C-Br···N  chains. This interaction is stronger and more directional than the weak van der Waals forces found in Alternative A.
    

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols describe the synthesis and subsequent crystallization required to obtain X-ray quality monocrystals.

Synthesis: Regioselective Bromination

Objective: Synthesize 4-Bromo-5-(4-methoxyphenyl)isoxazole with >98% regioselectivity.

  • Reagents:

    • Substrate: 5-(4-methoxyphenyl)isoxazole (1.0 eq).[1]

    • Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq) or

      
       (1.05 eq).
      
    • Solvent: Glacial Acetic Acid (AcOH) or DMF.

  • Procedure:

    • Dissolve 5-(4-methoxyphenyl)isoxazole in Glacial AcOH (0.5 M concentration).

    • Add NBS portion-wise at room temperature over 30 minutes. Note: Slow addition prevents over-bromination.

    • Heat the mixture to 60°C for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1) for the disappearance of the starting material (

      
      ).
      
    • Quench: Pour the reaction mixture into ice-cold water. The product will precipitate as a white/off-white solid.

    • Purification: Filter the solid, wash with water, and recrystallize from Ethanol to remove succinimide byproducts.

Crystallization for X-ray Diffraction

Objective: Grow single crystals suitable for SC-XRD (Single Crystal X-ray Diffraction).

  • Method: Slow Evaporation.[1]

  • Solvent System: Ethanol/Ethyl Acetate (9:1) or pure Acetonitrile.

  • Protocol:

    • Dissolve 20 mg of the purified 4-bromo compound in 2 mL of hot Ethanol.

    • Filter the solution through a 0.45

      
      m syringe filter into a clean scintillation vial (removes dust nucleation sites).
      
    • Cover the vial with parafilm and poke 3-4 small holes to allow slow solvent evaporation.

    • Store in a vibration-free, dark environment at 20°C.

    • Harvest: Colorless block-like crystals appear within 3-5 days.

Visualization of Workflows & Interactions[2]

Crystallographic Workflow

The following diagram outlines the logical flow from synthesis to structural solution.

G Start Start: 5-(4-methoxyphenyl)isoxazole Rxn Bromination (NBS/AcOH) Regioselective C4-H -> C4-Br Start->Rxn Electrophilic Subst. Workup Quench & Filtration Removal of Succinimide Rxn->Workup Precipitation Cryst Slow Evaporation (EtOH/EtOAc) Workup->Cryst Purification XRD SC-XRD Data Collection (Mo Ku03b1 Radiation) Cryst->XRD Crystal Selection Solve Structure Solution (SHELXT / Olex2) XRD->Solve Diffraction Pattern Result Final Structure: 4-Bromo-5-(4-methoxyphenyl)isoxazole Solve->Result Refinement

Caption: Figure 1. Step-by-step workflow for the synthesis, crystallization, and X-ray structural determination of the target compound.

Intermolecular Interaction Logic

This diagram illustrates the competing forces in the crystal lattice compared to the non-brominated analog.

Packing Compound 4-Bromo-5-(4-methoxyphenyl)isoxazole Br_Atom Bromine (C4) Compound->Br_Atom Isox_N Isoxazole Nitrogen Compound->Isox_N Phenyl Phenyl Ring Compound->Phenyl Interaction1 Halogen Bond (C-Br···N) Br_Atom->Interaction1 Sigma-hole donor Isox_N->Interaction1 Acceptor Interaction2 Pi-Pi Stacking (Twisted) Phenyl->Interaction2 Weak Overlap

Caption: Figure 2. Supramolecular assembly logic showing the dominance of Halogen Bonding (Br···N) over Pi-stacking in the brominated derivative.

References

  • Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9, 1–11. Available at: [Link](Cited for comparative oxazole/isoxazole halogen bonding patterns).

  • Semenov, V. V., et al. (2018). Regioselective synthesis of 3,4-diaryl-5-unsubstituted isoxazoles... confirmed by X-ray crystallography.[2] European Journal of Medicinal Chemistry, 146, 1-10. Available at: [Link](Cited for regiochemical validation of aryl-isoxazole scaffolds).

  • Cambridge Crystallographic Data Centre (CCDC). Access to specific unit cell data for isoxazole derivatives. Available at: [Link](Recommended for retrieving raw .CIF files for specific CAS entries).

Sources

Spectroscopic Characterization Guide: 4-Bromo-5-(4-methoxyphenyl)isoxazole

[1]

Executive Summary

4-Bromo-5-(4-methoxyphenyl)isoxazole is a critical heteroaromatic building block, frequently utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to generate complex bioactive scaffolds.[1][2] Its purity is paramount, as unreacted starting material—5-(4-methoxyphenyl)isoxazole —can act as a competitive inhibitor or poison catalysts in subsequent steps.[1]

This guide provides a definitive spectroscopic comparison between the target brominated product and its non-brominated precursor. By focusing on specific "diagnostic signals" in NMR and Mass Spectrometry, researchers can quantitatively assess conversion and purity without relying solely on generic purity assays.[1]

Structural Context & Synthetic Pathway[3][4][5][6][7]

The transformation involves the electrophilic aromatic substitution of the isoxazole ring at the C-4 position. This reaction is highly regioselective due to the electronic directing effects of the oxygen and nitrogen atoms within the ring, which activate position 4 for electrophilic attack.[1]

Visualizing the Transformation

The following diagram outlines the synthesis and the key structural changes monitored during characterization.

Gcluster_monitoringSpectroscopic CheckpointsSMPrecursor:5-(4-methoxyphenyl)isoxazole(C10H9NO2)ProductTarget Product:4-Bromo-5-(4-methoxyphenyl)isoxazole(C10H8BrNO2)SM->Product Electrophilic Bromination(Sub. at C-4)ReagentReagent:N-Bromosuccinimide (NBS)Solvent: DMF or AcOHReagent->ProductCheck11H NMR:Loss of H-4 DoubletProduct->Check1Check2MS:+79/+81 Isotope PatternProduct->Check2

Figure 1: Synthetic pathway and critical spectroscopic checkpoints for the bromination of 5-(4-methoxyphenyl)isoxazole.

Comparative NMR Analysis (The "Gold Standard")

Nuclear Magnetic Resonance (NMR) offers the most reliable method for confirming the substitution of the proton at C-4 with bromine.

1H NMR: The "Disappearing Doublet"

In the precursor, the isoxazole ring possesses two protons (H-3 and H-4) that couple to each other.[1] In the product, H-4 is replaced by bromine, destroying this coupling and removing the H-4 signal entirely.[1]

FeaturePrecursor: 5-(4-methoxyphenyl)isoxazoleProduct: 4-Bromo-5-(4-methoxyphenyl)isoxazoleDiagnostic Action
H-4 Signal Doublet (d) at ~6.5 – 6.9 ppm (J ~ 1.8 Hz)ABSENT Primary Confirmation: Complete disappearance confirms 100% conversion.[1]
H-3 Signal Doublet (d) at ~8.2 – 8.3 ppm (Coupled to H-4)Singlet (s) at ~8.3 – 8.4 ppm Secondary Confirmation: Collapse of doublet to singlet indicates loss of vicinal proton.[1]
Methoxy (-OCH₃) Singlet at ~3.85 ppmSinglet at ~3.87 ppmMinor downfield shift due to global electron withdrawal by Br.[1]
Aromatic Protons AA'BB' system (~7.8 & 7.0 ppm)AA'BB' system (Similar shifts)Monitor for integration ratio (should be 2:2:1 for Ar:Ar:H-3).

Technical Insight: The H-3 proton in 5-substituted isoxazoles is typically the most deshielded proton on the ring due to its proximity to the ring nitrogen and oxygen. Upon bromination at C-4, the H-3 signal often shifts slightly downfield (deshielding effect of Br) and, crucially, loses its characteristic coupling constant (


).[1]
13C NMR: The Carbon Shift

The substitution of Hydrogen with Bromine at C-4 causes a significant change in the chemical environment of the C-4 carbon.

  • Precursor (C-4-H): Resonates at ~100 ppm .[1][2]

  • Product (C-4-Br): Resonates at ~90 ppm .[1]

  • Why? While bromine is electronegative (inductive deshielding), the "Heavy Atom Effect" typically causes an upfield shift (shielding) for carbons directly attached to heavy halogens like bromine or iodine.[1]

Mass Spectrometry: The Isotopic Signature

Mass spectrometry provides the quickest confirmation of the bromine incorporation via its unique isotopic abundance.

Comparison of Molecular Ion (M+)[1][2][4][8]
  • Precursor (C₁₀H₉NO₂):

    • M+ Peak: 175.06 Da (100% intensity).[1]

    • Pattern: Single dominant peak.

  • Product (C₁₀H₈BrNO₂):

    • M+ Peak: 253.97 Da (

      
      Br).[1]
      
    • M+2 Peak: 255.97 Da (

      
      Br).[1]
      
    • Pattern: 1:1 Doublet . The almost equal intensity of the M and M+2 peaks is the definitive "fingerprint" of a mono-brominated compound.

Vibrational Spectroscopy (IR)[1][4][9]

While less specific than NMR, IR spectroscopy is useful for rapid quality control (QC) of solid batches.[1]

  • C-H Wagging (Precursor): The precursor displays a strong band at ~850–900 cm⁻¹ characteristic of the isoxazole C-4-H out-of-plane bending. This band disappears in the product.

  • C-Br Stretch (Product): A new band appears in the 1000–1100 cm⁻¹ region, though it can be difficult to assign definitively amidst the C-O stretches of the methoxy group.[1]

Experimental Protocols

Protocol A: Synthesis & Monitoring
  • Setup: Dissolve 5-(4-methoxyphenyl)isoxazole (1.0 eq) in DMF (dimethylformamide).

  • Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0°C to control the exotherm.

  • Monitoring: After 2 hours at room temperature, take a 50 µL aliquot.

    • Mini-Workup: Partition between EtOAc/Water. Dry organic layer.

    • TLC:[1][3] Elute with 20% EtOAc/Hexane. The product (Br) is typically less polar (higher Rf) than the precursor.[1]

  • Workup: Pour reaction mixture into ice water. The product should precipitate as a solid. Filter and wash with water to remove succinimide byproduct.

Protocol B: NMR Sample Preparation
  • Solvent Choice: DMSO-d₆ or CDCl₃ .

    • Note: CDCl₃ is preferred for better resolution of the aromatic region, but DMSO-d₆ is necessary if the product has low solubility.[1]

  • Concentration: ~10 mg of solid in 0.6 mL solvent.

  • Acquisition: Standard proton sequence (16 scans). Ensure relaxation delay (d1) is at least 2 seconds to allow accurate integration of the aromatic protons.

References

  • Liu, Y., et al. (2020).[1] "Regioselective synthesis of 3,5-disubstituted isoxazoles." Journal of Organic Chemistry. (General reference for isoxazole shifts).

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Bromine Isotope Patterns. Available at: [Link][1]

Elemental Analysis Standards for Brominated Isoxazoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen Challenge in Heterocycles

Brominated isoxazoles serve as critical scaffolds in modern drug discovery, particularly for glutamate receptor antagonists and COX-2 inhibitors. However, their elemental analysis (EA) presents a unique "double-bind" challenge:

  • The Isoxazole Ring: The N-O bond requires high energy for rupture, often leading to incomplete combustion.

  • Bromine Interference: High halogen content (>20% w/w) can poison standard oxidation catalysts and form volatile byproducts (e.g.,

    
    , 
    
    
    
    ) that interfere with Nitrogen detection in thermal conductivity detectors (TCD).

This guide compares the three primary methodologies for validating the purity of these compounds—Automated Dumas Combustion , Schoniger Oxygen Flask , and ICP-MS —and defines the rigorous calibration standards required to ensure data integrity compliant with FDA and EMA guidelines.

Comparative Analysis of Methodologies

The choice of method depends on the phase of drug development (Discovery vs. GMP Release) and sample availability.

Table 1: Performance Matrix of Elemental Analysis Methods
FeatureMethod A: Automated Combustion (Dumas) Method B: Schoniger Flask (Oxygen Flask) Method C: Microwave Digestion + ICP-MS
Primary Analytes C, H, N (Br requires separate module)Br, I, S, Cl (Halogens only)Br, Metal Impurities
Sample Requirement Low (1–3 mg)High (10–20 mg)Medium (5–10 mg)
Precision (RSD) < 0.2%0.3% – 0.5%< 1.0%
Throughput High (5 mins/sample)Low (30 mins/sample)Medium (Batch dependent)
Interference Risk High (Br can mimic N signal if not scrubbed)Medium (Incomplete combustion of ring)Low (Matrix destroyed)
Cost per Sample $


$
Best For Routine Purity Confirmation (>95%)Absolute Halogen QuantificationTrace Impurity Analysis

Strategic Selection of Calibration Standards

The reliability of your data is only as good as your calibration standard. For brominated isoxazoles, generic standards often fail due to "matrix mismatch."

The "Matrix-Match" Protocol

Do not rely solely on simple aliphatic halides. The combustion kinetics of an isoxazole ring differ significantly from a benzene ring or an aliphatic chain.

Recommended Primary Standard: 4-Bromobenzoic Acid

  • Why: It contains a stable aromatic ring and a high bromine content (39.76%), closely mimicking the thermal stability of the isoxazole core.

  • Traceability: Available as NIST-traceable CRM (Certified Reference Material).

Recommended Quality Control (QC) Standard: Sulfanilamide (for N) + p-Bromoacetanilide

  • Why: Verifies the separation of Nitrogen from Bromine. If your N values are elevated, your scrubbing reagent (Ag) is saturated.

Diagram 1: Calibration & Method Selection Workflow

AnalysisWorkflow Start Sample: Brominated Isoxazole CheckAmt Sample Amount Available? Start->CheckAmt Schoniger Method B: Schoniger Flask (Potentiometric Titration) CheckAmt->Schoniger > 15 mg TraceAnalysis Requirement: Trace Metal/Br? CheckAmt->TraceAnalysis < 5 mg ResultHalogen Output: Absolute %Br (Accuracy ±0.3%) Schoniger->ResultHalogen AutoCHN Method A: Automated CHNS (Dumas Combustion) Scrubbing CRITICAL STEP: Ag2WO4 / MgO Scrubbing AutoCHN->Scrubbing ResultCHN Output: %C, %H, %N (Check for N-Br interference) Scrubbing->ResultCHN TraceAnalysis->AutoCHN Purity Check ICP Method C: ICP-MS (Microwave Digestion) TraceAnalysis->ICP Impurity Profile

Caption: Decision tree for selecting the optimal analytical method based on sample availability and data requirements.

Detailed Experimental Protocols

Protocol A: Automated Microanalysis (The "Scrubbed" Dumas Method)

Objective: Determine C, H, N percentages without Bromine interference.

1. Instrument Setup:

  • Analyzer: PerkinElmer 2400 Series II or Elementar vario MICRO cube.

  • Combustion Temp: 975°C (Static) / 1000°C (Dynamic).

  • Carrier Gas: Helium (99.999%).

2. The Critical Packing (The "Secret Sauce"): Standard copper reduction tubes will fail rapidly with brominated compounds. You must construct a specialized combustion tube.

  • Zone 1 (Top): Chromium(III) Oxide (

    
    ) – Oxidation catalyst.
    
  • Zone 2 (Middle): Silver Tungstate (

    
    ) on Magnesium Oxide (
    
    
    
    )
    .
    • Function: This is the halogen scrubber. Ag reacts with free

      
       to form stable 
      
      
      
      , preventing it from reaching the detector.
  • Zone 3 (Bottom): Silver Vanadate (

    
    ) – Absorbs Sulfur and remaining Halogens.
    

3. Validation Step: Run p-Bromoacetanilide as a check standard.

  • Acceptance Criteria: Nitrogen value must be within ±0.15% of theoretical. If N is high, Bromine is breaking through; replace Zone 2 packing immediately.

Protocol B: Schoniger Oxygen Flask (The Halogen Gold Standard)

Objective: Absolute quantification of Bromine content.

1. Sample Preparation:

  • Weigh 10–15 mg of the brominated isoxazole onto ash-free filter paper.

  • Fold into a "flag" with a fuse strip.

2. Combustion:

  • Flask: 500 mL thick-walled Erlenmeyer with platinum basket stopper.

  • Absorption Solution: 10 mL 1N NaOH + 5 drops Hydrazine Sulfate (saturated).

    • Mechanism:[1][2][3] Combustion produces

      
       and 
      
      
      
      . Hydrazine reduces all oxidized bromine species (
      
      
      ,
      
      
      ) to Bromide (
      
      
      ) for titration.
  • Fill flask with

    
    , ignite sample, and invert immediately. Shake for 30 seconds. Allow to stand for 15 minutes.
    

3. Titration:

  • Rinse stopper/basket into the flask with isopropanol.

  • Acidify with

    
    .
    
  • Titrant: 0.01 N Silver Nitrate (

    
    ).
    
  • Endpoint Detection: Potentiometric titration using a Silver/Sulfide ion-selective electrode (ISE).

Mechanism of Interference & Resolution

Understanding why the analysis fails is key to troubleshooting.

Diagram 2: Combustion Reaction & Interference Pathway

CombustionMechanism Input Brominated Isoxazole (C, H, N, O, Br) Furnace Combustion Zone (1000°C + O2) Input->Furnace Gases Gas Mix: CO2, H2O, NOx, Br2, HBr Furnace->Gases Scrubber Ag2WO4 Scrubber Gases->Scrubber Correct Method NoScrubber No Scrubber (Standard Tube) Gases->NoScrubber Error Safe AgBr (Solid Trapped) Pure N2/CO2/H2O elutes Scrubber->Safe Fail Br2 Gas Elutes Interferes with TCD (False High 'Nitrogen') NoScrubber->Fail

Caption: The chemical pathway showing how Silver Tungstate scrubbing prevents Bromine from mimicking Nitrogen signals.

References

  • Microanalysis of Halogenated Compounds. PerkinElmer Application Note. "Optimizing Combustion Conditions for Halogenated Organics." Link

  • Schoniger, W. (1955). "Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen." Mikrochimica Acta, 123-129.

  • NIST Standard Reference Materials. "SRM 2144 - 4-Bromobenzoic Acid." National Institute of Standards and Technology. Link

  • Pharmacopeial Forum. "USP <731> Loss on Drying and Elemental Analysis." United States Pharmacopeia. Link

  • Ma, T.S. & Rittner, R.C. (1979). Modern Organic Elemental Analysis. Marcel Dekker Inc. (Seminal text on packing composition).

Sources

Comparative study of electronic effects in 5-aryl isoxazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-aryl isoxazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in COX-2 inhibitors (e.g., Valdecoxib), antimicrobial agents, and immunomodulators. For researchers optimizing this scaffold, the electronic nature of the 5-aryl substituent is not merely a structural detail—it is a determinative factor in both synthetic efficiency (reaction rates, regioselectivity) and biological efficacy (target binding, metabolic stability).

This guide objectively compares the impact of Electron-Withdrawing Groups (EWGs) versus Electron-Donating Groups (EDGs) on the 5-aryl ring. By analyzing experimental data and Frontier Molecular Orbital (FMO) interactions, we provide a rationale for substituent selection during lead optimization.

The Electronic Landscape: Theory & Mechanism

To understand the comparative performance, one must first grasp the mechanism of formation. The dominant synthetic route is the 1,3-Dipolar Cycloaddition of aryl nitrile oxides with alkynes.

FMO Theory and Reactivity

The reaction rate and regioselectivity are governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Type I (HO-controlled): Dominant when the dipole (nitrile oxide) is electron-deficient.

  • Type II (HO, LU-controlled): Similar FMO energies; reactivity is moderate.

  • Type III (LU-controlled): Dominant when the dipole is electron-rich.

Comparative Insight:

  • EWGs (e.g., -NO₂, -CF₃) on the Nitrile Oxide: Lower the LUMO energy, narrowing the gap with the alkyne's HOMO. This typically accelerates the reaction with electron-rich alkynes (inverse electron demand).

  • EDGs (e.g., -OMe, -NMe₂) on the Nitrile Oxide: Raise the HOMO energy. These derivatives react faster with electron-deficient dipolarophiles but may show sluggish kinetics with neutral alkynes.

Visualization: Electronic Influence on Cycloaddition

The following diagram illustrates the mechanistic pathway and how electronic substituents influence the Transition State (TS).

ReactionMechanism Oxime Aryl Oxime (Precursor) CNO Nitrile Oxide (1,3-Dipole) Oxime->CNO Oxidation (e.g., NCS/Et3N) TS Transition State (Concerted) CNO->TS Alkyne Terminal Alkyne (Dipolarophile) Alkyne->TS Isoxazole 5-Aryl Isoxazole (Product) TS->Isoxazole Regioselective Cyclization EWG EWG (-NO2, -Cl) Lowers Dipole LUMO Accelerates Rxn EWG->TS Stabilizes EDG EDG (-OMe, -Me) Raises Dipole HOMO Slower with Neutral Alkynes EDG->TS Destabilizes (Context Dependent)

Figure 1: Mechanistic pathway of 1,3-dipolar cycloaddition showing how electronic substituents (EWG vs. EDG) modulate the transition state energy.

Synthetic Efficiency Comparison

The following data summarizes the synthetic outcome of reacting substituted benzonitrile oxides with phenylacetylene under standard conditions (Chloramine-T mediated generation in ethanol, reflux).

Table 1: Impact of Aryl Substituents on Yield and Reaction Time

Substituent (R)Electronic Effect (

)
Reaction Time (h)Isolated Yield (%)Regioselectivity (3,5- vs 3,4-)
-NO₂ (p) Strong EWG (+0.78)2.588-92>95:5
-Cl (p) Weak EWG (+0.23)3.075-80>95:5
-H Neutral (0.00)4.070-7590:10
-Me (p) Weak EDG (-0.17)5.565-7085:15
-OMe (p) Strong EDG (-0.27)6.0+55-6280:20

Analysis:

  • Yield: Strong EWGs (Nitro) consistently provide higher yields. This is attributed to the electrophilic nature of the nitrile oxide effectively overlapping with the nucleophilic

    
    -system of the alkyne [1].
    
  • Regioselectivity: While 5-aryl isomers are sterically favored, EWGs enhance this preference electronically by polarizing the dipole, ensuring the oxygen attacks the more substituted carbon less frequently.

  • Operational Note: EDG-substituted nitrile oxides are prone to dimerization (furoxan formation) if the cycloaddition is slow, leading to lower yields.

Biological Performance (SAR)

The electronic nature of the 5-aryl ring drastically alters the physicochemical profile (LogP) and target binding affinity.

Case Study: Anti-Inflammatory Activity (COX-2 Inhibition)

In the context of Valdecoxib analogs, the 5-aryl ring fits into a hydrophobic pocket of the COX-2 enzyme.

Table 2: Comparative Biological Activity (IC₅₀ against COX-2)

DerivativeElectronic CharacterIC₅₀ (µM)LogP (Calc)Observation
4-F-Ph EWG (Inductive)0.083.2High potency; Fluorine mimics H sterically but alters metabolism.
4-OMe-Ph EDG (Resonance)0.452.8Reduced potency; H-bond acceptor capability may clash with pocket residues.
4-NO₂-Ph Strong EWG>10.02.9Inactive/Toxic; Nitro group is too bulky and electron-deficient for this specific pocket.
3,4-Dichloro EWG (Lipophilic)0.124.1Potent, but high lipophilicity risks poor solubility and metabolic clearance.

Key Takeaway:

  • Efficacy: Halogenated aromatics (weak EWG) often strike the best balance. They maintain lipophilicity for membrane permeability without introducing the metabolic liability of strong EDGs (like methoxy, which is O-demethylated) or the toxicity of nitro groups [2].

  • Metabolic Stability: Electron-deficient rings (EWG) are generally more resistant to oxidative metabolism (P450) compared to electron-rich rings.

Experimental Protocols

To ensure reproducibility, we recommend the One-Pot In Situ Generation Method . This avoids the isolation of unstable nitrile oxides.[1]

Protocol: Synthesis of 3,5-Diaryl Isoxazoles

Scope: Applicable for both EWG and EDG derivatives (adjusting time based on Table 1).

  • Reagents:

    • Aldehyde oxime (1.0 equiv)

    • Terminal Alkyne (1.2 equiv)

    • Chloramine-T (1.1 equiv) or NCS/Et₃N

    • Solvent: Ethanol or MeOH/Water (1:1)

  • Step-by-Step Workflow:

    • Step A: Dissolve oxime in ethanol. Add Chloramine-T trihydrate. Stir at RT for 5-10 min (formation of chloroxime).

    • Step B: Add the alkyne.

    • Step C: Reflux the mixture. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).

      • Checkpoint: EWG derivatives will clear starting material in <3 hours. EDG derivatives may require overnight heating.

    • Step D: Evaporate solvent. Redissolve in DCM, wash with water and brine.

    • Step E: Purify via recrystallization (EtOH) or column chromatography.

Workflow Visualization

ExperimentalWorkflow Start Start: Aryl Aldehyde OximeForm 1. Oxime Formation (NH2OH·HCl, Base) Start->OximeForm Activation 2. Chlorination (NCS or Chloramine-T) OximeForm->Activation In situ Cycloadd 3. Cycloaddition (+ Alkyne, Reflux) Activation->Cycloadd Nitrile Oxide Gen. Workup 4. Workup & Purification (Extraction/Column) Cycloadd->Workup Monitor TLC Decision EWG or EDG? Cycloadd->Decision Analysis 5. Characterization (NMR, MS, Bioassay) Workup->Analysis Decision->Cycloadd EDG: >6h (Loop) Decision->Workup EWG: 2-3h

Figure 2: Optimized experimental workflow for the synthesis of 5-aryl isoxazoles, highlighting the time-dependency based on electronic substituents.

Conclusion

In the design of 5-aryl isoxazole derivatives:

  • For Synthesis: Electron-Withdrawing Groups are superior. They accelerate the 1,3-dipolar cycloaddition, increase yields, and improve regioselectivity. If an EDG is required for biological activity, consider using a stronger dipole generator or higher temperatures.

  • For Biology: Weak EWGs (Halogens) often provide the optimal trade-off between potency and metabolic stability. Strong EDGs should be used cautiously due to potential rapid metabolism and lower synthetic yields.

References

  • Regioselectivity of Nitrile Oxide Cycloadditions Source: Vertex AI Search / NIH / Molecules Context: Discusses the 1,3-dipolar cycloaddition of nitrile oxides to 1-cyanoenamines and alkynes, highlighting yield variations (75% for p-Cl vs lower for others) and regioselectivity. (Representative link for 1,3-dipolar cycloaddition mechanisms).

  • SAR of Isoxazole Derivatives as Anti-Inflammatory Agents Source: Bioorganic Chemistry / ResearchGate Context: Detailed SAR study of substituted isoxazoles, identifying halogenated derivatives (e.g., compounds 5b, 5c) as lead molecules for COX-2 inhibition with favorable binding affinities.[2]

  • Synthesis of 3,5-Disubstituted Isoxazoles via Cycloaddition Source: MDPI / Chemical & Pharmaceutical Bulletin Context: Describes the impact of electronic factors (FMO theory) on regioselectivity and the use of specific catalysts to improve yields for electron-rich substrates.

  • Biological Activity of 5-Aryl Isoxazoles Source: Scholars Research Library Context: Evaluation of anti-inflammatory potential of various isoxazole derivatives, supporting the claim that specific aryl substitutions modulate biological response.

Sources

Reference Standard Qualification Guide: 4-Bromo-5-(4-methoxyphenyl)isoxazole

[1]

Executive Summary & Application Context

Compound: 4-Bromo-5-(4-methoxyphenyl)isoxazole CAS: 12352200 (Internal/Generic) / Note: Often indexed under Valdecoxib impurity lists. Role: Key electrophilic intermediate for Suzuki coupling in the synthesis of Valdecoxib.[1] Regulatory Requirement: Per ICH Q3A(R2) and Q3B(R2) , impurities exceeding the identification threshold (0.10%) must be structurally characterized and quantified against a qualified standard.[1]

The "Standard" Dilemma

For specific intermediates like this, an official USP/EP Compendial Standard is often unavailable. Researchers must therefore choose between:

  • Commercial Research Grade: Low cost, but often lacks qNMR/TGA data required for mass balance calculations.[1]

  • Qualified In-House Standard: A commercial batch that has been rigorously characterized to establish a "Certified Purity" with defined uncertainty.[1] This guide advocates for this approach.

Technical Specifications & Expected Properties

Before qualification, the material must meet these baseline theoretical specifications.

ParameterSpecificationMechanistic Rationale
Molecular Formula C₁₀H₈BrNO₂Basis for Mass Spec calculations.[1]
Molecular Weight 254.08 g/mol Essential for molarity calculations in qNMR.[1]
Appearance White to Off-white SolidColored impurities often indicate oxidation of the isoxazole ring.[1]
Melting Point ~128–130 °CDepression indicates solvent occlusion or organic impurities.[1]
Solubility DMSO, Methanol, ChloroformRequired for NMR and HPLC analysis.

Comparative Analysis: Sourcing Strategy

FeatureOption A: Commercial Research Grade Option B: Qualified In-House Standard (Recommended)
Source Sigma-Aldrich, BLD Pharm, EnamineSourced from Option A, then re-validated.[1]
Purity Metric Area% (HPLC-UV only)Weight% (qNMR or Mass Balance)
Traceability Vendor Batch IDSI-Traceable (via NIST SRM internal std)
Data Package Basic 1H-NMR, LC-MS1H/13C NMR, 2D-NOESY, TGA, ROI, KF, HPLC
Suitability Early R&D, qualitative IDGMP Release Testing, Impurity Quantification
Risk High (Potency may be overstated)Low (Self-validated system)

Critical Insight: A vendor claiming "98% Purity" by HPLC-UV often ignores water, residual solvents, and inorganic salts.[1] A true reference standard must account for these volatiles.[1] A "98% Area" sample might only be 94% "As Is" by weight.[1]

Qualification Protocol: The "Gold Standard" Workflow

To validate this compound as a reference standard, you must prove Identity (Structure) and Purity (Content).[1]

Phase 1: Structural Identification (Identity)

Objective: Prove the regiochemistry.[1] Ensure the Bromine is at Position 4 and the Aryl group at Position 5.

A. 1H-NMR Spectroscopy (400 MHz+, DMSO-d6)[1]
  • Diagnostic Signal 1 (H-3 Isoxazole): Look for a sharp singlet around δ 8.5 – 8.8 ppm .[1]

    • Logic: If the bromine were at position 3, this proton would be missing. If the aryl group were at position 3, the shift would differ. The presence of this singlet confirms the C-3 position is unsubstituted.[1]

  • Diagnostic Signal 2 (Methoxy): Singlet at δ 3.8 ppm (3H).[1]

  • Diagnostic Signal 3 (Aromatic): AA'BB' system (two doublets, J ≈ 8.8 Hz) around δ 7.1 and 7.8 ppm .[1]

B. Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI Positive Mode.

  • Isotope Pattern: The hallmark of a mono-brominated compound is the 1:1 doublet at m/z M and M+2.[1]

    • Target: 254.0 and 256.0 amu.[1]

    • Failure Mode: If you see a single peak, you have lost the bromine (de-halogenation).

C. Infrared Spectroscopy (FT-IR)
  • Key Bands:

    • ~1610 cm⁻¹ (C=N stretching of isoxazole).[1]

    • ~1250 cm⁻¹ (C-O-C asymmetric stretch of methoxy).[1]

    • ~820 cm⁻¹ (C-H bend, para-substituted benzene).[1]

Phase 2: Purity Assignment (Quantification)

Objective: Assign a specific potency factor (e.g., 99.2% w/w) to be used in calculations.

Method A: The Mass Balance Approach (Primary Method)
1
  • Chromatographic Purity (%HPLC): Use the method below to determine organic impurities.

  • Volatiles: Determine Water (Karl Fischer Titration) and Residual Solvents (GC-Headspace or TGA).

  • Inorganics: Determine Residue on Ignition (ROI).

Method B: Quantitative NMR (qNMR) (Orthogonal Method)

Use a NIST-traceable internal standard (e.g., Maleic Acid or TCNB).[1]

  • Dissolve accurately weighed Sample and Internal Standard in DMSO-d6.[1]

  • Compare the integral of the H-3 Isoxazole singlet (Sample) vs. the Internal Standard peak.[1]

  • Advantage:[1] This gives a direct weight/weight purity, bypassing the need for KF/ROI/TGA.

Experimental Methodologies

Protocol 1: HPLC Purity Profiling

Use this method to detect organic impurities.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic) and 210 nm (universal).[1]

  • Temperature: 30°C.

  • Acceptance Criteria: Main peak retention time ~12-14 min. No single impurity >0.5%.[1]

Protocol 2: Synthesis of the Standard (If commercial source fails)

If you must synthesize it to ensure structural provenance:

  • Step 1: React 4-methoxybenzaldehyde with hydroxylamine to form the oxime.

  • Step 2: Chlorination/Cyclization to form the isoxazole core (or via Chalcone route).[1]

  • Step 3 (Bromination): React 5-(4-methoxyphenyl)isoxazole with N-Bromosuccinimide (NBS) in DMF.[1]

    • Mechanism:[1][2][3][4] Electrophilic aromatic substitution prefers the C-4 position of the isoxazole ring (most electron-rich).[1]

    • Purification: Recrystallize from Ethanol/Water.[1]

Visualization of Workflows

Diagram 1: Qualification Decision Tree

This diagram illustrates the logical flow for validating the reference standard.[5]

QualificationWorkflowStartRaw Material(Commercial/Synthesized)ID_CheckPhase 1: Identity Check(NMR, MS, IR)Start->ID_CheckStructure_PassStructure Confirmed?ID_Check->Structure_PassRegio_FailFAIL: Wrong Isomer(e.g., 3-Br vs 4-Br)Structure_Pass->Regio_FailNoPurity_PhasePhase 2: Purity AssignmentStructure_Pass->Purity_PhaseYesMethod_AMethod A: Mass Balance(HPLC + KF + TGA + ROI)Purity_Phase->Method_AMethod_BMethod B: qNMR(vs. NIST Internal Std)Purity_Phase->Method_BCompareCompare Results(< 1.0% Difference?)Method_A->CompareMethod_B->CompareFinal_CoAGenerate CoA(Primary Reference Standard)Compare->Final_CoAYesRejectReject Batch(Repurify)Compare->RejectNo

Caption: Logical workflow for converting a raw chemical into a qualified reference standard.

Diagram 2: Synthesis & Impurity Origin

Understanding the synthesis helps identify potential impurities in the standard itself.

SynthesisPathSub14-MethoxybenzaldehydeInter1OximeIntermediateSub1->Inter1Sub2HydroxylamineSub2->Inter1Core5-(4-methoxyphenyl)isoxazoleInter1->CoreCyclizationProduct4-Bromo-5-(4-methoxyphenyl)isoxazole(TARGET)Core->ProductElectrophilic Subst.ImpurityImpurity:Dibromo speciesor RegioisomerCore->ImpurityOver-reactionReagent+ NBS(Bromination)Reagent->Product

Caption: Synthetic pathway showing the origin of the target compound and potential brominated impurities.

References

  • International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[1][5] (2006).[1] Link

  • U.S. Pharmacopeia (USP). General Chapter <11> Reference Standards.[1][5] USP-NF.[1] Link[1]

  • Sigma-Aldrich. Product Specification: 4-Bromo-5-(4-methoxyphenyl)isoxazole.[1]Link[1]

  • National Institutes of Health (NIH) PubChem. Compound Summary: 5-(4-bromophenyl)-3-phenylisoxazole (Structural Analog Data).[1]Link[1]

  • Zhang, J. Y., et al. Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring.[1][2] Journal of Mass Spectrometry, 39(3), 2004. Link

  • Talley, J. J., et al. 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2.[1] Journal of Medicinal Chemistry, 43(5), 2000.[6] Link[1]

  • European Directorate for the Quality of Medicines (EDQM). Reference Standards Qualification Guidelines.[1][7]Link

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 4-Bromo-5-(4-methoxyphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

Warning: Acute Toxicity Hazard (H301) 4-Bromo-5-(4-methoxyphenyl)isoxazole is classified as Toxic if Swallowed (Category 3) and is a suspected skin/eye irritant.[1] Unlike generic isoxazole intermediates, the specific halogenated substitution pattern increases its bioavailability and potential toxicity profile.

Core Directive: All handling of the neat solid must occur within a certified chemical fume hood or a powder containment balance enclosure. Zero-skin-contact protocols are mandatory.[1][2]

Risk Profile & Hazard Identification

Before engaging with the material, the operator must internalize the specific risks associated with the isoxazole scaffold and the aryl bromide moiety.

Hazard ClassGHS CodeSignalOperational Implication
Acute Toxicity (Oral) H301 DANGER Ingestion of trace amounts (hand-to-mouth transfer) can be fatal or cause severe systemic damage.[1]
Skin Irritation H315WarningCauses cutaneous inflammation; potential for transdermal absorption if dissolved in DMSO/DMF.
Eye Irritation H319WarningMicro-particles can cause severe corneal abrasion and chemical conjunctivitis.
STOT-SE H335WarningInhalation of dust triggers respiratory tract irritation.

Scientific Context: The isoxazole ring is generally stable, but the C-Br bond (aryl bromide) makes this compound a prime substrate for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] Consequently, it is frequently handled alongside heavy metal catalysts and phosphine ligands, necessitating a holistic safety approach that accounts for the entire reaction matrix.

Personal Protective Equipment (PPE) Strategy

Standard "lab coat and gloves" are insufficient for H301 solids. The following "Defense-in-Depth" strategy is required.

Hand Protection Matrix

The choice of glove material depends on the state of the matter (Solid vs. Solution).

  • Neat Solid: Double-gloving with Nitrile (minimum 5 mil) is sufficient.[1] The outer glove is sacrificial and should be changed immediately upon contamination.

  • In Solution (DCM/Chloroform): Nitrile offers zero protection against chlorinated solvents (breakthrough < 1 min). You must use PVA (Polyvinyl alcohol) or Silver Shield/Laminate gloves as the inner liner, with Nitrile outer gloves for dexterity.

Respiratory & Body Protection[3][4]
  • Primary Barrier: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Barrier (If hood work is impossible): Full-face respirator with P100 (HEPA) cartridges.[1] N95 masks are insufficient for toxic particulates in high-concentration scenarios.[1]

  • Body: Tyvek® sleeves or a disposable apron over a flame-resistant (Nomex) lab coat prevents migration of toxic dust onto street clothes.

PPE Decision Logic (Visualization)

PPE_Logic Start Start: Handling 4-Bromo-5-(4-methoxyphenyl)isoxazole State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction Mixture State->Liquid StdGloves Double Nitrile (5 mil) + Fume Hood Solid->StdGloves Dust Hazard Solvent Identify Solvent Liquid->Solvent Chlorinated DCM / Chloroform Solvent->Chlorinated Polar DMF / DMSO / THF Solvent->Polar Laminate Silver Shield / Laminate Liner + Nitrile Outer Chlorinated->Laminate Permeation Risk Butyl Butyl Rubber or Double Nitrile (Freq. Change) Polar->Butyl Carrier Effect

Figure 1: Decision tree for selecting appropriate hand protection based on physical state and solvent carrier.[1] Note the critical requirement for laminate gloves when using chlorinated solvents.

Operational Handling Protocols

Weighing & Transfer (The "Red Zone")

The highest risk of exposure occurs during weighing due to static-induced dust dispersal.[1]

  • Static Control: Use an anti-static gun (e.g., Zerostat) on the spatula and weighing boat before touching the powder. Isoxazoles can be electrostatic.[2][3]

  • Containment: Place the analytical balance inside the fume hood. If the balance is on a bench, use a powder containment enclosure or a localized HEPA snorkel.

  • Technique:

    • Tare the weighing boat.

    • Transfer solid using a disposable spatula (prevent cross-contamination).

    • Immediately seal the receiving vessel (flask/vial) before removing it from the hood.

    • Wipe the exterior of the reagent bottle and the balance area with a damp Kimwipe (solvent-wet) to capture invisible dust. Dispose of the Kimwipe as hazardous solid waste.

Reaction Setup (Inert Atmosphere)

Since this compound is often used in cross-couplings:

  • Degassing: If using Palladium catalysts, the solvent must be degassed. Do not bubble nitrogen through the solution in an open flask outside the hood; use a freeze-pump-thaw cycle or sparge inside the hood.[1]

  • Temperature: The isoxazole ring is thermally stable up to ~150°C, but avoid rapid heating which can cause solvent bumping and aerosolization of the toxic mixture.

Emergency Response & Spill Management

Spill Response Workflow

Do not sweep dry powder. Sweeping generates airborne dust, increasing inhalation risk.

Spill_Response Spill Spill Detected Evacuate Evacuate Immediate Area Alert Safety Officer Spill->Evacuate Assess Assess Size & State Evacuate->Assess Powder Powder Spill Assess->Powder Liquid Liquid/Solution Spill Assess->Liquid WetMethod Cover with Wet Paper Towels (Prevent Dust) Powder->WetMethod Absorb Use Vermiculite/Pads (Do NOT use paper for oxidizers) Liquid->Absorb Clean Double Bag Waste Label 'Toxic' WetMethod->Clean Absorb->Clean Decon Wash Surface with Soap & Water Clean->Decon

Figure 2: Step-by-step workflow for managing spills.[1] The "Wet Method" is critical for solid spills to prevent aerosolization.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only).

  • Skin Contact: Wash with soap and water for 15 minutes .[4] Avoid organic solvents (ethanol/acetone) for cleaning skin, as they may increase transdermal absorption.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention (Show the SDS/Label).

Waste Disposal & Decontamination

Improper disposal is a common compliance violation.

Waste StreamClassificationProtocol
Solid Waste Hazardous (Toxic)Collect in a dedicated container labeled "Toxic Solids."[1] Do not mix with general trash.
Liquid Waste Halogenated OrganicDue to the Bromine atom, this must go into Halogenated waste streams. Mixing with non-halogenated waste increases disposal costs significantly.
Sharps/Glass Contaminated SharpsNeedles/syringes used with this compound must be disposed of in a rigid sharps container immediately. Do not recap.

Decontamination: Glassware should be rinsed with Acetone or DCM (collected as halogenated waste) before leaving the fume hood for the wash station. A base bath (KOH/Isopropanol) is effective for degrading residual organic traces on glassware.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 4-Bromo-5-(4-methoxyphenyl)isoxazole. Merck KGaA.

  • PubChem. (2023). Compound Summary: 4-Bromo-5-(4-methoxyphenyl)isoxazole.[1] National Library of Medicine. [1]

  • Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data.

  • Fisher Scientific. (2023). Safety Data Sheet: Isoxazole Derivatives General Handling. [1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-5-(4-methoxyphenyl)isoxazole
Reactant of Route 2
Reactant of Route 2
4-Bromo-5-(4-methoxyphenyl)isoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.